Fructosyl-amino acid oxidase
Description
Properties
CAS No. |
109603-58-9 |
|---|---|
Molecular Formula |
C12H8Cl5N3O2 |
Origin of Product |
United States |
Foundational & Exploratory
Fructosyl-Amino Acid Oxidase: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Fructosyl-amino acid oxidase (FAOD) is a flavoprotein that plays a crucial role in the oxidative deglycation of fructosyl amino acids, which are non-enzymatically formed glycation products. Its significance in clinical diagnostics, particularly in the monitoring of glycated proteins like hemoglobin A1c (HbA1c) for diabetes management, has made it a subject of intense research. This technical guide provides an in-depth exploration of the enzyme's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Core Mechanism of Action
This compound catalyzes the oxidation of the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid.[1] This enzymatic reaction is an oxidative deglycation process that ultimately yields glucosone, the corresponding amino acid, and hydrogen peroxide.[2][3] The enzyme utilizes a flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[4][5]
The overall reaction can be summarized as follows:
Fructosyl-L-amino acid + O₂ + H₂O → Glucosone + L-amino acid + H₂O₂[6]
The reaction proceeds through the formation of an unstable Schiff base intermediate, which then hydrolyzes to produce the final products.[7] The reduced FAD cofactor is subsequently reoxidized by molecular oxygen, generating hydrogen peroxide.[7][8]
Catalytic Cycle
The catalytic cycle of this compound involves a series of steps facilitated by the FAD cofactor and specific amino acid residues within the active site.
Quantitative Data Summary
The biochemical and kinetic properties of this compound can vary depending on the source organism and any protein engineering modifications. The following tables summarize key quantitative data for commercially available and studied FAOD enzymes.
Table 1: Physicochemical and Kinetic Properties of FAOD
| Parameter | Value | Source Organism/Enzyme | Citation |
| Optimal pH | 8.0 - 8.5 | Recombinant E. coli (FAOD-E) | [9] |
| 6.5 | Corynebacterium sp. | [6] | |
| Optimal Temperature | 35 - 40°C | Recombinant E. coli (FAOD-E) | [9] |
| 40 - 45°C | Corynebacterium sp. | [6] | |
| Molecular Weight | ~45 kDa (gel filtration) | Recombinant E. coli (FAOD-E) | [9] |
| ~50 kDa (SDS-PAGE) | Recombinant E. coli (FAOD-E) | [9][10] | |
| ~48 kDa (SDS-PAGE) | Corynebacterium sp. | [6] | |
| Isoelectric Point | 6.6 | Corynebacterium sp. | [6] |
| Michaelis Constant (Km) | 0.5 x 10-3 M (Fructosyl-Valinyl-Histidine) | Corynebacterium sp. | [6] |
| 2.2 x 10-4 M (Nε-fructosyl-L-lysine) | Recombinant E. coli | [10] |
Table 2: Substrate Specificity of FAOD-E (Recombinant E. coli)
| Substrate | Relative Activity (%) | Citation |
| ε-Fructosyl Lysine | 100 | [1][9] |
| Fructosyl Valine | 65 | [1][9] |
| Fructosyl Glycine | 30 | [1][9] |
Active Site and Substrate Specificity
The three-dimensional structure of FAOD, elucidated through X-ray crystallography, reveals a conserved FAD-binding domain and a catalytic domain.[4][11] The active site is a deep cleft, which can explain the enzyme's low activity towards large, intact glycated proteins, necessitating a prior proteolytic digestion step in clinical assays.[7][8]
Key residues in the active site are responsible for substrate binding and catalysis. For instance, in FAOD from Aspergillus fumigatus (Amadoriase II), residues Tyr-60, Arg-112, and Lys-368 bind the carboxylic portion of the fructosamine, while Glu-280 and Arg-411 bind the fructosyl moiety.[8] Glu-280 has been identified as a signature residue for FAOX activity.[8]
The substrate specificity of FAOD is a critical factor for its application in diagnostics. For example, in HbA1c assays, an enzyme with high specificity for fructosyl-valine is desirable to avoid interference from other glycated proteins like albumin, which is primarily glycated at lysine residues.[12] Site-directed mutagenesis has been employed to alter the substrate specificity of FAOD. For instance, substituting Asn354 in FAOD from the marine yeast Pichia N1-1 with histidine or lysine increased its specificity for fructosyl-valine.[12][13]
Experimental Protocols
This compound Activity Assay
This protocol describes a common method for determining FAOD activity through a coupled enzymatic reaction that results in a colorimetric output.[1]
Principle:
FAOD catalyzes the oxidation of a fructosyl amino acid, producing hydrogen peroxide (H₂O₂).[1] In the presence of peroxidase (POD), the H₂O₂ reacts with a chromogenic substrate (e.g., a combination of 4-aminoantipyrine (4-AA) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)) to produce a colored quinoneimine dye.[1][9] The rate of color formation, measured spectrophotometrically, is directly proportional to the FAOD activity.[1]
Workflow:
Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions to achieve a pH of 8.0.[9]
-
TOOS Solution (0.5%): Dissolve 125 mg of TOOS in 25 ml of distilled water.[9]
-
Peroxidase (POD) - 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of POD (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of potassium phosphate buffer.[9]
-
Fructosyl-L-valine Solution (150 mM): Dissolve 834 mg of fructosyl-L-valine in 20 ml of distilled water.[9]
-
FAOD Enzyme Sample: Dissolve the lyophilized enzyme in ice-cold buffer to a final concentration of 0.05–0.18 U/ml immediately before the assay.[1]
Procedure:
-
Pipette the following into a cuvette (1 cm light path):
-
Equilibrate the mixture at 30°C for approximately 5 minutes.[1][9]
-
Initiate the reaction by adding 0.1 ml of the Fructosyl-L-valine solution and mix immediately.[1]
-
Record the increase in absorbance at 555 nm in a spectrophotometer thermostated at 30°C.[1][9]
-
Calculate the change in absorbance per minute (ΔA/min) using the linear portion of the curve.[9] A blank reaction using distilled water instead of the substrate solution should be run to determine ΔA₀.[9]
Calculation of Activity:
The activity of the enzyme can be calculated using the Beer-Lambert law, taking into account the molar extinction coefficient of the quinoneimine dye.
Crystallization of this compound for Structural Studies
Determining the three-dimensional structure of FAOD is crucial for understanding its mechanism and for rational enzyme engineering.
Principle:
Crystallization involves creating a supersaturated solution of the purified protein under conditions that favor the formation of a well-ordered crystal lattice. X-ray diffraction analysis of these crystals then allows for the determination of the protein's atomic structure.
General Protocol Outline:
-
Expression and Purification: The FAOD is typically overexpressed in a suitable host, such as E. coli, and purified to homogeneity using chromatographic techniques.[11]
-
Crystallization Screening: The purified protein is subjected to a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves varying parameters such as precipitant type and concentration, pH, and temperature. For example, bacterial FAOD has been crystallized using sodium citrate as a precipitant.[11]
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, single crystals suitable for X-ray diffraction.
-
X-ray Diffraction Data Collection: The optimized crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[11]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.
Conclusion
The mechanism of this compound is a well-characterized process involving the FAD-dependent oxidation of fructosyl amino acids. Its importance in clinical diagnostics has driven extensive research into its structure, function, and engineering. The detailed understanding of its catalytic cycle, active site, and substrate specificity, as outlined in this guide, provides a solid foundation for researchers and professionals in the fields of biochemistry, diagnostics, and drug development to further explore and utilize this versatile enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the substrate specificity of the FPOD/FAOD family revealed by fructosyl peptide oxidase from Eupenicillium terrenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Creative Enzymes [creative-enzymes.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [sorachim.com]
- 7. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 10. This compound from E. coli, Recombinant - Creative Enzymes [creative-enzymes.com]
- 11. Crystallization and preliminary crystallographic analysis of bacterial fructosyl amino acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Discovery and History of Fructosyl-amino acid Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-amino acid oxidase (FAOD), also known as amadoriase, is an enzyme that catalyzes the oxidative deglycation of fructosyl-amino acids, which are Amadori products formed through the non-enzymatic glycation of proteins.[1][2][3] This enzymatic activity places FAOD at a critical juncture in understanding and potentially mitigating the impacts of protein glycation, a process implicated in the pathophysiology of diabetes mellitus and age-related diseases.[3] This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and key experimental protocols related to FAOD, tailored for researchers, scientists, and professionals in drug development.
Discovery and History: A Timeline of Key Milestones
The journey of discovering and characterizing this compound has been driven by the need for accurate monitoring of glycated proteins, particularly glycated hemoglobin (HbA1c), a key biomarker for long-term glycemic control in diabetic patients.
-
1989: The first report of a new enzyme, this compound, was published. The enzyme was discovered in the bacterium Corynebacterium sp. 2-4-1 and was found to decompose Amadori rearrangement compounds of α-L-amino acids.[1] This seminal work laid the foundation for future research into this novel class of enzymes.
-
Late 1990s and Early 2000s: Following the initial discovery, researchers began to identify FAOD in a variety of other microorganisms, including filamentous fungi such as Aspergillus, Fusarium, Gibberella, and Penicillium, as well as in marine yeast.[1][4] These discoveries revealed the widespread distribution of this enzyme in nature and highlighted the diversity of its properties.
-
1999: The first commercial diagnostic assays for glycated proteins utilizing FAOD became available.[1] This marked a significant milestone in the practical application of FAOD in clinical chemistry, offering a more convenient and reproducible alternative to conventional methods.[1]
-
Early 2000s onwards: Research efforts intensified on the protein engineering of FAOD to improve its substrate specificity, thermostability, and other properties for enhanced diagnostic performance.[1][5] Site-directed mutagenesis and directed evolution have been employed to create mutant enzymes with characteristics tailored for specific applications, such as the specific measurement of fructosyl-valine for HbA1c assays.[1][5]
-
Present: this compound is now a cornerstone of enzymatic assays for glycated proteins, including HbA1c and glycated albumin.[1][6] Ongoing research continues to explore its potential therapeutic applications, for instance, in the breakdown of advanced glycation end products (AGEs) associated with diabetic complications and aging.[2]
Biochemical Properties and Quantitative Data
Fructosyl-amino acid oxidases are flavoproteins that utilize a flavin adenine dinucleotide (FAD) cofactor for their catalytic activity.[2][3] They belong to the glucose-methanol-choline oxidoreductase family.[1] The enzyme catalyzes the oxidation of the C-N bond between the C1 of the fructosyl moiety and the amino nitrogen of the amino acid.[1][2] This reaction produces glucosone, the corresponding amino acid, and hydrogen peroxide.[1]
FAODs can be broadly categorized into two groups with low homology between them: prokaryotic and eukaryotic.[1] Prokaryotic FAODs are typically specific for α-fructosyl amino acids, while eukaryotic FAODs often exhibit broader specificity, reacting with both α- and ε-fructosyl amino acids.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for Fructosyl-amino acid oxidases from various microbial sources.
Table 1: General Properties of this compound from Different Sources
| Microbial Source | Type | Molecular Weight (kDa) | Substrate Specificity Group | Optimal pH | Optimal Temperature (°C) |
| Corynebacterium sp. 2-4-1 | Prokaryotic | ~88 (native), 44 (subunit) | Group I (prefers α-fructosyl amino acids)[1] | 8.0 - 8.5 | 35 - 40 |
| Eupenicillium terrenum | Eukaryotic | - | - | 6.5 | 40 - 45 |
| Aspergillus sp. | Eukaryotic | - | - | 8.0 - 8.5 | 35 - 40 |
| Recombinant E. coli | - | ~45[7] | - | - | - |
| Microorganism (unspecified) | - | ~48 | - | 6.5 | 40 - 45 |
Table 2: Kinetic Parameters and Inhibitors of this compound
| Enzyme Source | Substrate | Km (mM) | Specific Activity (U/mg) | Inhibitors |
| Corynebacterium sp. | Fructosyl-glycine | 0.74 | ≥0.45 | Hg2+, Pb2+ |
| Corynebacterium sp. | Fructosyl-phenylalanine | 0.71 | - | Hg2+, Pb2+ |
| Recombinant E. coli | Nε-fructosyl-L-lysine | 0.22[7] | > 4[7] | Ag+, Cu2+[8] |
| Microorganism (unspecified) | Fructosyl-valylhistidine | 0.5 | > 3.0 | - |
| Coniochaeta sp. (FPOX) | N(α)-fructosyl-L-valine | - | - | Substrate-analog with Ki of 11.1 µM[9] |
Key Experimental Protocols
Purification of Recombinant this compound
This protocol describes a general method for the one-step purification of recombinant Fructosyl peptide oxidase (a type of FAOD) from E. coli using immobilized metal affinity chromatography (IMAC), which can be adapted for other recombinant FAODs with appropriate affinity tags.
Materials:
-
E. coli cell pellet expressing the recombinant FAOD with a His-tag.
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
IMAC resin (e.g., Ni-NTA agarose).
-
Chromatography column.
-
Spectrophotometer for protein quantification.
-
SDS-PAGE reagents for purity analysis.
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells using a suitable method such as sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Column Preparation: Pack a chromatography column with the IMAC resin and equilibrate it with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the clarified cell lysate onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the recombinant FAOD from the column using a gradient or step-elution with the Elution Buffer.
-
Fraction Collection and Analysis: Collect the eluted fractions and measure the protein concentration (e.g., at 280 nm). Analyze the purity of the fractions using SDS-PAGE.
-
Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).
This compound Activity Assay (Colorimetric Method)
This assay measures the amount of hydrogen peroxide produced by the FAOD reaction, which is coupled to a peroxidase-catalyzed colorimetric reaction.
Principle:
-
Fructosyl-amino acid + O2 + H2O --(FAOD)--> Amino acid + Glucosone + H2O2
-
2 H2O2 + 4-Aminoantipyrine (4-AA) + Phenolic Compound (e.g., TOOS) --(Peroxidase)--> Quinoneimine dye + 4 H2O
The increase in absorbance of the quinoneimine dye is measured spectrophotometrically and is directly proportional to the FAOD activity.
Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH2PO4 and 0.1 M K2HPO4 to the desired pH.[8]
-
TOOS Solution (0.5%): Dissolve 125 mg of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) in 25 ml of distilled water.[8]
-
Peroxidase (POD) - 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of peroxidase (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of 0.1 M Potassium Phosphate Buffer (pH 8.0).[8]
-
Fructosyl-L-valine Solution (150 mM): Dissolve 834 mg of fructosyl-L-valine in 20 ml of distilled water.[8]
-
Enzyme Dilution Buffer: 10 mM Potassium Phosphate Buffer (pH 8.0) containing 0.06% n-octyl-β-D-thioglucoside.
-
FAOD Enzyme Sample: Dissolve the lyophilized enzyme in ice-cold Enzyme Dilution Buffer to a final concentration of 0.05–0.18 U/ml immediately before the assay.[8]
Procedure:
-
Pipette the following into a cuvette:
-
2.7 ml of POD-4-AA Solution
-
0.1 ml of TOOS Solution
-
0.1 ml of the FAOD enzyme sample
-
-
Mix and incubate at 30°C for approximately 5 minutes to allow for temperature equilibration.[8]
-
Initiate the reaction by adding 0.1 ml of the 150 mM Fructosyl-L-valine Solution and mix immediately.[8]
-
Measure the increase in absorbance at 555 nm using a spectrophotometer thermostated at 30°C.[8]
-
Record the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Prepare a blank by replacing the Fructosyl-L-valine solution with distilled water and measure the ΔA/min.
Calculation of Activity:
One unit (U) of FAOD activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.
Activity (U/ml) = [(ΔAsample - ΔAblank) x Vtotal] / (ε x d x Vsample) x 1000
Where:
-
ΔA = Change in absorbance per minute
-
Vtotal = Total reaction volume (in ml)
-
ε = Molar extinction coefficient of the quinoneimine dye (in M-1cm-1)
-
d = Light path of the cuvette (in cm)
-
Vsample = Volume of the enzyme sample (in ml)
Signaling Pathways and Experimental Workflows
Santhopine Catabolic Pathway
In some bacteria, such as Rhizobium radiobacter (formerly Agrobacterium tumefaciens), this compound plays a key role in the catabolism of opines, which are unique amino acid derivatives produced by crown gall tumors on plants.[1] One such opine is santhopine (fructosyl-glutamine). FAOD is the initial enzyme in the santhopine catabolic pathway, breaking it down to provide a source of carbon and nitrogen for the bacterium.
Experimental Workflow for HbA1c Measurement
The enzymatic measurement of HbA1c using FAOD is a multi-step process that begins with the proteolytic digestion of hemoglobin to release the glycated N-terminal valine residue of the β-chain.
Conclusion
The discovery of this compound has revolutionized the diagnosis and monitoring of diabetes mellitus. From its initial identification in bacteria to its widespread application in clinical diagnostics, the story of FAOD is a testament to the power of enzyme discovery and protein engineering. For researchers and drug development professionals, a thorough understanding of the history, biochemical properties, and experimental methodologies associated with FAOD is essential for leveraging its full potential in both diagnostic and therapeutic arenas. The continued exploration of this fascinating enzyme holds promise for the development of novel strategies to combat the challenges of diabetes and other glycation-related disorders.
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Creative Enzymes [creative-enzymes.com]
- 4. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermostabilization of Bacterial this compound by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatic method for the measurement of glycated albumin in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from E. coli, Recombinant - Creative Enzymes [creative-enzymes.com]
- 8. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 9. Synthesis and inhibitory activity of substrate-analog fructosyl peptide oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Fructosyl-Amino Acid Oxidase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Fructosyl-amino acid oxidase (FAOD) is a critical enzyme in the study of glycation, a non-enzymatic reaction between sugars and proteins or lipids that is implicated in the aging process and the pathophysiology of various diseases, notably diabetes. This technical guide provides a comprehensive overview of the substrate specificity profile of FAOD, detailing its kinetic parameters with various substrates, the experimental protocols for their determination, and the underlying biochemical pathways.
Core Principles of this compound Activity
This compound catalyzes the oxidative deglycation of fructosyl-amino acids, which are Amadori rearrangement products formed from the glycation of amino acids.[1][2] The enzymatic reaction involves the oxidation of the C-N bond between the C1 of the fructosyl moiety and the amino group of the amino acid.[2][3] This reaction yields glucosone, the corresponding amino acid, and hydrogen peroxide (H₂O₂).[3][4] The production of hydrogen peroxide is a key feature leveraged in many quantitative assays for FAOD activity, as it can be measured using a subsequent peroxidase-catalyzed colorimetric reaction.[1][4][5]
The substrate specificity of FAOD is a crucial aspect of its utility, particularly in diagnostic applications. For instance, in the enzymatic measurement of glycated hemoglobin (HbA1c), a key biomarker for long-term glycemic control, FAOD with high specificity for fructosyl-valine is essential to avoid interference from other glycated proteins like albumin, which is primarily glycated at lysine residues.[2][6]
Quantitative Substrate Specificity Profile
The substrate preference of this compound varies depending on its microbial source and any subsequent protein engineering. Below are tables summarizing the kinetic parameters and relative activities of FAOD from various sources with different fructosyl-amino acid substrates.
Table 1: Relative Activity of this compound (FAOD-E) from a commercial source towards various substrates.
| Substrate | Relative Activity (%) |
| ε-Fructosyl Lysine | 100[4][7] |
| Fructosyl Valine | 65[4][7] |
| Fructosyl Glycine | 30[4][7] |
| Data sourced from Kikkoman Biochemifa Company.[4] |
Table 2: Kinetic Parameters of Wild-Type and Engineered Fructosyl Peptide Oxidase (FPOX) from Eupenicillium terrenum.
| Enzyme | Substrate | Kₘ (mM) |
| Wild Type PnFPOX | Fructosyl-hexapeptide | 0.81[4] |
| Mutant X02C | Fructosyl-hexapeptide | 0.03[8] |
Table 3: Kinetic Parameters of Wild-Type and Mutant Fructosyl Amino Acid Oxidases.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U mg⁻¹) | Vₘₐₓ/Kₘ (U mg⁻¹ mM⁻¹) |
| FAOD from Ulocladium sp. JS-103 | ||||
| Wild-type | Fructosyl Valine | - | - | - |
| R94W Mutant | Fructosyl Valine | - | - | 14-fold > Wild-type |
| FAOD from Fusarium oxysporum | ||||
| Wild-type | Fructosyl-α-Valine | - | - | - |
| Mutant | Fructosyl-α-Valine | - | Decreased | - |
| Wild-type | Fructosyl-ε-Lysine | - | - | - |
| Mutant | Fructosyl-ε-Lysine | - | Slightly Affected | Enhanced Specificity |
| Note: Specific kinetic values for some mutants were not provided in the source documents, but the overall effect on specificity was highlighted.[3][9] |
Experimental Protocols
The determination of FAOD substrate specificity relies on accurate and reproducible enzymatic assays. The following is a detailed methodology for a common colorimetric assay.
Principle of the Assay
The activity of FAOD is determined by a two-step enzymatic reaction.[4]
-
Oxidation of Fructosyl-Amino Acid: FAOD catalyzes the oxidation of a fructosyl-amino acid substrate, producing hydrogen peroxide (H₂O₂).
-
Colorimetric Detection: In the presence of peroxidase (POD), the H₂O₂ reacts with a chromogenic substrate (e.g., a combination of 4-aminoantipyrine (4-AA) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)) to produce a colored quinoneimine dye. The increase in absorbance at a specific wavelength (e.g., 555 nm) is directly proportional to the amount of H₂O₂ produced and, therefore, to the FAOD activity.[4][5][7]
Reagents
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepared by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ to the desired pH.[4][5][7]
-
TOOS Solution (0.5%): 125 mg of TOOS dissolved in 25 ml of distilled water.[4][5][7]
-
Peroxidase (POD) - 4-Aminoantipyrine (4-AA) Solution: 5 mg of POD (e.g., 200 U/mg) and 100 mg of 4-AA dissolved in 1000 ml of 0.1 M potassium phosphate buffer (pH 8.0).[5][7]
-
Fructosyl-Amino Acid Substrate Solution: A stock solution of the desired fructosyl-amino acid (e.g., 150 mM Fructosyl-L-valine) is prepared in distilled water.[5][7] For kinetic studies, a range of substrate concentrations should be prepared by diluting the stock solution.
-
FAOD Enzyme Solution: The lyophilized enzyme is dissolved in an ice-cold dilution buffer (e.g., 10 mM potassium phosphate buffer, pH 8.0, containing 0.06% n-octyl-β-D-thioglucoside) to a final concentration of 0.05–0.18 U/ml immediately before the assay.[5]
Assay Procedure
-
Reaction Mixture Preparation: In a cuvette, pipette the following:
-
Equilibration: Equilibrate the mixture at a constant temperature (e.g., 30°C or 37°C) for approximately 5 minutes.[5][7]
-
Reaction Initiation: Initiate the reaction by adding 0.1 ml of the FAOD enzyme solution.[5]
-
Measurement: Immediately mix and record the increase in absorbance at 555 nm using a spectrophotometer thermostated at the chosen temperature.[5][7]
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve. A blank reaction using distilled water instead of the enzyme solution should also be run to correct for any background absorbance change.[10]
Calculation of Enzyme Activity
One unit (U) of FAOD activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.[4] The activity can be calculated using the Beer-Lambert law, taking into account the molar extinction coefficient of the quinoneimine dye.
Visualizing the Process: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Enzymatic reaction pathway of this compound.
Caption: Experimental workflow for the colorimetric FAOD activity assay.
Structural Basis of Substrate Specificity and Engineering Efforts
The substrate specificity of FAOD is determined by the architecture of its active site.[3] Structural studies and homology modeling have identified key amino acid residues that interact with the substrate and influence its binding and catalysis.[11] For example, the crystal structure of fructosyl peptide oxidase from Eupenicillium terrenum has provided insights into how the enzyme accommodates larger peptide substrates.[12]
This structural understanding has paved the way for protein engineering efforts to alter the substrate specificity of FAOD.[3] Through site-directed and random mutagenesis, researchers have successfully engineered FAOD variants with enhanced specificity for fructosyl-valine, a crucial development for improving the accuracy of HbA1c diagnostic assays.[2][9][11] For instance, substitutions of specific residues in the active site have been shown to increase the preference for fructosyl-valine over fructosyl-ε-lysine.[2][11] These advances highlight the potential for tailoring FAOD for specific applications in diagnostics and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of Fructosyl Peptide Oxidase for HbA1c Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 8. Tailoring FPOX enzymes for enhanced stability and expanded substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alteration of substrate specificity of this compound from Ulocladium sp. JS-103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-FRUCTOSE DEHYDROGENASE from Gluconobacter sp. - TOYOBO USA [toyobousa.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Structural basis of the substrate specificity of the FPOD/FAOD family revealed by fructosyl peptide oxidase from Eupenicillium terrenum - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Sources of Fructosyl-amino Acid Oxidase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-amino acid oxidases (FAODs), also known as amadoriases or fructosamine oxidases, are enzymes that catalyze the oxidative deglycation of fructosyl-amino acids. These compounds are Amadori products formed through the non-enzymatic glycation of proteins and peptides, a process implicated in the pathophysiology of diabetes mellitus and other age-related diseases. The ability of FAODs to specifically recognize and degrade these glycated products makes them invaluable tools in diagnostics, particularly for the measurement of glycated hemoglobin (HbA1c) and fructosamine, key biomarkers for long-term glycemic control. This technical guide provides a comprehensive overview of the microbial sources of FAOD, presenting quantitative data on enzyme production, detailed experimental protocols, and a visual representation of the typical experimental workflow.
Microbial Producers of Fructosyl-amino Acid Oxidase
A diverse range of microorganisms, including bacteria, filamentous fungi, and yeasts, have been identified as producers of this compound.[1] These enzymes exhibit varying substrate specificities and physicochemical properties, making the selection of an appropriate microbial source crucial for specific applications.
Bacterial Sources:
Several bacterial genera are known to produce FAOD. These enzymes are often inducible and play a role in the catabolism of glycated amino acids. Notable bacterial producers include:
-
Corynebacterium sp.: Strains of Corynebacterium, such as Corynebacterium sp. 2-4-1, are well-characterized producers of FAOD. The enzyme from this source has been purified and extensively studied.
-
Arthrobacter sp.: Certain species of Arthrobacter have been shown to express FAOD, particularly when induced with fructosyl-valine.
-
Agrobacterium sp.: An AgaE-like protein with FAOD activity has been identified in Agrobacterium tumefaciens.
Fungal Sources:
Filamentous fungi are a rich source of FAODs, with several genera known to produce these enzymes. Fungal FAODs are often extracellular and exhibit a broad range of substrate specificities. Key fungal producers include:
-
Aspergillus sp.: Species such as Aspergillus oryzae and Aspergillus terreus are known to produce FAOD.[2][3] A. oryzae has been shown to produce multiple isozymes of the enzyme.[2]
-
Fusarium sp.: Fusarium oxysporum is a notable producer of FAOD, and the enzyme from this source has been purified and characterized.[4]
-
Penicillium sp.: Various Penicillium species, including Penicillium janthinellum, have been identified as FAOD producers.[5][6]
-
Gibberella sp.: The genus Gibberella, for instance Gibberella fujikuroi, is also a known source of FAOD.[6][7]
Yeast Sources:
Certain marine yeasts have also been reported to utilize fructosyl-valine, suggesting the presence of FAOD activity.[1]
Quantitative Data on this compound Production
The following tables summarize the quantitative data available from the purification of FAOD from various microbial sources. This information is critical for comparing the production efficiency of different microorganisms and for designing effective purification strategies.
Table 1: Purification of this compound from Corynebacterium sp. 2-4-1
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |
| Crude Extract | 25,200 | 6,500 | 0.26 | 100 | 1 |
| Ammonium Sulfate (30-70%) | 8,400 | 5,850 | 0.70 | 90 | 2.7 |
| DEAE-Sephadex A-50 | 780 | 4,100 | 5.26 | 63 | 20.2 |
| Sephadex G-150 | 225 | 2,275 | 10.1 | 35 | 38.9 |
Table 2: Purification of this compound Isozymes from Aspergillus oryzae RIB40
FAOD-Ao1
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |
| Culture Filtrate | 1,200 | 14.4 | 0.012 | 100 | 1 |
| DEAE-Toyopearl | 68.4 | 10.3 | 0.15 | 71.5 | 12.5 |
| Phenyl-Toyopearl | 1.8 | 3.6 | 2.0 | 25.0 | 167 |
| Superdex 200 | 0.4 | 1.6 | 4.0 | 11.1 | 333 |
FAOD-Ao2a
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |
| Culture Filtrate | 1,200 | 14.4 | 0.012 | 100 | 1 |
| DEAE-Toyopearl | 68.4 | 10.3 | 0.15 | 71.5 | 12.5 |
| Phenyl-Toyopearl | 4.2 | 8.4 | 2.0 | 58.3 | 167 |
| Superdex 200 | 1.2 | 6.0 | 5.0 | 41.7 | 417 |
Table 3: Physicochemical Properties of Microbial Fructosyl-amino Acid Oxidases
| Microbial Source | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Substrate Specificity |
| Corynebacterium sp. 2-4-1 | 88 (dimer) | 8.3 | ~40 | High for α-fructosyl amino acids |
| Aspergillus oryzae (FAOD-Ao1) | 49 (monomer) | 6.6 | N/A | Active on Nε-fructosyl Nα-Z-lysine |
| Aspergillus oryzae (FAOD-Ao2a) | 96 (dimer) | 8.2 | N/A | Active on Nε-fructosyl Nα-Z-lysine and fructosyl valine |
| Fusarium oxysporum S-1F4 | 50 (monomer) | 8.0 | 45 | High for ε-fructosyl Nα-Z-lysine |
| Penicillium janthinellum AKU3413 | 49 (monomer) | 8.0 | 35 | High for fructosyl valine |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of microbial FAODs.
Screening for this compound Producing Microorganisms
a) Enrichment Culture:
-
Prepare a basal mineral salt medium.
-
Supplement the medium with a specific fructosyl-amino acid (e.g., 0.1% Nε-fructosyl-lysine) as the sole source of nitrogen.[4]
-
Inoculate the medium with a soil or other environmental sample.
-
Incubate the culture at an appropriate temperature (e.g., 28-30°C) with shaking for several days.
-
Perform serial dilutions of the enrichment culture and plate on solid medium containing the same fructosyl-amino acid as the sole nitrogen source.
-
Isolate morphologically distinct colonies for further screening.
b) Plate Assay for FAOD Activity:
-
Prepare a solid screening medium containing the fructosyl-amino acid, peroxidase, and a suitable chromogen (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)).
-
Inoculate the isolated microbial colonies onto the screening plates.
-
Incubate the plates at the optimal growth temperature for the microorganisms.
-
Observe the plates for the development of a colored halo around the colonies. The formation of a colored zone indicates the production of hydrogen peroxide, a product of the FAOD reaction, and thus, FAOD activity.
Enzyme Production and Purification
a) Cultivation:
-
Inoculate a suitable production medium with a high-FAOD-producing microbial strain. The medium composition can be optimized to enhance enzyme yield. For some fungi, an autoclaved-browned medium has been shown to be effective.[8]
-
Incubate the culture under optimal conditions of temperature, pH, and aeration in a fermentor.
-
Harvest the microbial cells (for intracellular enzymes) or the culture supernatant (for extracellular enzymes) by centrifugation or filtration.
b) Purification of FAOD from Corynebacterium sp. 2-4-1 (Example Protocol):
-
Cell Disruption: Resuspend the harvested cells in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0) and disrupt by sonication or high-pressure homogenization.
-
Crude Extract Preparation: Centrifuge the cell lysate to remove cell debris and obtain the crude enzyme extract.
-
Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the crude extract to achieve 30-70% saturation. Collect the protein precipitate by centrifugation.
-
Dialysis: Dissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sephadex A-50 column equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of NaCl.
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and apply to a Sephadex G-150 column equilibrated with a suitable buffer. Elute the protein to achieve further purification.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
This compound Activity Assay
The activity of FAOD is typically determined by a coupled colorimetric assay that measures the production of hydrogen peroxide.
Principle:
Fructosyl-amino acid + O₂ --(FAOD)--> Glucosone + Amino acid + H₂O₂ 2H₂O₂ + 4-Aminoantipyrine + Phenolic compound --(Peroxidase)--> Quinoneimine dye + 4H₂O
The increase in absorbance due to the formation of the quinoneimine dye is monitored spectrophotometrically.
Reagents:
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
Substrate solution (e.g., 10 mM Fructosyl-L-valine in water)
-
4-Aminoantipyrine (4-AA) solution (e.g., 2.4 mM in water)
-
Phenolic compound solution (e.g., 5 mM TOOS in water)
-
Peroxidase (POD) solution (e.g., 10 U/mL in buffer)
-
Enzyme sample (appropriately diluted in buffer)
Procedure:
-
In a cuvette, mix the potassium phosphate buffer, 4-AA solution, TOOS solution, and peroxidase solution.
-
Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Add the enzyme sample to the cuvette and mix.
-
Initiate the reaction by adding the substrate solution and immediately start monitoring the increase in absorbance at a specific wavelength (e.g., 555 nm for the 4-AA/TOOS system) for a defined period (e.g., 3-5 minutes).
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.
-
One unit of FAOD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydrogen peroxide per minute under the specified assay conditions.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental procedures described in this guide.
Caption: Workflow for screening, production, and characterization of FAOD.
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of this compound-reactive compounds in fungal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and properties of fructosyl lysine oxidase from Fusarium oxysporum S-1F4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution and properties of fructosyl amino acid oxidase in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. JP2923222B2 - Fructosyl amino acid oxidase and method for producing the same - Google Patents [patents.google.com]
- 8. D-FRUCTOSE DEHYDROGENASE from Gluconobacter sp. - TOYOBO USA [toyobousa.com]
Characterization of Fungal Fructosyl-amino Acid Oxidase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-amino acid oxidases (FAODs) are enzymes that catalyze the oxidative deglycation of fructosyl-amino acids, which are Amadori products formed through the non-enzymatic glycation of proteins and amino acids. In fungi, these enzymes play a crucial role in nitrogen metabolism, enabling the utilization of glycated amino acids as a nitrogen source.[1][2] This technical guide provides a comprehensive overview of the characterization of fungal FAODs, detailing their biochemical properties, substrate specificities, and kinetic parameters. Furthermore, it offers detailed experimental protocols for key characterization assays and visual representations of relevant metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in this significant class of enzymes.
Biochemical and Kinetic Properties of Fungal Fructosyl-amino Acid Oxidases
Fungal FAODs have been identified and characterized from various genera, primarily including Aspergillus, Penicillium, and Fusarium.[2] These enzymes exhibit a range of biochemical and kinetic properties, which are summarized in the tables below for ease of comparison.
Table 1: General Properties of Fungal Fructosyl-amino Acid Oxidases
| Fungal Source | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Cofactor | Reference(s) |
| Aspergillus oryzae (FAOD-Ao1) | 49 | 6.6 | - | FAD | [1] |
| Aspergillus oryzae (FAOD-Ao2a) | 98 (dimer) | 8.2 | - | FAD | [1] |
| Aspergillus terreus GP1 | 106 (dimer) | - | - | FAD | [3] |
| Penicillium janthinellum AKU3413 | 49 | 8.0 | 35 | FAD | [2] |
| Fusarium oxysporum S-1F4 | 50 | - | - | FAD | [3] |
| Unspecified Microorganism | ~48 | 6.5 | 40-45 | FAD | [4] |
| Recombinant E. coli (from fungus) | ~45-50 | 8.0-8.5 | 35-40 | FAD | [5] |
Table 2: Kinetic Parameters of Fungal Fructosyl-amino Acid Oxidases for Various Substrates
| Fungal Source | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | Reference(s) |
| Aspergillus oryzae (FAOD-Ao1) | Nε-fructosyl Nα-Z-lysine | 0.51 | 2.7 | [1] |
| Aspergillus oryzae (FAOD-Ao2a) | Nε-fructosyl Nα-Z-lysine | 0.22 | 17.7 | [1] |
| Aspergillus oryzae (FAOD-Ao2a) | Fructosyl-valine | 1.38 | 31.2 | [1] |
| Aspergillus terreus GP1 | Nε-fructosyl Nα-Z-lysine | 0.37 | 39.7 | [3] |
| Penicillium janthinellum AKU3413 | Fructosyl-valine | 0.62 | 149 | [3] |
| Fusarium oxysporum S-1F4 | Nε-fructosyl Nα-Z-lysine | 0.22 | 122 | [3] |
| Unspecified Microorganism | Fructosyl-valylhistidine | 0.5 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for the purification and activity assay of fungal FAODs.
Protocol 1: Purification of Fungal Fructosyl-amino Acid Oxidase
This protocol is a synthesized methodology based on common practices for purifying native or recombinant FAODs.
1. Fungal Culture and Harvest:
-
Inoculate a suitable liquid medium with fungal spores or mycelia. For recombinant protein expression in a host like E. coli, induce expression as required.
-
Incubate the culture under optimal growth conditions (e.g., 25-30°C with agitation).
-
Harvest the fungal mycelia by filtration or centrifugation. For intracellular enzymes, wash the cell pellet with a suitable buffer.
2. Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors).
-
Disrupt the cells using a suitable method such as sonication, bead beating, or a French press. Ensure the sample is kept on ice to prevent protein denaturation.
3. Clarification of Lysate:
-
Centrifuge the crude lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Collect the supernatant containing the soluble proteins.
4. Ammonium Sulfate Precipitation (Optional):
-
Slowly add solid ammonium sulfate to the supernatant to a specific saturation level (e.g., 40-80%) while stirring on ice.
-
Allow the protein to precipitate for a few hours.
-
Collect the precipitated protein by centrifugation and resuspend it in a minimal volume of a suitable buffer.
-
Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate.
5. Chromatographic Purification:
-
Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with a low-salt buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for FAOD activity.
-
Hydrophobic Interaction Chromatography: Pool the active fractions from the previous step, add ammonium sulfate to a concentration that promotes binding, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Size-Exclusion Chromatography: Further purify the active fractions using a size-exclusion column (e.g., Superdex 200) to separate proteins based on their molecular weight. This step also serves to buffer-exchange the purified enzyme into a final storage buffer.
6. Purity Assessment:
-
Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band corresponding to the expected molecular weight of the FAOD indicates a high degree of purity.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Protocol 2: this compound Activity Assay
This colorimetric assay is widely used to determine FAOD activity by measuring the production of hydrogen peroxide.
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 8.0.
-
Substrate Stock Solution: e.g., 100 mM Fructosyl-valine in distilled water.
-
Chromogenic Reagent Solution:
-
1 mM 4-aminoantipyrine (4-AAP)
-
10 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid (DCHBS) or other suitable phenolic compound.
-
10 U/mL Horseradish Peroxidase (HRP)
-
Prepare fresh in the assay buffer.
-
Procedure:
-
Prepare a reaction mixture by combining the assay buffer, chromogenic reagent solution, and the enzyme sample in a microplate well or a cuvette.
-
Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate stock solution to the reaction mixture.
-
Immediately monitor the increase in absorbance at a specific wavelength (e.g., 515 nm for the 4-AAP/DCHBS system) over time using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
One unit of FAOD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydrogen peroxide per minute under the specified assay conditions.
Visualizations: Pathways and Workflows
Nitrogen Catabolite Repression (NCR) Regulatory Pathway in Fungi
The expression of genes involved in the utilization of secondary nitrogen sources, such as fructosyl-amino acids, is tightly regulated in fungi through a mechanism known as Nitrogen Catabolite Repression (NCR). This pathway ensures that preferred nitrogen sources like ammonium and glutamine are consumed first. The GATA transcription factors AreA and AreB are key regulators in this process.[6][7]
Caption: Fungal Nitrogen Catabolite Repression pathway regulating FAOD expression.
Experimental Workflow for Fungal FAOD Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a fungal this compound.
Caption: Workflow for the characterization of fungal this compound.
Conclusion
The characterization of fungal fructosyl-amino acid oxidases is a multifaceted process that provides critical insights into their biochemical function and physiological roles. The data and protocols presented in this guide offer a solid foundation for researchers to purify, assay, and understand these enzymes. The increasing interest in FAODs for applications in diagnostics, particularly for monitoring glycated proteins in diabetes, and their potential in industrial biocatalysis, underscores the importance of continued research in this area. Further exploration into the protein engineering of these enzymes holds the promise of developing novel biocatalysts with enhanced stability, altered substrate specificity, and improved catalytic efficiency, opening up new avenues for their application in medicine and biotechnology.
References
- 1. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution and properties of fructosyl amino acid oxidase in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 4. D-FRUCTOSE DEHYDROGENASE from Gluconobacter sp. - TOYOBO USA [toyobousa.com]
- 5. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bacterial Fructosyl-Amino Acid Oxidase: Properties, Protocols, and Pathways
Fructosyl-amino acid oxidases (FAOD), also known as amadoriases, are enzymes of significant interest to researchers, scientists, and drug development professionals. These enzymes catalyze the oxidative deglycation of fructosyl-amino acids, which are Amadori products formed through the non-enzymatic glycation of proteins. This process is implicated in the pathophysiology of diabetes and age-related diseases. This technical guide provides an in-depth overview of the core properties of bacterial FAOD, detailed experimental protocols, and visual representations of key pathways.
Core Properties of Bacterial Fructosyl-Amino Acid Oxidase
Bacterial FAODs are flavin adenine dinucleotide (FAD)-dependent enzymes that play a crucial role in the metabolism of glycated amino acids.[1][2] They catalyze the oxidation of the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid.[1][3] This reaction yields glucosone, an amino acid, and hydrogen peroxide.[1][3] These enzymes are essential components in the development of diagnostic assays for glycated proteins like hemoglobin A1c (HbA1c) and fructosamine.[1][3]
General Properties
The molecular weight and optimal reaction conditions can vary between different bacterial sources. Below is a summary of reported properties for FAOD from various bacterial species.
| Property | Value | Source Organism | Reference |
| Molecular Weight | ~88 kDa | Corynebacterium sp. | |
| ~45 kDa | Recombinant E. coli | [4] | |
| Optimal pH | 8.0 - 8.5 | Recombinant E. coli | [5] |
| 6.5 | Not Specified | [6] | |
| Optimal Temperature | 35 - 40 °C | Recombinant E. coli | [5] |
| 40 - 45 °C | Not Specified | [6] | |
| pH Stability | 5.0 - 9.0 | Not Specified | [6] |
| Thermal Stability | Below 55 °C (pH 6.5, 10 min) | Not Specified | [6] |
| Stable at 45°C (mutant) | Corynebacterium sp. | [7] | |
| Inhibitors | Ag⁺, Cu²⁺ | Recombinant E. coli | [5] |
Kinetic Parameters
The substrate specificity and kinetic performance of FAOD are critical for its application in diagnostics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.
| Substrate | Km (mM) | Source Organism | Reference |
| Nε-fructosyl-L-lysine | 0.22 | Recombinant E. coli | [4] |
| Fructosyl-L-valine | 0.5 | Not Specified | [6] |
| D-fructosyl-L-valine | 1.50 (mutant) / 1.61 (wild-type) | Corynebacterium sp. | [7] |
| D-fructosyl-glycine | 0.58 (mutant) / 0.74 (wild-type) | Corynebacterium sp. | [7] |
Substrate Specificity
FAOD exhibits varying specificity towards different fructosyl-amino acids. This property is often engineered to enhance its utility in specific diagnostic assays, for instance, to specifically measure glycated hemoglobin (fructosyl-valine) without interference from other glycated proteins like albumin (fructosyl-lysine).[3]
| Substrate | Relative Activity (%) | Source Organism | Reference |
| ε-fructosyl lysine (εF-Lys) | 100 | Recombinant E. coli | [5] |
| fructosyl valine (F-Val) | 65 | Recombinant E. coli | [5] |
| fructosyl glycine (F-Gly) | 30 | Recombinant E. coli | [5] |
Experimental Protocols
Colorimetric Assay for this compound Activity
This protocol describes a common method for determining FAOD activity using a spectrophotometric assay that measures the production of hydrogen peroxide.[5][7][8]
Principle:
The assay is based on a two-step enzymatic reaction. First, FAOD oxidizes a fructosyl-amino acid substrate (e.g., fructosyl-valine), producing hydrogen peroxide (H₂O₂).[8] In the second step, in the presence of peroxidase (POD), the H₂O₂ reacts with a chromogenic substrate system, typically 4-aminoantipyrine (4-AA) and a phenolic compound like N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS), to form a colored quinoneimine dye.[5][8] The rate of increase in absorbance of this dye is directly proportional to the FAOD activity.[8]
Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M monobasic potassium phosphate (KH₂PO₄) and 0.1 M dibasic potassium phosphate (K₂HPO₄) to achieve a final pH of 8.0.[5][8]
-
Fructosyl-L-valine Solution (150 mM): Dissolve 834 mg of fructosyl-L-valine in 20 ml of distilled water.[5]
-
TOOS Solution (0.5% w/v): Dissolve 125 mg of TOOS in 25 ml of distilled water.[5][8]
-
Peroxidase (POD) / 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of peroxidase (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of 0.1 M Potassium Phosphate Buffer (pH 8.0).[5][8]
-
Enzyme Dilution Buffer: 10 mM Potassium Phosphate Buffer (pH 8.0) containing 0.06% n-octyl-β-D-thioglucoside.[5]
-
FAOD Enzyme Sample: Dissolve the lyophilized enzyme in ice-cold Enzyme Dilution Buffer to a final concentration of 0.05–0.18 U/ml immediately before the assay.[5]
Procedure:
-
Pipette the following reagents into a 1 cm path length cuvette:[5]
-
2.7 ml of POD/4-AA Solution
-
0.1 ml of TOOS Solution
-
0.1 ml of the FAOD enzyme sample
-
-
Incubate the mixture at 30°C for approximately 5 minutes to allow for temperature equilibration.[5]
-
Initiate the reaction by adding 0.1 ml of the Fructosyl-L-valine Solution and mix thoroughly.[5]
-
Immediately place the cuvette in a spectrophotometer thermostated at 30°C and record the increase in absorbance at 555 nm over time.[5]
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the initial linear portion of the curve.[5]
-
A blank reaction should be performed by substituting the Fructosyl-L-valine Solution with distilled water.[5]
Calculation of Activity:
One unit (U) of FAOD activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.[5] The activity can be calculated using the following formula, taking into account the molar extinction coefficient of the quinoneimine dye and the stoichiometry of the reaction.[5]
Visualizations
Enzymatic Reaction of this compound
The following diagram illustrates the catalytic mechanism of bacterial this compound.
Caption: Catalytic reaction of this compound.
Experimental Workflow for FAOD Activity Assay
This diagram outlines the key steps in the colorimetric assay for determining FAOD activity.
Caption: Workflow for the colorimetric FAOD activity assay.
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound from E. coli, Recombinant - Creative Enzymes [creative-enzymes.com]
- 5. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 6. This compound [sorachim.com]
- 7. Thermostabilization of Bacterial this compound by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Role of Fructosyl-amino Acid Oxidase in Glycation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a fundamental process implicated in the pathophysiology of diabetes, aging, and other chronic diseases.[1] This process leads to the formation of early-stage Amadori products, such as fructosyl-amino acids, and later, advanced glycation end-products (AGEs).[1] The accumulation of these products can impair protein function and contribute to cellular damage. Fructosyl-amino acid oxidase (FAOD) is a key enzyme in the study and potential mitigation of glycation, offering a mechanism for the oxidative deglycation of fructosyl-amino acids.[2] This technical guide provides an in-depth exploration of the role of FAOD in glycation, its biochemical properties, and its application in diagnostics and research.
Mechanism of Action and Enzymatic Reaction
This compound catalyzes the oxidative cleavage of the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid in a fructosyl-amino acid.[3][4] The reaction proceeds through an unstable Schiff base intermediate, which then hydrolyzes to yield glucosone, the corresponding amino acid, and hydrogen peroxide (H₂O₂).[4][5] The enzyme utilizes a flavin adenine dinucleotide (FAD) cofactor, which is reduced during the oxidation of the fructosyl-amino acid and subsequently reoxidized by molecular oxygen, producing H₂O₂.[4][5]
The overall enzymatic reaction can be summarized as follows:
Fructosyl-L-amino acid + H₂O + O₂ → Glucosone + L-amino acid + H₂O₂[6]
This reaction forms the basis of assays for measuring glycated proteins, as the production of hydrogen peroxide can be quantitatively measured.[3]
References
- 1. Enzymatic Deglycation of Damaged Skin by Means of Combined Treatment of Fructosamine-3-Kinase and this compound [mdpi.com]
- 2. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-FRUCTOSE DEHYDROGENASE from Gluconobacter sp. - TOYOBO USA [toyobousa.com]
The Physiological Role and Therapeutic Potential of Fructosyl-amino acid Oxidase (FAOD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructosyl-amino acid oxidase (FAOD) is a pivotal enzyme in the metabolism of Amadori products, the early-stage compounds formed during non-enzymatic glycation. This technical guide provides a comprehensive overview of the physiological functions of FAOD, its enzymatic mechanism, and its significant applications in clinical diagnostics and therapeutics. With a focus on quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as an in-depth resource for professionals in the fields of biochemistry, clinical chemistry, and drug development. The potential of FAOD as a therapeutic agent for conditions associated with the accumulation of advanced glycation end products (AGEs), such as diabetic complications and age-related diseases, is also explored.
Introduction
This compound (FAOD), also known as amadoriase, is an enzyme that catalyzes the oxidative deglycation of fructosyl-amino acids. These substrates are Amadori products, which are formed through the non-enzymatic reaction between reducing sugars and the amino groups of amino acids and proteins, a process known as the Maillard reaction. The accumulation of Amadori products and their subsequent conversion into irreversible advanced glycation end products (AGEs) are implicated in the pathogenesis of various diseases, including diabetes mellitus, cardiovascular disease, and age-related macular degeneration.[1][2]
FAOD plays a crucial role in the catabolism of naturally occurring fructosyl-amino acids, particularly in microorganisms.[3] While the physiological role of FAOD in eukaryotes is still under investigation, its ability to specifically recognize and degrade fructosyl-amino acids has been harnessed for significant biomedical applications.[3][4] This guide delves into the core physiological functions of FAOD, its biochemical properties, and its established and emerging roles in diagnostics and therapeutics.
Enzymatic Function and Mechanism
The primary physiological function of this compound is the catalysis of the oxidative cleavage of the C-N bond between the C1 of the fructosyl moiety and the amino group of a fructosyl-amino acid.[3][5] This reaction yields glucosone, the corresponding amino acid, and hydrogen peroxide (H₂O₂). The enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor, which is reduced during the oxidation of the substrate and subsequently reoxidized by molecular oxygen to produce hydrogen peroxide.[3]
The overall enzymatic reaction can be summarized as follows:
Fructosyl-amino acid + O₂ + H₂O → Glucosone + Amino acid + H₂O₂
This catalytic activity is central to both the natural role of FAOD in microbial metabolism and its applications in biotechnology and medicine. In prokaryotes, FAOD is a key enzyme in the metabolic pathway for utilizing fructosyl-amino acids as a source of nitrogen.[4]
Diagram of the FAOD Catalytic Mechanism
Caption: Catalytic cycle of this compound.
Quantitative Data on FAOD Properties
The biochemical properties of FAOD can vary depending on its microbial source. These characteristics are crucial for its application in diagnostic assays and therapeutic development.
| Property | Organism | Value | Reference |
| Molecular Weight | E. coli (recombinant) | ~45 kDa (gel filtration), 50 kDa (SDS-PAGE) | [5][6] |
| Aspergillus sp. 1005 | 43 kDa (dimer) | [3] | |
| Penicillium janthinellum AKU3413 | 39-49 kDa (monomer) | [3] | |
| Fusarium oxysporum S-1F4 | 45-50 kDa (monomer) | [3] | |
| Optimal pH | E. coli (recombinant) | 8.0 - 8.5 | [6] |
| Optimal Temperature | E. coli (recombinant) | 35 - 40°C | [6] |
| Michaelis Constant (Km) | E. coli (recombinant) | 2.2 x 10⁻⁴ M (for Nε-fructosyl-L-lysine) | [5] |
| Substrate Specificity | FAOD-E | ε-fructosyl lysine (100%), fructosyl valine (65%), fructosyl glycine (30%) | [6] |
Clinical Significance and Applications
The primary clinical application of FAOD is in the enzymatic determination of glycated proteins, which are important biomarkers for monitoring long-term glycemic control in individuals with diabetes mellitus.[3][7]
Measurement of Glycated Hemoglobin (HbA1c) and Glycated Albumin
Enzymatic assays utilizing FAOD have become a widely used alternative to conventional methods like HPLC and immunoassays for measuring glycated proteins.[3] These assays are rapid, reproducible, and can be automated.[3] The general principle involves the proteolytic digestion of the glycated protein to release fructosyl-amino acids or fructosyl-dipeptides, which are then quantified by FAOD. The hydrogen peroxide produced in the FAOD reaction is measured in a subsequent colorimetric reaction.
Diagram of the Enzymatic Assay for Glycated Proteins
Caption: Experimental workflow for the enzymatic measurement of glycated proteins using FAOD.
Therapeutic Potential in Deglycation
Recent research has highlighted the potential of FAOD as a therapeutic agent to counteract the detrimental effects of glycation. By enzymatically degrading Amadori products, FAOD could potentially prevent the formation of AGEs and even reverse some of the damage caused by glycation.
Studies have shown that FAOD treatment can:
-
Reduce skin glycation: In ex vivo studies on human skin, FAOD treatment resulted in a significant decrease in autofluorescence, a marker of AGE accumulation.[8][9] A 33% decrease in autofluorescence was observed after FAOD monotherapy, and a 43% decrease was achieved when combined with fructosamine-3-kinase.[9]
-
Improve skin elasticity: Treatment of hypertrophic scar tissue with FAOD has been shown to improve elasticity.[8]
-
Address age-related eye diseases: FAOD is being investigated as a potential non-invasive treatment for age-related macular degeneration (AMD) and presbyopia.[2][9][10] In studies on porcine retinas, FAOD treatment significantly reduced AGE-induced autofluorescence.[9] Furthermore, FAOD treatment of donor eyes with AMD led to a reduction in the size of drusen, which are extracellular deposits associated with the disease.[11]
Experimental Protocols
This compound (FAOD) Activity Assay
This protocol describes a colorimetric method for determining FAOD activity using fructosyl-L-valine as the substrate.
Principle: FAOD catalyzes the oxidation of fructosyl-L-valine to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase (POD) to catalyze the oxidative condensation of 4-aminoantipyrine (4-AA) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) to form a purple quinoneimine dye. The rate of increase in absorbance at 555 nm is proportional to the FAOD activity.[6]
Reagents:
-
Reagent A: Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ to achieve a pH of 8.0.
-
Reagent B: TOOS Solution (0.5%): Dissolve 125 mg of TOOS in 25 ml of distilled water.
-
Reagent C: POD-4-AA Solution: Dissolve 5 mg of peroxidase (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of Reagent A.
-
Reagent D: Fructosyl-L-valine Solution (150 mM): Dissolve 834 mg of fructosyl-L-valine in 20 ml of distilled water.
-
Reagent E: Enzyme Dilution Buffer: 10 mM potassium phosphate buffer (pH 8.0) containing 0.06% n-octyl-β-D-thioglucoside.
-
Sample: Dissolve the lyophilized FAOD enzyme in ice-cold Reagent E to a final concentration of 0.05–0.18 U/ml immediately before the assay.
Procedure:
-
Pipette the following reagents into a cuvette (1 cm light path):
-
2.7 ml of Reagent C (POD-4-AA solution)
-
0.1 ml of Reagent B (TOOS solution)
-
0.1 ml of the Sample
-
-
Equilibrate the mixture at 30°C for approximately 5 minutes.
-
Initiate the reaction by adding 0.1 ml of Reagent D (fructosyl-L-valine solution) and mix.
-
Record the increase in absorbance at 555 nm using a spectrophotometer thermostated at 30°C.
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Prepare a blank by replacing the fructosyl-L-valine solution with distilled water and measure the ΔA/min.
Calculation of Activity: One unit (U) of FAOD activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute at 30°C and pH 8.0.
Enzymatic Measurement of Glycated Albumin
This protocol outlines the principle and a general procedure for the enzymatic determination of glycated albumin in serum.
Principle: The method involves the use of an albumin-specific proteinase to hydrolyze glycated albumin into glycated amino acids. Ketoamine oxidase (a type of FAOD) then oxidizes these glycated amino acids, producing hydrogen peroxide, which is quantified in a colorimetric reaction. The glycated albumin level is typically expressed as a percentage of the total albumin concentration.[1][4]
Reagents:
-
Albumin-specific proteinase solution
-
Ketoamine oxidase (FAOD) solution
-
Peroxidase solution
-
Chromogenic substrate (e.g., 4-AA and a Trinder's reagent)
-
Serum albumin assay reagent (e.g., bromocresol purple method)
-
Calibrators and controls
Procedure:
-
Pre-treatment (optional): Some methods include a pre-treatment step to eliminate endogenous interfering substances like ascorbic acid and bilirubin.
-
Proteolysis: The serum sample is incubated with an albumin-specific proteinase to specifically digest glycated albumin and release glycated amino acids.
-
Enzymatic Oxidation: The ketoamine oxidase (FAOD) is added to the reaction mixture. It catalyzes the oxidation of the liberated glycated amino acids, generating hydrogen peroxide.
-
Colorimetric Detection: In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored compound. The absorbance of this compound is measured spectrophotometrically and is proportional to the concentration of glycated amino acids.
-
Total Albumin Measurement: The total albumin concentration in the sample is measured using a standard method, such as the bromocresol purple (BCP) assay.
-
Calculation: The glycated albumin percentage is calculated as: (Glycated Albumin Concentration / Total Albumin Concentration) x 100
Diagram of the Glycated Albumin Assay Workflow
Caption: Workflow for the enzymatic determination of glycated albumin.
Conclusion
This compound is an enzyme with a well-established and critical role in clinical diagnostics, particularly for the management of diabetes mellitus. Its specific catalytic activity on Amadori products provides a reliable and efficient means of quantifying glycated proteins. Furthermore, the emerging research into the therapeutic applications of FAOD in counteracting the pathological consequences of protein glycation opens up exciting new avenues for drug development. The ability of FAOD to enzymatically remove glycation products from tissues offers a novel strategy for addressing a range of age-related and diabetic complications. Continued research into the engineering of FAOD with improved stability and substrate specificity, along with further preclinical and clinical studies, will be crucial in fully realizing the therapeutic potential of this remarkable enzyme.
References
- 1. Basic Performance of an Enzymatic Method for Glycated Albumin and Reference Range Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructosyl Amino Oxidase as a Therapeutic Enzyme in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An enzymatic method for the measurement of glycated albumin in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-FRUCTOSE DEHYDROGENASE from Gluconobacter sp. - TOYOBO USA [toyobousa.com]
- 6. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Topical Application of Deglycating Enzymes as an Alternative Non-Invasive Treatment for Presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycation ratio determination through simultaneous detection of human serum albumin and glycated albumin on an advanced lateral flow immunoassay sensor - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Fructosyl-Amino Acid Oxidase and Advanced Glycation End Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic glycation of proteins and lipids. Their accumulation is implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Fructosyl-amino acid oxidase (FAOD) is an enzyme that catalyzes the oxidative deglycation of fructosyl-amino acids, which are early-stage products in the formation of AGEs. This technical guide provides a comprehensive overview of the interplay between FAOD and AGEs, detailing the enzymatic mechanisms, pathological signaling pathways, and relevant experimental protocols. Quantitative data are summarized in structured tables, and key processes are illustrated with diagrams to support research and development in this field.
Introduction to Advanced Glycation End Products (AGEs)
Advanced glycation end products (AGEs) are formed from a series of non-enzymatic reactions, collectively known as the Maillard reaction, between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[1] This process begins with the formation of a reversible Schiff base, which then rearranges to form more stable Amadori products.[1][2] Over time, these Amadori products undergo further irreversible reactions such as oxidation, dehydration, and condensation to form a diverse group of compounds known as AGEs.[2] The formation of AGEs can also occur through alternative pathways, including the Wolff and Namiki pathways, which involve the autoxidation of monosaccharides and the degradation of dicarbonyl compounds, respectively.[3][4]
The accumulation of AGEs in tissues contributes to the pathology of various diseases by altering the structure and function of proteins, promoting oxidative stress, and inducing inflammatory responses through interaction with specific cell surface receptors.[1][3]
The Receptor for Advanced Glycation End Products (RAGE) Signaling Pathway
The best-characterized receptor for AGEs is the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand member of the immunoglobulin superfamily of cell surface molecules.[5][6] The binding of AGEs to RAGE triggers a cascade of intracellular signaling events that contribute to cellular dysfunction and inflammation.[7][8] Upon ligand binding, RAGE activates multiple signaling pathways, including:
-
NF-κB Pathway: Activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) leads to the upregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][7]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are activated, leading to cellular proliferation, differentiation, and apoptosis.[5][9]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway can also be activated by RAGE, further contributing to the inflammatory response.[7]
This sustained activation of pro-inflammatory pathways by the AGE-RAGE axis is a key contributor to the chronic inflammation observed in diseases associated with AGE accumulation.[5][7]
This compound (FAOD)
This compound (FAOD), also known as amadoriase, is an enzyme that catalyzes the oxidative deglycation of fructosyl-amino acids, which are Amadori products.[10][11] FAODs have been isolated from various microorganisms, including bacteria and fungi.[10] The enzyme plays a crucial role in the metabolism of early glycation products, breaking them down before they can be converted into irreversible and pathogenic AGEs.[11][12]
Enzymatic Reaction
FAOD catalyzes the oxidation of the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid.[10][13] This reaction requires a flavin adenine dinucleotide (FAD) cofactor and molecular oxygen, producing an amino acid, glucosone, and hydrogen peroxide (H₂O₂).[10][11] The production of hydrogen peroxide is a key feature of the FAOD reaction and is often utilized for the quantitative measurement of FAOD activity and its substrates.[13]
Quantitative Data
The following tables summarize key quantitative data for commercially available this compound enzymes.
Table 1: Physicochemical and Kinetic Properties of FAOD
| Parameter | Value | Reference |
| Optimal pH | 8.0 - 8.5 | [14] |
| Optimal Temperature | 35 - 40°C | [14] |
| Molecular Weight | ~45 kDa (gel filtration) | [14] |
| Inhibitors | Ag⁺, Cu²⁺ | [14] |
Table 2: Substrate Specificity of a Recombinant FAOD
| Substrate | Relative Activity (%) | Reference |
| ε-Fructosyl Lysine | 100 | [14] |
| Fructosyl Valine | 65 | [14] |
| Fructosyl Glycine | 30 | [14] |
Experimental Protocols
This compound (FAOD) Activity Assay
This protocol describes a colorimetric method for determining FAOD activity based on the quantification of hydrogen peroxide produced during the enzymatic reaction.[13][14][15]
Principle: FAOD catalyzes the oxidation of a fructosyl-amino acid substrate (e.g., fructosyl-valine) to produce hydrogen peroxide. The H₂O₂ is then used by peroxidase (POD) to catalyze the oxidative condensation of 4-aminoantipyrine (4-AA) and a phenolic compound (e.g., TOOS) to form a colored quinoneimine dye. The increase in absorbance at 555 nm is proportional to the FAOD activity.[13]
Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing monobasic and dibasic potassium phosphate solutions to the desired pH.[14]
-
TOOS Solution (0.5% w/v): Dissolve N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine in distilled water.[14]
-
Peroxidase (POD) / 4-Aminoantipyrine (4-AA) Solution: Dissolve peroxidase and 4-AA in 0.1 M potassium phosphate buffer (pH 8.0).[14]
-
Fructosyl-L-valine Solution (150 mM): Dissolve fructosyl-L-valine in distilled water.[14]
-
FAOD Enzyme Sample: Dissolve the lyophilized enzyme in an appropriate ice-cold buffer.[14]
Procedure:
-
Pipette the following into a cuvette:
-
2.7 ml POD-4-AA solution
-
0.1 ml TOOS solution
-
0.1 ml sample (FAOD enzyme solution)
-
-
Mix and incubate at 30°C for approximately 5 minutes to allow for temperature equilibration.[13]
-
Initiate the reaction by adding 0.1 ml of the fructosyl-L-valine solution.
-
Immediately mix and record the increase in absorbance at 555 nm using a spectrophotometer thermostated at 30°C.[13]
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.[13]
-
Prepare a blank by replacing the fructosyl-L-valine solution with distilled water and measure the ΔA/min.[13]
-
Calculate FAOD activity. One unit (U) of FAOD activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute at 30°C and pH 8.0.[13]
Quantification of Advanced Glycation End Products (AGEs)
The quantification of AGEs in biological and food samples is challenging due to their heterogeneity. Several methods are employed, with mass spectrometry-based techniques offering high sensitivity and specificity.[16][17][18]
Principle: This protocol outlines a general workflow for the quantification of specific AGEs, such as N-ε-(carboxymethyl)lysine (CML), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves protein hydrolysis to release AGE-modified amino acids, followed by chromatographic separation and mass spectrometric detection.[16][19]
Materials and Equipment:
-
Sample containing proteins (e.g., plasma, tissue homogenate, food extract)
-
Internal standards for the AGEs of interest
-
Hydrochloric acid (HCl) for acid hydrolysis
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation and Hydrolysis:
-
Sample Cleanup:
-
Neutralize the hydrolysate.
-
Use solid-phase extraction (SPE) to remove interfering substances and enrich for the AGEs of interest.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column (e.g., HILIC for polar compounds).[16]
-
Detect and quantify the target AGEs and internal standards using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of AGE standards.
-
Calculate the concentration of AGEs in the original sample based on the peak area ratios of the analyte to the internal standard.
-
Table 3: Common Methods for AGEs Quantification
| Method | Principle | Advantages | Disadvantages | Reference |
| ELISA | Immunoassay using antibodies specific to certain AGEs (e.g., CML). | High throughput, relatively simple. | Antibody cross-reactivity, may not measure all AGEs. | [18] |
| Fluorimetry | Measures the characteristic fluorescence of some AGEs. | Rapid, non-invasive for skin autofluorescence. | Low specificity, interference from other fluorescent compounds. | [17][18] |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and specificity, can quantify multiple AGEs simultaneously. | Requires extensive sample preparation, expensive equipment. | [16][18] |
| GC-MS | Gas chromatography coupled with mass spectrometry. | High resolution and sensitivity. | Requires derivatization of analytes. | [18] |
Applications in Research and Drug Development
The understanding of the FAOD-AGEs axis has significant implications for several areas of research and therapeutic development:
-
Diagnostics: FAOD is a critical component in enzymatic assays for monitoring glycated proteins like HbA1c and glycated albumin, which are key biomarkers for managing diabetes.[10][15]
-
Therapeutics: FAOD itself is being explored as a potential therapeutic agent to reduce the burden of AGEs in diseases like age-related macular degeneration and presbyopia.[20][21][22] By breaking down Amadori products, FAOD can prevent the formation of pathogenic AGEs.[23]
-
Drug Screening: The FAOD activity assay can be adapted for high-throughput screening of compounds that either inhibit or enhance the enzyme's activity, depending on the therapeutic goal.
-
AGE Inhibitors: Research is ongoing to identify and develop compounds that can inhibit the formation of AGEs or break the cross-links they form. These include chelating agents, antioxidants, and compounds that trap reactive carbonyl species.
Conclusion
The interplay between this compound and advanced glycation end products represents a critical area of study for understanding and combating age-related diseases. FAOD's ability to degrade early glycation products positions it as a key enzyme in the body's defense against the accumulation of harmful AGEs. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary tools and information to advance their work in this promising field. Further research into the regulation of FAOD and the development of therapies targeting the AGEs pathway holds the potential to yield novel treatments for a wide range of debilitating conditions.
References
- 1. Advanced glycation end-product - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. Role of advanced glycation end products in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of advanced glycation end products and amino acid cross-links in foods by high-resolution mass spectrometry: Applicability of acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fructosyl Amino Oxidase as a Therapeutic Enzyme in Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Topical Application of Deglycating Enzymes as an Alternative Non-Invasive Treatment for Presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. A key pathological feature of AMD is the accumulation of advanced glycation end products (AGEs) in the retina, particularly within drusen deposits. These AGEs contribute to chronic inflammation, oxidative stress, and retinal pigment epithelium (RPE) dysfunction, all of which are central to AMD pathogenesis. Fructosyl-amino acid oxidase (FAOX), an enzyme that catalyzes the oxidative deglycation of fructosyl-amino acids, has emerged as a promising therapeutic agent. By breaking down AGEs, FAOX has the potential to mitigate the downstream pathological effects and slow the progression of AMD. This technical guide provides a comprehensive overview of the role of FAOX in AMD, including its biochemical function, relevant signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.
Biochemical Role and Mechanism of Action
This compound is a flavoprotein that specifically targets the Amadori products of non-enzymatic glycation. The enzyme catalyzes the oxidation of the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid, producing glucosone, the corresponding amino acid, and hydrogen peroxide.[1] This enzymatic action effectively breaks down early-stage glycation products, preventing their conversion into more harmful, cross-linked AGEs.[2] The accumulation of AGEs in the retina contributes to the thickening of Bruch's membrane and the formation of drusen, which are hallmark features of AMD.[2][3] By degrading these products, FAOX can potentially reduce the size of drusen and alleviate AGE-induced cellular stress.[3][4]
Quantitative Data on FAOX Efficacy
Recent studies have provided quantitative evidence for the therapeutic potential of FAOX in models of AMD. Treatment of ex vivo human and porcine retinal tissues with FAOX has demonstrated a significant reduction in drusen size and AGE-associated autofluorescence.
| Study Model | Treatment | Outcome Measure | Result | p-value | Reference |
| Glycolaldehyde-treated porcine retinas | FAOX (3.84 U/mL) | Autofluorescence Reduction | 43% ± 4% | 0.001 | [2][4] |
| Human donor eyes with AMD | FAOX treatment | Reduction in Drusen Size | 45% ± 21% | <0.005 | [3][4] |
Table 1: Efficacy of FAOX Treatment in Ex Vivo Retinal Models. This table summarizes the significant reduction in autofluorescence and drusen size observed after FAOX treatment in preclinical models of AMD.
The substrate specificity and kinetic parameters of FAOX are crucial for understanding its therapeutic potential and for the development of targeted therapies.
| Enzyme Variant | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Wild-Type (Fusarium oxysporum) | Fructosyl-valine (FV) | 1.2 | 15.6 | [5] |
| Wild-Type (Fusarium oxysporum) | Nε-fructosyl-Nα-benzyloxycarbonyl-lysine (FZK) | 0.8 | 25.4 | [5] |
| K373R Mutant (Fusarium oxysporum) | Fructosyl-valine (FV) | 10.1 | 1.1 | [5] |
| K373R Mutant (Fusarium oxysporum) | Nε-fructosyl-Nα-benzyloxycarbonyl-lysine (FZK) | 0.7 | 20.1 | [5] |
Table 2: Kinetic Parameters of this compound. This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of wild-type and a mutant FAOX, highlighting differences in substrate affinity and catalytic efficiency.
Signaling Pathways in AMD and the Role of FAOX
The pathogenesis of AMD involves a complex interplay of signaling pathways, with oxidative stress and inflammation playing central roles. The accumulation of AGEs activates the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[6][7] The engagement of RAGE by AGEs triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB.[6][8] This, in turn, upregulates the expression of pro-inflammatory cytokines and enhances the production of reactive oxygen species (ROS), creating a vicious cycle of inflammation and oxidative damage to the RPE and photoreceptors.[8][9] FAOX can intervene in this pathological cascade by degrading AGEs, thereby reducing the ligand pool for RAGE and dampening the downstream inflammatory and oxidative stress signals.
FAOX-Mediated Mitigation of AGE-RAGE Signaling in AMD.
Experimental Protocols
Colorimetric Assay for this compound Activity
This protocol describes a method to determine FAOX activity in biological samples, such as retinal tissue homogenates, using a colorimetric assay. The principle involves the FAOX-catalyzed oxidation of a fructosyl-amino acid substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured in a peroxidase-coupled reaction that generates a colored product, which can be quantified spectrophotometrically.
Materials:
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
Fructosyl-valine (substrate)
-
Peroxidase (POD)
-
4-Aminoantipyrine (4-AA)
-
TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine)
-
FAOX enzyme standard or sample (e.g., retinal tissue homogenate)
-
Spectrophotometer capable of measuring absorbance at 555 nm
Procedure:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Potassium phosphate buffer, pH 8.0.
-
Substrate Solution: Prepare a stock solution of fructosyl-valine in the reaction buffer. The final concentration in the assay will typically be in the millimolar range.
-
Color Reagent: Prepare a solution containing POD, 4-AA, and TOOS in the reaction buffer.
-
-
Assay Setup:
-
In a microplate or cuvette, add the reaction buffer.
-
Add the color reagent.
-
Add the FAOX sample (or standard).
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fructosyl-valine substrate solution.
-
Immediately measure the increase in absorbance at 555 nm over time using a spectrophotometer.
-
The rate of color development is proportional to the FAOX activity.
-
-
Calculation of Activity:
-
Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Use a standard curve generated with known concentrations of H₂O₂ or a purified FAOX enzyme to determine the activity in the sample, typically expressed as U/mL or U/mg of protein.
-
Workflow for the Colorimetric FAOX Activity Assay.
Mass Spectrometry-Based Analysis of FAOX Activity on AGEs in Retinal Tissue
This protocol provides a general workflow for the analysis of FAOX-mediated degradation of AGEs in retinal tissue using mass spectrometry (MS). This method allows for the specific identification and quantification of various AGEs and their breakdown products.
Materials:
-
Retinal tissue (e.g., from human donors or animal models)
-
FAOX enzyme
-
Buffer for enzymatic digestion (e.g., PBS)
-
Reagents for protein extraction and digestion (e.g., urea, DTT, iodoacetamide, trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Software for data analysis
Procedure:
-
Sample Preparation:
-
Homogenize retinal tissue in an appropriate buffer.
-
Treat the homogenate with FAOX enzyme for a specified time at 37°C. A control sample without FAOX should be run in parallel.
-
-
Protein Extraction and Digestion:
-
Extract proteins from the treated and control homogenates.
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to identify and quantify specific AGE-modified peptides and their corresponding unmodified or FAOX-cleaved counterparts.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify peptides and their modifications.
-
Quantify the relative abundance of specific AGEs in the FAOX-treated versus control samples to determine the extent of degradation.
-
Workflow for Mass Spectrometry-Based Analysis of FAOX Activity.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for the treatment of age-related macular degeneration. Its ability to directly target and degrade pathogenic AGEs offers a mechanism to combat the chronic inflammation and oxidative stress that drive the disease. The quantitative data from preclinical models are encouraging, demonstrating a significant reduction in drusen load and autofluorescence. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the efficacy and mechanisms of FAOX in AMD.
Future research should focus on several key areas. The development of more potent and specific FAOX variants through protein engineering could enhance its therapeutic efficacy.[10] In vivo studies in animal models of AMD are crucial to validate the preclinical findings and to assess the safety and optimal delivery methods for FAOX to the retina. Furthermore, a deeper understanding of the complex signaling networks modulated by FAOX will be essential for the design of combination therapies that could provide synergistic benefits for patients with AMD. The continued exploration of FAOX holds significant promise for the development of a new class of therapeutics to combat this debilitating disease.
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructosyl Amino Oxidase as a Therapeutic Enzyme in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructosyl Amino Oxidase as a Therapeutic Enzyme in Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Alteration of substrate specificity of this compound from Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor for Advanced Glycation End Products and Its Involvement in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. From Fork to Brain: The Role of AGE–RAGE Signaling and the Western Diet in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Oxidative Stress in Retinal Disease and the Early Intervention Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unraveling the Active Site of Fructosyl-amino acid Oxidase: A Structural and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-amino acid oxidase (FAOD) is a flavoprotein enzyme that catalyzes the oxidative deglycation of fructosyl-amino acids, which are Amadori products formed through non-enzymatic glycation of proteins.[1] This enzymatic activity is of significant interest in the medical field, particularly for the development of diagnostic tools for diabetes management, as it forms the basis for assays measuring glycated hemoglobin (HbA1c) and other glycated proteins.[2][3] Understanding the intricacies of the FAOD active site is paramount for engineering novel enzymes with tailored specificities and for the design of potent inhibitors. This technical guide provides an in-depth analysis of the structural features of the FAOD active site, the catalytic mechanism, and the experimental protocols employed in its characterization.
Catalytic Mechanism and Active Site Architecture
FAOD catalyzes the oxidation of the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid.[4][5] The reaction requires a flavin adenine dinucleotide (FAD) cofactor and molecular oxygen, yielding glucosone, an amino acid, and hydrogen peroxide.[1][2] The catalytic process involves the oxidation of the fructosyl-amino acid by the FAD cofactor, leading to the formation of a transient enzyme-substrate complex and subsequent release of products.[6]
The active site of FAOD is a well-defined cavity, estimated to be around 12 Å deep, which dictates the enzyme's substrate specificity.[2] The architecture of this pocket, lined with specific amino acid residues, facilitates the precise positioning of the substrate relative to the FAD cofactor for efficient catalysis.
Key Amino Acid Residues
Site-directed mutagenesis and structural modeling studies have been instrumental in identifying key residues within the active site that are crucial for substrate binding and catalysis. Notably, in FAOD from the marine yeast Pichia N1-1, the following residues have been shown to play a significant role:
-
Asn354: This residue is critical for differentiating between different fructosyl-amino acids. It forms a close interaction with the side chain of fructosyl-ε-lysine (f-εLys) but not with fructosyl-α-valine (f-αVal).[7][8] Mutating Asn354 to histidine or lysine has been demonstrated to increase the enzyme's specificity for f-αVal by decreasing its activity towards f-εLys.[7][9]
-
His51: Located in the vicinity of the substrate-binding pocket, substitution of His51 has also been shown to enhance the specificity of FAOD for f-αVal.[2][7]
-
Arg52 and Lys357: In docking models, the side chains of Arg52 and Lys357 are proposed to interact with the substrate.[7]
The synergistic effect of mutating multiple residues, such as the combination of substitutions at Asn354 and His51, has been shown to significantly improve the desired substrate specificity, highlighting the intricate network of interactions governing substrate recognition.[2]
Quantitative Data on Enzyme Kinetics
The kinetic parameters of wild-type and mutant FAOD enzymes provide valuable insights into their catalytic efficiency and substrate preference. The following table summarizes key kinetic data from various studies.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| FAOD from E. coli (recombinant) | Nε-fructosyl-L-lysine | 0.22 | - | - | [5] |
| FAOD from Pichia N1-1 (Wild-Type) | f-αVal | - | - | - | [7] |
| FAOD from Pichia N1-1 (Wild-Type) | f-εLys | - | - | - | [7] |
| FAOD from Pichia N1-1 (Asn354His) | f-αVal | - | - | - | [7] |
| FAOD from Pichia N1-1 (Asn354His) | f-εLys | - | - | - | [7] |
| FAOD from Pichia N1-1 (Asn354Lys) | f-αVal | - | - | - | [7] |
| FAOD from Pichia N1-1 (Asn354Lys) | f-εLys | - | - | - | [7] |
| FAOD from Corynebacterium sp. | - | - | - | - | [3] |
Note: Specific values for kcat and kcat/Km were not consistently available in the summarized search results. Further consultation of the primary literature is recommended for detailed kinetic parameters.
Experimental Protocols
Enzyme Activity Assay
A widely used method for determining FAOD activity is a coupled colorimetric assay.[1][10] This assay quantitatively measures the production of hydrogen peroxide, a product of the FAOD-catalyzed reaction.
Principle:
-
FAOD catalyzes the oxidation of a fructosyl-amino acid (e.g., fructosyl-valine), producing glucosone, the corresponding amino acid, and hydrogen peroxide (H₂O₂).[1]
-
The generated H₂O₂ is then used by a second enzyme, horseradish peroxidase (POD), to catalyze the oxidative coupling of a chromogenic substrate, resulting in a colored product.[1][8] A common chromogenic system involves 4-aminoantipyrine (4-AA) and a phenolic or anilinic compound such as N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS).[1][10]
-
The rate of color formation is directly proportional to the FAOD activity and can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 555 nm).[1][10]
Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0)[1]
-
Fructosyl-L-valine solution (150 mM)[1]
-
TOOS Solution (0.5%)[1]
-
Peroxidase (POD) / 4-Aminoantipyrine (4-AA) Solution: Peroxidase (e.g., 200 U/mg) and 4-AA dissolved in potassium phosphate buffer.[1]
-
FAOD Enzyme Sample, appropriately diluted in a suitable buffer.[1]
Procedure:
-
In a cuvette, combine the potassium phosphate buffer, the POD/4-AA solution, and the TOOS solution.[10]
-
Add the FAOD enzyme sample to the mixture and incubate at a constant temperature (e.g., 30°C or 37°C) for a few minutes to allow for temperature equilibration.[1][3]
-
Initiate the reaction by adding the fructosyl-L-valine solution.[10]
-
Immediately monitor the change in absorbance at 555 nm over time using a spectrophotometer.[1]
-
The linear portion of the reaction curve is used to calculate the rate of reaction (ΔA/min).[1]
-
A blank reaction without the substrate is run to correct for any background absorbance changes.[1]
Definition of Enzyme Activity:
One unit (U) of FAOD activity is typically defined as the amount of enzyme that catalyzes the production of 1 µmol of hydrogen peroxide per minute under specified conditions of temperature and pH.[1][3]
Protein Expression and Purification
While detailed protocols were not extensively covered in the initial search, recombinant FAOD is commonly expressed in Escherichia coli.[5][10] Purification to homogeneity is crucial for accurate kinetic and structural studies and is typically achieved using a combination of chromatography techniques, such as affinity, ion-exchange, and size-exclusion chromatography.[8] Purity is often assessed by SDS-PAGE.[8]
X-ray Crystallography
Elucidation of the three-dimensional structure of FAOD is achieved through X-ray crystallography.[6] This involves:
-
Crystallization: Growing well-ordered crystals of the purified FAOD, often in complex with a substrate analog or inhibitor.
-
X-ray Diffraction: Exposing the crystals to a high-intensity X-ray beam and collecting the diffraction data.
-
Structure Determination: Processing the diffraction data to determine the electron density map and build an atomic model of the protein.
Structural data for engineered fructosyl peptide oxidases are available in the Protein Data Bank (PDB), providing valuable templates for homology modeling and rational enzyme design.[11][12][13]
Visualizations
Catalytic Mechanism of this compound
Caption: Catalytic cycle of this compound.
Experimental Workflow for FAOD Activity Assay
Caption: Workflow for the colorimetric FAOD activity assay.
Conclusion and Future Directions
The structural and functional analysis of the this compound active site has provided a solid foundation for its application in clinical diagnostics. Through techniques like site-directed mutagenesis, researchers have successfully engineered FAOD variants with improved substrate specificity, a critical advancement for the development of accurate and reliable HbA1c and glycated albumin assays. Future research will likely focus on further enhancing enzyme properties such as thermostability and catalytic efficiency through directed evolution and rational design.[14] Moreover, the quest to engineer FAODs capable of acting on intact glycated proteins continues, which would eliminate the need for proteolytic digestion and simplify diagnostic workflows.[2] The detailed understanding of the active site presented in this guide serves as a critical resource for these ongoing and future endeavors in enzyme engineering and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. フルクトシル-アミノ酸オキシダーゼ Corynebacterium sp.(コリネバクテリウム)由来 recombinant, expressed in E. coli, lyophilized powder, ≥0.45 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fructosyl Amino Oxidase as a Therapeutic Enzyme in Age-Related Macular Degeneration [mdpi.com]
- 5. This compound from E. coli, Recombinant - Creative Enzymes [creative-enzymes.com]
- 6. This compound - Creative Enzymes [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Thermostabilization of Bacterial this compound by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
The Blueprint for Fructosyl-Amino Acid Oxidase: A Technical Guide to Gene Cloning and Expression
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Cloning, Expression, and Characterization of Fructosyl-Amino Acid Oxidase.
This whitepaper provides an in-depth guide for the successful cloning and expression of the this compound (FAOD) gene, a critical enzyme in the diagnosis and monitoring of diabetes mellitus. This document outlines detailed experimental protocols, presents key quantitative data for comparative analysis, and visualizes complex workflows and biochemical pathways to facilitate understanding and replication in a research setting.
Fructosyl-amino acid oxidases are enzymes that catalyze the oxidative deglycation of fructosyl amino acids, which are formed through the non-enzymatic glycation of proteins.[1][2] The level of glycated proteins, such as glycated hemoglobin (HbA1c), is a crucial indicator of long-term glycemic control in diabetic patients.[3][4] Enzymatic assays using FAOD have become a reliable and convenient alternative to conventional methods for measuring glycated proteins.[3][5] This guide focuses on the methodologies for producing recombinant FAOD, a key component in these diagnostic assays.
I. Gene Cloning and Vector Construction
The initial step in producing recombinant FAOD is the isolation and cloning of the corresponding gene from a microbial source into an expression vector. The gene encoding FAOD has been successfully cloned from various microorganisms, including Corynebacterium sp. 2-4-1 and the marine yeast Pichia sp. N1-1, and expressed in Escherichia coli.[6][7] The gene from Corynebacterium sp. 2-4-1 consists of 1,116 nucleotides, encoding a protein of 372 amino acids with a predicted molecular mass of 39,042 Da.[6][8]
Experimental Protocol: Gene Cloning
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the selected microorganism (e.g., Corynebacterium sp.).
-
Primer Design and PCR Amplification: Design oligonucleotide primers based on the known FAOD gene sequence. Amplify the gene using polymerase chain reaction (PCR).
-
Vector Selection and Preparation: Choose a suitable expression vector, such as pET-28a(+), and linearize it by restriction enzyme digestion.
-
Ligation: Insert the amplified FAOD gene into the linearized expression vector using a DNA ligase.
-
Transformation: Introduce the recombinant plasmid into a competent E. coli strain (e.g., DH5α for plasmid propagation).
-
Screening and Verification: Select transformed colonies and verify the presence and correct orientation of the insert through colony PCR, restriction analysis, and DNA sequencing.
II. Recombinant Protein Expression and Purification
Once the expression vector containing the FAOD gene is constructed, the next phase involves the expression of the recombinant protein in a suitable host, typically E. coli, followed by purification.
Experimental Protocol: Expression and Purification
-
Transformation of Expression Host: Transform a suitable E. coli expression strain, such as BL21(DE3), with the recombinant plasmid.
-
Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal cell density. Induce protein expression using an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) or lactose.[9]
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using physical (e.g., sonication) or chemical methods to release the intracellular proteins.
-
Purification: Purify the recombinant FAOD from the cell lysate using chromatography techniques. A common approach is immobilized metal affinity chromatography (IMAC) if the protein is expressed with a His-tag, followed by further purification steps like gel filtration if necessary.
-
Purity Analysis: Assess the purity of the enzyme using SDS-PAGE.
III. Characterization of Recombinant this compound
The purified recombinant FAOD should be characterized to determine its biochemical and kinetic properties. This typically involves an enzyme activity assay.
Experimental Protocol: FAOD Activity Assay (Colorimetric Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidation of a fructosyl amino acid substrate. The H₂O₂ is then used in a peroxidase-catalyzed reaction to produce a colored product, which can be quantified spectrophotometrically.[3][10][11]
-
Reagent Preparation:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Mix 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ to achieve the target pH.[10][11]
-
Chromogenic Substrate Solution: Prepare a solution containing 4-aminoantipyrine (4-AA) and a phenolic compound like N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS).[10][11]
-
Peroxidase (POD) Solution: Dissolve peroxidase in the phosphate buffer.[10][11]
-
Substrate Solution: Prepare a solution of a fructosyl amino acid substrate, such as fructosyl-L-valine.[10][11]
-
Enzyme Sample: Dilute the purified FAOD in an appropriate buffer.[10][11]
-
-
Assay Procedure:
-
In a cuvette, mix the phosphate buffer, chromogenic substrate solution, and peroxidase solution.[10]
-
Add the diluted enzyme sample and incubate to allow the temperature to equilibrate.[11]
-
Initiate the reaction by adding the fructosyl amino acid substrate solution.[10]
-
Measure the increase in absorbance at a specific wavelength (e.g., 555 nm) over time using a spectrophotometer.[3][10]
-
-
Calculation of Activity: One unit (U) of FAOD activity is typically defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified assay conditions.[10][11]
IV. Quantitative Data Summary
The properties of FAOD can vary depending on the source organism and any protein engineering modifications. The following tables summarize key quantitative data from the literature.
| Enzyme Source | Recombinant Host | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) |
| Corynebacterium sp. | E. coli | ~88 (by electrophoresis) | 8.0 | 37 |
| Recombinant E. coli | - | ~45 (gel filtration), 50 (SDS-PAGE) | 8.0–8.5 | 35–40 |
| Pichia sp. N1-1 | E. coli | 48 (predicted) | - | - |
Table 1: Physicochemical Properties of Fructosyl-Amino Acid Oxidases.
| Enzyme | Substrate | Km (mM) |
| Wild-type (Corynebacterium sp.) | D-fructosyl-L-valine | 1.61 |
| Wild-type (Corynebacterium sp.) | D-fructosyl-glycine | 0.74 |
| FAOX-TE (thermostable mutant) | D-fructosyl-L-valine | 1.50 |
| FAOX-TE (thermostable mutant) | D-fructosyl-glycine | 0.58 |
| Recombinant E. coli | Nε-fructosyl-L-lysine | 0.22 |
Table 2: Kinetic Parameters of Fructosyl-Amino Acid Oxidases. [1][12][13]
V. Visualizing Workflows and Pathways
To further clarify the experimental processes and biochemical reactions, the following diagrams are provided.
Caption: Overall experimental workflow for FAOD gene cloning and protein expression.
Caption: Biochemical pathway of the colorimetric FAOD activity assay.
VI. Directed Evolution for Improved Properties
Standard FAOD enzymes may have limitations, such as insufficient thermostability for certain applications. Directed evolution has been successfully employed to enhance the properties of FAOD. For instance, a thermostable mutant of Corynebacterium FAOD, named FAOX-TE, was developed through four rounds of directed evolution.[12] This mutant contains five amino acid substitutions (T60A, A188G, M244L, N257S, and L261M) and is stable at 45°C, whereas the wild-type enzyme is unstable above 37°C.[12][14][15] Such protein engineering efforts are crucial for developing robust enzymes for diagnostic and other biotechnological applications.
References
- 1. This compound from E. coli, Recombinant - Creative Enzymes [creative-enzymes.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and expression of this compound gene from Corynebacterium sp. 2-4-1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning and expression of fructosyl-amine oxidase from marine yeast Pichia species N1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Response surface optimization for lactose inducible expression of recombinant fructosyl peptide oxidase enzyme in Escherichia coli - Journal of Clinical and Basic Research [jcbr.goums.ac.ir]
- 10. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 11. benchchem.com [benchchem.com]
- 12. Thermostabilization of Bacterial this compound by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
A Technical Guide to the Enzymatic Properties of Recombinant Fructosyl-Amino Acid Oxidase
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-amino acid oxidase (FAOD), also known as amadoriase, is a flavoprotein enzyme (EC 1.5.3) that catalyzes the oxidative deglycation of fructosyl-amino acids. These compounds, known as Amadori products, are formed through the non-enzymatic Maillard reaction between reducing sugars and the amino groups of proteins. The accumulation of Amadori products and subsequent advanced glycation end-products (AGEs) is implicated in the pathogenesis of diabetic complications and various age-related diseases.[1]
FAOD catalyzes the oxidation of the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid, yielding glucosone, the corresponding amino acid, and hydrogen peroxide (H₂O₂).[1][2][3] This reaction is central to the development of enzymatic assays for measuring glycated proteins, most notably glycated hemoglobin (HbA1c), a critical biomarker for the long-term monitoring of glycemic control in individuals with diabetes mellitus.[4][5]
Recombinant expression of FAOD, typically in Escherichia coli, has enabled the large-scale production of this enzyme, facilitating its characterization and application in diagnostics.[6][7][8][9] Different sources of the enzyme, including various bacteria, fungi, and yeast, yield FAODs with distinct substrate specificities and properties, making the selection of the appropriate recombinant enzyme crucial for specific applications.[3][7] This guide provides an in-depth overview of the core enzymatic properties of recombinant FAOD, detailed experimental protocols, and visualized workflows relevant to its study and application.
Core Enzymatic Properties
The enzymatic properties of recombinant FAOD can vary significantly depending on the source organism. Key characteristics such as molecular weight, optimal reaction conditions, stability, and substrate affinity are summarized below.
Physicochemical and Kinetic Properties of Recombinant FAOD
This table summarizes the general properties of commercially available or well-characterized recombinant FAODs.
| Property | Recombinant E. coli (Source: Microorganism)[2][10] | Recombinant E. coli (Source: Corynebacterium sp.)[11][12] | Recombinant Aspergillus oryzae[13] |
| EC Number | 1.5.3 | 1.5.3.x | - |
| Molecular Weight | ~45-50 kDa (SDS-PAGE), Monomer | ~88 kDa (Electrophoresis) | ~49 kDa (FAOD-Ao1), ~48 kDa (FAOD-Ao2a/b) |
| Structure | Monomer | - | Monomer (FAOD-Ao1), Dimer (FAOD-Ao2a/b) |
| Optimal pH | 8.0–8.5 | 8.0 | 6.6 (FAOD-Ao1), 8.2 (FAOD-Ao2a) |
| pH Stability | 6.0–8.5 | - | 85% activity at pH 6.0 (FAOD-Ao1) |
| Optimal Temperature | 35–40°C | - | - |
| Thermal Stability | Stable below 30°C | Stable at 45°C | - |
| Specific Activity | ≥ 4.0 U/mg | ≥0.45 U/mg protein | - |
| Inhibitors | Ag⁺, Cu²⁺ | - | - |
| Stabilizers | Trehalose | - | - |
Substrate Specificity and Michaelis Constants (Km)
Substrate specificity is a critical parameter, especially in diagnostic assays where distinguishing between different glycated proteins (e.g., HbA1c vs. glycated albumin) is necessary.[3][5]
| Substrate | Recombinant E. coli (Source: Microorganism)[2] | Recombinant Microorganism[14][15] | Recombinant Aspergillus oryzae[13] |
| Nε-fructosyl-L-lysine (εF-Lys) | 100% (Relative Activity) | - | - |
| Fructosyl-L-valine (F-Val) | 65% (Relative Activity) | 100% (Relative Activity, vs F-VH) | Km = 1.38 mM (FAOD-Ao2a) |
| Fructosyl-glycine (F-Gly) | 30% (Relative Activity) | - | - |
| Fructosylvalylhistidine (F-VH) | - | Km = 0.5 mM | - |
| Nε-fructosyl-Na-Z-lysine (Fru-Z-Lys) | - | - | Km = 0.51 mM (FAOD-Ao1), 0.22 mM (FAOD-Ao2a) |
| Michaelis Constant (Km) | 2.2 x 10⁻⁴ M (for Nε-fructosyl-L-lysine) | 0.5 mM (for F-VH) | See substrate-specific values |
Experimental Protocols
This section provides detailed methodologies for the characterization and application of recombinant FAOD.
FAOD Activity Assay (Colorimetric Method)
This protocol describes a common method for determining FAOD activity by measuring the production of hydrogen peroxide in a peroxidase-coupled reaction.[1][2][4][11]
Principle: FAOD catalyzes the oxidation of a fructosyl-amino acid substrate to produce H₂O₂. In the presence of peroxidase (POD), the H₂O₂ reacts with a chromogenic substrate system (e.g., 4-aminoantipyrine (4-AA) and TOOS) to form a colored quinoneimine dye. The rate of increase in absorbance at 555 nm is directly proportional to the FAOD activity.[1][2]
Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Mix solutions of 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ to achieve a pH of 8.0.[2][4]
-
TOOS Solution (0.5%): Dissolve 125 mg of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) in 25 ml of distilled water.[2][4]
-
Peroxidase (POD) - 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of peroxidase (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of 0.1 M potassium phosphate buffer (pH 8.0).[2][4]
-
Substrate Solution (e.g., 150 mM Fructosyl-L-valine): Dissolve 834 mg of fructosyl-L-valine in 20 ml of distilled water.[2][4]
-
Enzyme Dilution Buffer: 10 mM potassium phosphate buffer (pH 8.0) containing 0.06% n-octyl-β-D-thioglucoside.[2]
-
Enzyme Sample: Dissolve lyophilized recombinant FAOD in ice-cold Enzyme Dilution Buffer to a final concentration of 0.05–0.18 U/ml immediately before use.[2]
Procedure:
-
Pipette the following reagents into a 1 cm light-path cuvette:
-
2.7 ml of POD-4-AA Solution
-
0.1 ml of TOOS Solution
-
0.1 ml of Enzyme Sample
-
-
Mix the contents and incubate the cuvette at 30°C for approximately 5 minutes to allow for temperature equilibration.[1][2]
-
Initiate the reaction by adding 0.1 ml of the Substrate Solution (e.g., 150 mM Fructosyl-L-valine) and mix immediately.[1][2]
-
Record the increase in absorbance at 555 nm using a spectrophotometer thermostated at 30°C.[2]
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.[1]
-
Prepare a blank by replacing the Substrate Solution with distilled water and measure its ΔA/min.[2]
Definition of Activity Unit: One unit (U) of FAOD activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute at a specific temperature and pH (e.g., 30°C and pH 8.0).[1][2]
General Protocol for Cloning, Expression, and Purification
This protocol outlines a generalized workflow for producing recombinant FAOD, based on methods described for various FAOD genes.[6][7][8][9]
1. Gene Cloning:
-
Template: Isolate genomic DNA from the source microorganism (e.g., Corynebacterium sp., Pichia sp., Arthrobacter sp.).[6][7][9]
-
Primer Design: Based on known or N-terminal amino acid sequences, design primers for Polymerase Chain Reaction (PCR) to amplify the FAOD gene.[6][9]
-
Amplification & Ligation: Amplify the gene using PCR and ligate the product into a suitable expression vector (e.g., pGEX-4T3 for GST-tagged proteins).[8]
-
Transformation: Transform the recombinant plasmid into a cloning host like E. coli DH5α for amplification.
2. Protein Expression:
-
Host: Transform the verified plasmid into an expression host, such as E. coli BL21 (DE3).[8]
-
Culture: Grow the transformed cells in a suitable medium (e.g., LB broth with ampicillin) at 37°C until the optical density (OD₆₀₀) reaches ~0.6.[8]
-
Induction: Induce protein expression by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of ~0.5 mM.[8]
-
Incubation: Continue incubation at a lower temperature (e.g., 16°C) overnight to enhance the yield of soluble protein.[8]
-
Harvesting: Harvest the cells by centrifugation.
3. Purification:
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or other mechanical means.
-
Clarification: Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble recombinant protein.
-
Affinity Chromatography: Purify the tagged protein from the crude extract using an appropriate affinity column. For example, use Glutathione Sepharose for GST-tagged proteins or Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins.[8][16]
-
Analysis: Analyze the purified protein for homogeneity using SDS-PAGE.
Determination of Kinetic Parameters (Km and Vmax)
This protocol describes the determination of Michaelis-Menten constants for an FAOD enzyme.[5]
Methodology:
-
Experimental Setup: Perform the FAOD activity assay as described in Section 3.1. Use a range of substrate concentrations that bracket the expected Km value (e.g., from 0.1 x Km to 10 x Km).
-
Data Collection: For each substrate concentration, determine the initial reaction velocity (v₀) by measuring the linear rate of absorbance change.
-
Data Analysis: Plot the initial velocity (v₀) as a function of the substrate concentration [S].
-
Curve Fitting: Use a software package with non-linear regression capabilities to fit the data directly to the Michaelis-Menten equation:
-
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
This method is generally more accurate than linear transformations like the Lineweaver-Burk plot.[5]
-
Diagrams and Workflows
Visual representations of key processes aid in understanding the complex mechanisms and protocols associated with recombinant FAOD.
Enzymatic Reaction Pathway
The fundamental reaction catalyzed by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 3. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cloning and expression of fructosyl-amine oxidase from marine yeast Pichia species N1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning and expression of this compound gene from Corynebacterium sp. 2-4-1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Isolation and characterization of a fructosyl-amine oxidase from an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 11. Thermostabilization of Bacterial this compound by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 果糖基氨基酸氧化酶 来源于棒状杆菌 属 recombinant, expressed in E. coli, lyophilized powder, ≥0.45 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]
- 13. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound [sorachim.com]
- 15. This compound from Microorganism - Creative Enzymes [creative-enzymes.com]
- 16. Recombinant fructosyl peptide oxidase preparation and its immobilization on polydopamine coating for colorimetric determination of HbA1c - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructosyl-Amino Acid Oxidase Cofactor Requirements: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructosyl-amino acid oxidases (FAOs) are flavoprotein enzymes that catalyze the oxidative deglycation of fructosyl-amino acids, playing a crucial role in the metabolism of advanced glycation end products (AGEs). Their activity is fundamentally dependent on a flavin adenine dinucleotide (FAD) cofactor. This technical guide provides a comprehensive overview of the cofactor requirements of FAOs, detailing the nature of FAD binding, the catalytic mechanism, and the experimental protocols for cofactor characterization. A thorough understanding of the FAO-cofactor relationship is essential for the development of novel diagnostics and therapeutics targeting AGEs, particularly in the context of diabetes and age-related diseases.
Introduction
Fructosyl-amino acid oxidases (FAOs), also known as amadoriases, are enzymes that catalyze the oxidation of the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid in fructosyl-amino acids.[1][2] This reaction yields glucosone, the corresponding amino acid, and hydrogen peroxide.[2] The enzymatic activity of FAOs is pivotal in the biological detoxification of Amadori products, which are early-stage products of the non-enzymatic glycation of proteins and amino acids known as the Maillard reaction.[3] The accumulation of these products and their subsequent conversion into advanced glycation end products (AGEs) is implicated in the pathogenesis of diabetic complications and various age-related diseases.[3]
The catalytic function of all known FAOs is intrinsically linked to the presence of a flavin adenine dinucleotide (FAD) cofactor.[4] This guide will delve into the specifics of this cofactor requirement, providing researchers, scientists, and drug development professionals with the necessary technical details to understand and investigate this critical aspect of FAO enzymology.
The FAD Cofactor: Central to FAO Catalysis
Flavin adenine dinucleotide (FAD) is the essential non-protein chemical compound required for the biological activity of FAOs.[4] It functions as a prosthetic group, tightly bound to the enzyme, and participates directly in the redox chemistry of the catalytic cycle.
Nature of FAD Binding
The interaction between FAD and the apoenzyme (the protein part of the enzyme) can be either non-covalent or covalent, a distinction that largely depends on the origin of the FAO.[2]
-
Non-covalent FAD Binding: Prokaryotic FAOs, such as those isolated from Corynebacterium sp., typically exist as homodimers and feature a non-covalently bound FAD cofactor.[2] This non-covalent interaction, while strong, can be disrupted under denaturing conditions, allowing for the dissociation of the cofactor.
-
Covalent FAD Binding: In contrast, most eukaryotic FAOs, including those from filamentous fungi like Aspergillus, Fusarium, Gibberella, and Penicillium, are monomeric and contain a covalently attached FAD cofactor.[2][5] This covalent linkage provides significant stability to the holoenzyme. The presence of conserved FAD-binding motifs in the primary structure of these enzymes is a key indicator of their flavoprotein nature.[2]
The Catalytic Cycle Involving FAD
The catalytic mechanism of FAO proceeds through a two-step redox process where the FAD cofactor acts as an electron carrier.
-
Reductive Half-Reaction: The enzyme first binds to the fructosyl-amino acid substrate. The FAD cofactor then accepts two electrons and two protons from the substrate, leading to the oxidation of the substrate to an unstable Schiff base intermediate and the reduction of FAD to FADH₂. The Schiff base is subsequently hydrolyzed to glucosone and an amino acid.[2][6]
-
Oxidative Half-Reaction: The reduced cofactor, FADH₂, is then re-oxidized back to FAD by molecular oxygen, which acts as the final electron acceptor. This step results in the formation of hydrogen peroxide (H₂O₂).[2][6]
The overall reaction can be summarized as: Fructosyl-amino acid + O₂ + H₂O → Glucosone + Amino acid + H₂O₂
Quantitative Analysis of Cofactor Interaction
A quantitative understanding of the interaction between FAO and its FAD cofactor is crucial for enzyme characterization, inhibitor screening, and the engineering of FAOs with improved properties for diagnostic and therapeutic applications.
Kinetic Parameters
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the kinetics of the FAO-catalyzed reaction. While Km values for the fructosyl-amino acid substrate provide insights into the enzyme's affinity for its substrate, the binding affinity of the FAD cofactor is also a critical parameter, though less frequently reported.
| FAO Source | Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | Reference |
| Aspergillus oryzae FAOD-Ao1 | Nε-fructosyl Nα-Z-lysine | 0.51 | 2.7 | [5] |
| Aspergillus oryzae FAOD-Ao2a | Nε-fructosyl Nα-Z-lysine | 0.22 | 17.7 | [5] |
| Aspergillus oryzae FAOD-Ao2a | Fructosyl valine | 1.38 | 31.2 | [5] |
| Recombinant E. coli | Nε-fructosyl-L-lysine | 0.22 | Not Reported | [7] |
| Not Specified | Fructosyl valyl histidine (F-VH) | 0.5 | Not Reported | [8] |
Table 1: Kinetic Parameters of Fructosyl-Amino Acid Oxidases from Various Sources.
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the characterization of the FAD cofactor in FAOs.
Fructosyl-Amino Acid Oxidase Activity Assay (Colorimetric)
This protocol describes a common and reliable method for determining FAO activity by measuring the production of hydrogen peroxide in a coupled enzyme assay.[3]
Principle: FAO catalyzes the oxidation of a fructosyl-amino acid, producing H₂O₂. In the presence of peroxidase (POD), H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine (4-AA) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)) to produce a colored quinoneimine dye, which can be quantified spectrophotometrically.[9]
Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ to the desired pH.[9]
-
TOOS Solution (0.5% w/v): Dissolve 125 mg of TOOS in 25 ml of distilled water.[9]
-
Peroxidase (POD) / 4-AA Solution: Dissolve 5 mg of POD (e.g., 200 U/mg) and 100 mg of 4-AA in 1 L of 0.1 M Potassium Phosphate Buffer (pH 8.0).[9]
-
Fructosyl-L-valine Solution (150 mM): Dissolve 834 mg of fructosyl-L-valine in 20 ml of distilled water.[9]
-
Enzyme Dilution Buffer: 10 mM Potassium Phosphate Buffer (pH 8.0) containing 0.06% n-octyl-β-D-thioglucoside.[3]
-
FAO Enzyme Sample: Dissolve the lyophilized enzyme in ice-cold Enzyme Dilution Buffer to a final concentration of 0.05–0.18 U/ml immediately before the assay.[3]
Procedure:
-
In a 1 cm path length cuvette, pipette the following:
-
2.7 ml POD/4-AA Solution
-
0.1 ml TOOS Solution
-
0.1 ml FAO Enzyme Sample
-
-
Mix and incubate at 30°C for approximately 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 ml of the 150 mM Fructosyl-L-valine Solution and mix immediately.
-
Record the increase in absorbance at 555 nm over time using a spectrophotometer thermostated at 30°C.
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Prepare a blank reaction by substituting the Fructosyl-L-valine solution with distilled water and measure the ΔA/min.
-
Calculate the enzyme activity. One unit (U) of FAO activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute at 30°C and pH 8.0.[3]
Determination of Cofactor Binding (Apoenzyme Reconstitution)
This protocol outlines a general procedure for preparing the apoenzyme and reconstituting it with FAD to confirm cofactor dependency and study binding kinetics.
Principle: The FAD cofactor is removed from the holoenzyme under mild denaturing conditions to produce the inactive apoenzyme. The activity is then restored by incubating the apoenzyme with an excess of FAD.
Materials:
-
Purified FAO holoenzyme
-
Acidic buffer (e.g., 100 mM glycine-HCl, pH 3.0)
-
Neutral buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
FAD solution (e.g., 1 mM in neutral buffer)
-
Dialysis tubing or centrifugal ultrafiltration devices
-
Spectrophotometer
Procedure:
Part A: Preparation of Apo-FAO
-
Dialyze the purified FAO holoenzyme against an acidic buffer (e.g., glycine-HCl, pH 3.0) containing a high salt concentration (e.g., 1 M KBr) at 4°C overnight. This will promote the dissociation of the non-covalently bound FAD.
-
After dialysis, centrifuge the sample to remove any precipitated protein.
-
Dialyze the supernatant extensively against a neutral buffer (e.g., potassium phosphate, pH 7.5) at 4°C to remove the acid, salt, and dissociated FAD, and to allow the apoenzyme to refold.
-
Confirm the removal of FAD by measuring the absorbance spectrum of the apoenzyme. The characteristic flavin peaks at ~375 nm and ~450 nm should be absent.
-
Assay the apoenzyme for activity to confirm the loss of catalytic function.
Part B: Reconstitution of Holo-FAO
-
Incubate the prepared apo-FAO with a molar excess of FAD (e.g., 10-fold molar excess) in a neutral buffer at 4°C for a defined period (e.g., 1-2 hours).
-
Remove the excess, unbound FAD by dialysis against a neutral buffer or by using a desalting column.
-
Measure the absorbance spectrum of the reconstituted enzyme to confirm the reappearance of the characteristic flavin peaks.
-
Assay the reconstituted enzyme for activity to determine the extent of functional recovery.
Note: For FAOs with covalently bound FAD, cofactor removal requires more stringent chemical methods and is generally not reversible.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the catalytic cycle of FAO.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound from E. coli, Recombinant - Creative Enzymes [creative-enzymes.com]
- 8. This compound [sorachim.com]
- 9. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Methodological & Application
Application Notes and Protocols for Fructosyl-Amino Acid Oxidase (FAOD) Based HbA1c Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemoglobin A1c (HbA1c) is a critical biomarker for the long-term monitoring of glycemic control in individuals with diabetes mellitus. It is formed through the non-enzymatic glycation of the N-terminal valine of the hemoglobin β-chain.[1] The level of HbA1c is directly proportional to the average blood glucose concentration over the preceding 6-8 weeks, making it a reliable indicator for diabetes management and risk assessment for complications.[1][2] Enzymatic assays utilizing fructosyl-amino acid oxidase (FAOD), also known as fructosyl valine oxidase (FVO) or fructosyl peptide oxidase (FPOX), offer a highly specific and rapid method for HbA1c quantification, suitable for high-throughput clinical analyzers.[3][4]
This document provides a detailed protocol for a direct enzymatic HbA1c assay, summarizes its performance characteristics, and outlines potential interferences.
Principle of the Assay
The direct enzymatic assay for HbA1c typically involves a two-step process:
-
Lysis and Proteolysis: Whole blood samples are first lysed to release hemoglobin. A specific protease is then used to digest the hemoglobin, cleaving off the N-terminal glycated valine, often as a fructosyl-dipeptide (e.g., fructosyl-valyl-histidine) or fructosyl-valine.[4][5][6]
-
Enzymatic Oxidation and Detection: The liberated fructosyl-amino acid serves as a substrate for this compound (FAOD). FAOD specifically catalyzes the oxidation of the fructosyl-amine linkage, producing hydrogen peroxide (H₂O₂).[2][6] The generated H₂O₂ is then measured in a subsequent reaction, typically a peroxidase-catalyzed reaction with a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.[5][7] The intensity of the color is directly proportional to the HbA1c concentration in the sample.[4] Some modern enzymatic methods are "direct," meaning they do not require a separate measurement of total hemoglobin, simplifying the workflow.[6][7][8]
Experimental Workflow Diagram
Caption: Workflow of the direct enzymatic HbA1c assay.
Experimental Protocol
This protocol is a representative method for the enzymatic determination of HbA1c. Researchers should optimize the protocol based on their specific reagents and instrumentation.
1. Materials and Reagents
-
Whole blood samples collected in EDTA tubes
-
HbA1c calibrators and controls
-
Lysis Buffer: A solution containing a non-ionic detergent (e.g., 1% Triton X-100) in a buffer such as Tris or a Good's buffer at a pH of approximately 8.0-9.0.[2][8] May also contain agents to eliminate interfering substances.[5]
-
Reagent 1 (R1 - Protease Solution): A buffered solution (e.g., MES buffer, pH ~6.0) containing a specific protease (e.g., from Bacillus sp.) at a concentration sufficient for complete hemoglobin digestion (e.g., >4 KU/mL).[8][9] This reagent may be supplied as two parts (R1a and R1b) to be mixed before use.[1][5]
-
Reagent 2 (R2 - Enzyme/Chromogen Solution): A buffered solution containing:
-
This compound (FAOD/FVO)
-
Horseradish Peroxidase (HRP)
-
A chromogenic substrate (e.g., N,N-bis(4-sulfobutyl)-3-methylaniline (TODB), or a DA-67-like compound).[10]
-
-
Microplate reader or automated clinical chemistry analyzer capable of reading absorbance at the appropriate wavelength for the chosen chromogen (e.g., 540-610 nm or 720 nm).[5]
-
Incubator set to 37°C.
2. Assay Procedure
a. Sample and Calibrator Preparation (Lysis)
-
Thoroughly mix whole blood samples, calibrators, and controls by gentle inversion.
-
Add 20 µL of the whole blood sample (or calibrator/control) to 250 µL of Lysis Buffer.[1]
-
Mix gently and incubate for 5-10 minutes at room temperature (or 25°C) until complete lysis is observed (the solution should be clear and dark red).[1]
b. Enzymatic Reaction and Measurement (Microplate Method)
-
Pipette 25 µL of the lysed sample/calibrator/control into each well of a microplate.[5]
-
Add 100 µL of Reagent 1 (Protease Solution) to each well.
-
Incubate the plate at 37°C for 5 minutes to allow for the proteolytic digestion of hemoglobin.
-
Add 70 µL of Reagent 2 (Enzyme/Chromogen Solution) to each well.[5]
-
Incubate at 37°C for an additional 3-5 minutes.[5]
-
Measure the absorbance at the appropriate wavelength for the chromogen used.
c. Calculation
-
Construct a calibration curve by plotting the absorbance values of the calibrators against their known %HbA1c concentrations.
-
Determine the %HbA1c of the unknown samples by interpolating their absorbance values from the calibration curve.
-
The calculation can be performed using the formula: %HbA1c = (Absorbance of Sample / Absorbance of Calibrator) x Concentration of Calibrator.[5]
Data Presentation: Performance Characteristics
The performance of enzymatic HbA1c assays is well-documented. The following table summarizes typical performance data from various studies and manufacturers.
| Parameter | Typical Performance | Source(s) |
| Linearity Range | 4.0% to 16.0% HbA1c | [7][9][11] |
| Precision (Intra-assay CV) | < 2.0% | [7][8] |
| Precision (Inter-assay/Total CV) | < 3.0% | [8][11] |
| Correlation with HPLC | r² > 0.97 | [11] |
| Correlation with Immunoassay | r² > 0.97 | [11] |
Signaling Pathway Diagram
Caption: Enzymatic cascade for HbA1c detection.
Interferences
Enzymatic HbA1c assays are known for their high specificity, which minimizes interference from common hemoglobin variants that can affect other methods like HPLC and some immunoassays.[7][12]
1. Hemoglobin Variants:
-
HbS, HbC, HbE, HbD: Most studies indicate that common hemoglobin variants do not cause clinically significant interference in enzymatic assays.[13] This is a major advantage over ion-exchange HPLC methods.
-
Elevated Fetal Hemoglobin (HbF): High levels of HbF (>10%) may lead to inaccurate HbA1c results in some enzymatic assays.[9]
2. Other Substances:
-
Labile HbA1c, Carbamylated Hb, Acetylated Hb: These hemoglobin derivatives generally do not interfere with the enzymatic reaction.[7][13]
-
Endogenous Substances: High concentrations of triglycerides, bilirubin, and ascorbic acid typically do not affect the assay's accuracy.[9]
Conclusion
The this compound-based enzymatic assay for HbA1c is a robust, precise, and specific method suitable for routine clinical use. Its primary advantages include high throughput, ease of automation, and reduced interference from common hemoglobin variants. Researchers and drug development professionals can rely on this methodology for accurate assessment of long-term glycemic control. However, it is crucial to be aware of the potential for interference from high levels of fetal hemoglobin and to validate the assay's performance within the specific laboratory setting.
References
- 1. sorachim.com [sorachim.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Measuring Principle - HbA1c [hba1cnet.com]
- 5. US7855079B2 - Methods for assaying percentage of glycated hemoglobin - Google Patents [patents.google.com]
- 6. US5804404A - Stable substrate-chromogen solutions for enenzyme activity detection - Google Patents [patents.google.com]
- 7. Optimized enzymatic colorimetric assay for determination of hydrogen peroxide (H2O2) scavenging activity of plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 10. Use of Fructosyl Peptide Oxidase for HbA1c Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. WO1990002339A1 - Stable indicator solutions for detection of peroxidatic activity - Google Patents [patents.google.com]
- 13. igz.ch [igz.ch]
Application Notes and Protocols for Colorimetric Assay of Fructosyl-amino Acid Oxidase (FAOD) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-amino acid oxidase (FAOD) is a crucial enzyme involved in the metabolism of fructosyl-amino acids, which are formed through non-enzymatic glycation of proteins (the Maillard reaction).[1] The accumulation of these advanced glycation end-products (AGEs) is implicated in the pathogenesis of diabetic complications and various age-related diseases.[1] FAOD catalyzes the oxidative deglycation of fructosyl-amino acids, producing an amino acid, glucosone, and hydrogen peroxide (H₂O₂).[1][2] This enzymatic activity provides a valuable tool for studying protein glycation and for the development of diagnostics and therapeutics targeting glycated proteins.[1][3]
The colorimetric assay for FAOD activity is a robust and high-throughput method for quantifying the enzyme's activity.[4] It is based on the principle that the H₂O₂ produced by FAOD can be measured in a subsequent peroxidase-catalyzed reaction that generates a colored product.[1] The intensity of the color is directly proportional to the FAOD activity.[4] This method is fundamental for characterizing novel FAOD enzymes, screening for inhibitors, and developing diagnostic kits for glycated proteins like glycated hemoglobin (HbA1c) and glycated albumin.[1][2]
Principle of the Assay
The determination of FAOD activity using this colorimetric assay involves a two-step enzymatic reaction:
-
FAOD-catalyzed oxidation: this compound catalyzes the oxidation of a fructosyl-amino acid substrate (e.g., Fructosyl-L-valine). This reaction produces an amino acid, glucosone, and hydrogen peroxide (H₂O₂).[1]
-
Peroxidase-catalyzed color development: In the presence of peroxidase (POD), the H₂O₂ generated in the first step reacts with a chromogenic substrate system, typically composed of 4-aminoantipyrine (4-AA) and a phenolic or anilinic compound such as N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS).[1][5] This reaction produces a stable, colored quinoneimine dye.[1]
The increase in absorbance of the colored dye, measured spectrophotometrically at a specific wavelength (e.g., 555 nm for the TOOS/4-AA system), is directly proportional to the amount of H₂O₂ produced, and therefore to the FAOD activity in the sample.[1][5]
Biochemical Reaction Pathway
Caption: Biochemical pathway of the colorimetric FAOD activity assay.
Applications in Research and Drug Development
-
Enzyme Characterization: This protocol is essential for determining the kinetic parameters (Kₘ, Vₘₐₓ) and substrate specificity of newly discovered or engineered FAODs.[1]
-
High-Throughput Screening: The colorimetric nature of this assay makes it suitable for high-throughput screening of potential FAOD inhibitors, which could have therapeutic applications in preventing the formation of AGEs.[1]
-
Diagnostic Development: FAOD is a key component in enzymatic assays for measuring glycated proteins, such as glycated albumin and HbA1c, which are important biomarkers for monitoring glycemic control in diabetic patients.[1][5]
-
Food Science and Nutrition: Investigating FAOD activity is relevant to understanding the breakdown of Amadori products in food and biological systems.[1]
Quantitative Data Summary
Table 1: Substrate Specificity of a Commercial this compound (FAOD-E) *
| Substrate | Relative Activity (%) |
| ε-fructosyl lysine (εF-Lys) | 100 |
| Fructosyl valine (F-Val) | 65 |
| Fructosyl glycine (F-Gly) | 30 |
*Data sourced from Kikkoman Biochemifa Company for their FAOD-E product.[5]
Table 2: General Properties of a Commercial this compound (FAOD-E) *
| Property | Value |
| Optimal pH | 8.0 - 8.5 |
| Optimal Temperature | 35 - 40°C |
| Molecular Weight | ~45 kDa (gel filtration) |
| Structure | Monomer (~50 kDa by SDS-PAGE) |
*Data sourced from Kikkoman Biochemifa Company.[5]
Experimental Protocol
This protocol provides a detailed methodology for determining FAOD activity using a colorimetric assay with Fructosyl-L-valine as the substrate.
Materials and Reagents
-
Fructosyl-L-valine
-
This compound (FAOD) enzyme sample
-
Peroxidase (POD), e.g., from horseradish
-
4-aminoantipyrine (4-AA)
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
Enzyme dilution buffer (e.g., 10 mM Potassium Phosphate Buffer, pH 8.0, containing 0.06% n-octyl-β-D-thioglucoside)[5]
-
Spectrophotometer capable of measuring absorbance at 555 nm
-
Thermostated cuvette holder or water bath (30°C)
-
Micropipettes and tips
-
Cuvettes (1 cm light path)
Reagent Preparation
-
0.1 M Potassium Phosphate Buffer (pH 8.0): Prepare by mixing 0.1 M monobasic potassium phosphate (KH₂PO₄) and 0.1 M dibasic potassium phosphate (K₂HPO₄) solutions until a pH of 8.0 is achieved.[1]
-
0.5% TOOS Solution: Dissolve 125 mg of TOOS in 25 ml of distilled water.[1][5]
-
Peroxidase (POD) / 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of peroxidase (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of 0.1 M Potassium Phosphate Buffer (pH 8.0).[4][5]
-
150 mM Fructosyl-L-valine Solution: Dissolve 834 mg of Fructosyl-L-valine in 20 ml of distilled water.[1][5]
-
FAOD Enzyme Sample: Immediately before the assay, dissolve the lyophilized FAOD enzyme in ice-cold Enzyme Dilution Buffer to a final concentration of 0.05–0.18 U/ml.[5] Keep on ice.
Assay Procedure
The following procedure is for a single measurement in a cuvette. The volumes can be scaled down for use in a 96-well plate format.
-
Prepare the Assay Mixture: In a 1 cm light path cuvette, pipette the following reagents:
-
2.7 ml of POD/4-AA Solution
-
0.1 ml of 0.5% TOOS Solution
-
0.1 ml of the FAOD enzyme sample
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 30°C for approximately 5 minutes to allow the temperature to equilibrate.[1][5]
-
Initiate the Reaction: Add 0.1 ml of the 150 mM Fructosyl-L-valine solution to the cuvette and mix immediately.[1]
-
Measure Absorbance: Place the cuvette in a spectrophotometer thermostated at 30°C and immediately start recording the increase in absorbance at 555 nm for several minutes.[1][5]
-
Prepare a Blank: Prepare a blank reaction by replacing the FAOD enzyme sample with an equal volume of the Enzyme Dilution Buffer. Measure its rate of absorbance change. A substrate blank can also be prepared by replacing the Fructosyl-L-valine solution with distilled water to measure any substrate-independent H₂O₂ production.[1]
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve for both the sample and the blank.[1]
Experimental Workflow
Caption: Step-by-step workflow for the colorimetric FAOD assay.
Calculation of Enzyme Activity
One unit (U) of FAOD activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions (e.g., at 30°C and pH 8.0).[1] The activity can be calculated using the following formula:
Activity (U/ml) = [(ΔA_sample - ΔA_blank) x V_total] / (ε x d x V_sample x 0.5) x df
Where:
-
ΔA_sample: Change in absorbance per minute for the sample.
-
ΔA_blank: Change in absorbance per minute for the blank.
-
V_total: Total volume of the reaction mixture (in ml).
-
ε: Millimolar extinction coefficient of the quinoneimine dye (e.g., 39.2 cm²/µmol for the dye formed with TOOS).[1]
-
d: Light path length of the cuvette (in cm).
-
V_sample: Volume of the enzyme sample used (in ml).
-
0.5: Stoichiometric factor (1 mole of H₂O₂ produces 0.5 moles of the quinoneimine dye).[1]
-
df: Dilution factor of the enzyme sample.
Troubleshooting and Considerations
-
High Blank Absorbance: This may be due to contamination of reagents with H₂O₂ or other oxidizing agents. Prepare fresh reagents.
-
Non-linear Reaction Rate: This could be due to substrate depletion or enzyme instability. Ensure that the initial linear portion of the curve is used for calculations. The enzyme concentration may need to be adjusted.
-
Low Activity: Ensure the enzyme has been stored correctly and that the assay conditions (pH, temperature) are optimal.[5]
-
Specificity: Different FAODs exhibit varying specificities for different fructosyl-amino acids.[4] The choice of substrate should align with the specific application (e.g., Fructosyl-L-valine for HbA1c assays after proteolytic digestion).[4]
-
Interfering Substances: Samples may contain substances that interfere with the assay, such as reducing agents that can react with the chromogenic substrate or H₂O₂. Appropriate sample preparation and controls are necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Creative Enzymes [creative-enzymes.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Application Notes and Protocols: Electrochemical Biosensor for Glycated Protein Detection Using Fructosyl-amino Acid Oxidase
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Glycated proteins, particularly glycated hemoglobin (HbA1c), are crucial biomarkers for monitoring long-term glycemic control in individuals with diabetes mellitus.[1] The level of HbA1c provides an indication of the average blood glucose concentration over the preceding two to three months.[2] Enzymatic assays utilizing Fructosyl-amino acid oxidase (FAOD) have become a rapid, reproducible, and economical alternative to conventional methods like HPLC and immunoassays for measuring glycated proteins.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the development and application of an electrochemical biosensor based on FAOD for the detection of fructosyl-amino acids, with a primary focus on fructosyl valine (FV), a key analyte derived from the proteolytic digestion of HbA1c.[2][4]
II. Principle of the Assay
The FAOD-based electrochemical biosensor operates on a two-step enzymatic process coupled with electrochemical detection.
-
Proteolytic Digestion: In the initial step, hemoglobin from a blood sample is proteolytically digested to release N-terminal fructosyl valine residues from the β-chains of HbA1c.[1][5]
-
Enzymatic Oxidation: The liberated fructosyl valine is then specifically oxidized by this compound. This reaction produces glucosone, valine, and hydrogen peroxide (H₂O₂).[1][6]
-
Electrochemical Detection: The generated hydrogen peroxide is subsequently detected electrochemically at the surface of a modified electrode. The resulting amperometric signal is directly proportional to the concentration of fructosyl valine in the sample, which in turn correlates with the HbA1c level.[3][4]
III. Signaling Pathway and Experimental Workflow
The biochemical reactions and the overall experimental process are illustrated in the diagrams below.
IV. Performance Characteristics of FAOD-Based Biosensors
The performance of electrochemical biosensors utilizing this compound can vary based on the specific electrode materials, immobilization techniques, and operating conditions. A summary of reported performance data is presented in the table below for comparative analysis.
| Electrode Modification/System | Analyte | Linear Range | Detection Limit | Sensitivity | Response Time | Reference |
| Screen-Printed Carbon Electrode (Carbon Ink) | Fructosyl Valine | 0 - 8 mM | Not Reported | Not Reported | Not Reported | [7][8] |
| Polyaniline/Polyindole-Mn₂O₃ Nanofibers | Fructosyl Valine | 0.1 - 3 mM | Not Reported | 38.42 µA/mM | 2 s | [9] |
| Core-shell magnetic bionanoparticles/Gold Electrode | Fructosyl Valine | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Recombinant FAOD (Arthrobacter sp.)/H₂O₂ detection | Fructosyl Valine | Not Reported | 1 µM | 7.1 mAM⁻¹cm⁻² | Not Reported | [10] |
| Gold Nanostar (Colorimetric) | Fructosyl Valine | 0 - 0.03 mM (in vitro) | Not Reported | Not Reported | ~10 min | [5][10] |
V. Detailed Experimental Protocols
This section provides detailed methodologies for the fabrication and operation of a screen-printed carbon electrode (SPCE)-based amperometric biosensor for fructosyl valine detection.
A. Materials and Reagents
-
Electrodes: Screen-Printed Carbon Electrodes (SPCEs)
-
Enzyme: this compound (FAOD) from a commercial source (e.g., E. coli recombinant).
-
Chemicals for Electrode Modification and Immobilization:
-
Chitosan solution (1% in 0.1 M acetic acid)
-
Glutaraldehyde solution (2.5% in phosphate-buffered saline, PBS)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS, 0.1 M, pH 7.4)
-
Potassium Phosphate Buffer (0.1 M, pH 8.0)
-
-
Analyte:
-
Fructosyl-methionine or Fructosyl-valine standard solutions of known concentrations.
-
-
Instrumentation:
-
Potentiostat/Galvanostat
-
-
Other:
-
Deionized water
-
Ethanol
-
Nitrogen gas supply
-
B. Protocol 1: Fabrication of FAOD-Modified Screen-Printed Carbon Electrode
This protocol details the immobilization of FAOD onto a screen-printed carbon electrode using a chitosan and glutaraldehyde cross-linking method.
-
Electrode Preparation:
-
Thoroughly clean the surface of the SPCE by rinsing with deionized water, followed by ethanol.
-
Dry the electrode under a gentle stream of nitrogen gas.
-
-
Enzyme Immobilization:
-
Apply a small volume (e.g., 5 µL) of the chitosan solution onto the working area of the SPCE and allow it to dry at room temperature to form a thin film.
-
Activate the chitosan film by immersing the electrode in a 2.5% glutaraldehyde solution for 30-60 minutes at room temperature. This step introduces aldehyde groups for enzyme cross-linking.
-
Rinse the electrode thoroughly with PBS (pH 7.4) to remove excess glutaraldehyde.
-
Drop-cast a solution of FAOD (e.g., 5 µL of a 1 mg/mL solution in PBS) onto the activated chitosan surface.
-
Allow the enzyme to immobilize by incubating the electrode in a humid environment at 4°C for at least 12 hours.
-
Rinse the electrode gently with PBS to remove any loosely bound enzyme.
-
The FAOD-modified SPCE is now ready for use or can be stored at 4°C in PBS for a limited time.
-
C. Protocol 2: Amperometric Detection of Fructosyl Valine
This protocol describes the use of the fabricated biosensor for the quantitative detection of fructosyl valine.
-
Electrochemical Cell Setup:
-
Connect the FAOD-modified SPCE to the potentiostat. The three-electrode system consists of the modified carbon working electrode, a carbon counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
-
Baseline Measurement:
-
Pipette a fixed volume (e.g., 50 µL) of PBS (pH 7.4) onto the electrode surface, ensuring all three electrodes are covered.
-
Apply a constant potential of +0.4 V (vs. Ag/AgCl).
-
Record the current response until a stable baseline is achieved. This potential is chosen for the oxidation of hydrogen peroxide.
-
-
Amperometric Measurement:
-
Introduce a known concentration of the fructosyl valine standard solution into the PBS on the electrode surface.
-
Gently mix the solution.
-
Record the change in current as the FAOD catalyzes the oxidation of fructosyl valine, producing H₂O₂ which is then oxidized at the electrode surface. The current will increase and then plateau at a steady-state value.
-
The difference between the steady-state current and the baseline current is proportional to the concentration of fructosyl valine.
-
-
Calibration Curve Generation:
-
Repeat step 3 with a series of fructosyl valine standard solutions of varying concentrations to generate a calibration curve (current response vs. concentration).
-
For sample analysis, perform the same procedure with the sample of unknown concentration and determine its concentration from the calibration curve.
-
VI. Applications
The primary application of the FAOD-based electrochemical biosensor is in the field of clinical diagnostics, particularly for the management of diabetes.
-
HbA1c Monitoring: By measuring fructosyl valine released from the proteolytic digestion of hemoglobin, this biosensor provides an indirect measurement of HbA1c levels, offering a valuable tool for long-term glycemic control assessment.[2][3]
-
Point-of-Care Testing (POCT): The use of screen-printed electrodes allows for the development of disposable, single-use biosensor strips, making this technology suitable for point-of-care applications.[7][8]
-
Drug Development: In a research setting, this biosensor can be utilized to screen for compounds that may interfere with protein glycation processes.
VII. Conclusion
The electrochemical biosensor utilizing this compound presents a promising platform for the rapid, sensitive, and cost-effective detection of glycated proteins. The detailed protocols and compiled performance data herein serve as a valuable resource for researchers and professionals in developing and applying this technology for diabetes monitoring and related research fields. Further advancements in enzyme engineering and nanomaterial-based electrode modifications are expected to enhance the performance and expand the applications of FAOD-based biosensors.[3]
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. A Review from a Clinical Perspective: Recent Advances in Biosensors for the Detection of L-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold Nanostar Colorimetric Detection of Fructosyl Valine as a Potential Future Point of Care Biosensor Candidate for Glycated Haemoglobin Detection | MDPI [mdpi.com]
Application Notes & Protocols: Fructosyl-amino acid Oxidase for the Enzymatic Measurement of Glycated Albumin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Principle of the Method
Glycated albumin (GA) is a ketoamine formed through a non-enzymatic glycation reaction between glucose and serum albumin.[1] Due to the half-life of albumin being approximately 17-20 days, GA serves as a valuable mid-term indicator of glycemic control, reflecting average blood glucose levels over the preceding 2-3 weeks.[1][2] This makes it a more sensitive marker for short-term glycemic changes than Hemoglobin A1c (HbA1c), which reflects a 2-3 month average.[2] The enzymatic method utilizing Fructosyl-amino acid oxidase (FAOD) offers a rapid, specific, and reproducible alternative to conventional methods like HPLC for GA measurement.[3][4]
The core principle of the FAOD-based assay involves a two-step enzymatic reaction.[5] First, an albumin-specific proteinase digests the glycated albumin in the sample, releasing glycated amino acids, primarily fructosyl-ε-lysine.[3][6] Subsequently, FAOD (also referred to as ketoamine oxidase) specifically catalyzes the oxidation of these fructosyl-amino acids.[7] This reaction produces glucosone, an amino acid, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then quantified, typically through a colorimetric Trinder-type reaction involving a peroxidase and a chromogenic substrate. The resulting color intensity is directly proportional to the concentration of glycated albumin in the sample.[4] The final GA value is usually expressed as a percentage of the total albumin concentration, which is measured concurrently.[5][7]
Applications
-
Diabetes Management: Monitoring short- to medium-term glycemic control, especially in situations where HbA1c may be unreliable, such as in patients with anemia, hemoglobinopathies, or those undergoing dialysis.[2][8]
-
Clinical Research: Evaluating the efficacy of new diabetes therapies and interventions by providing a sensitive measure of glycemic response.
-
Drug Development: Assessing the impact of novel compounds on glucose metabolism and protein glycation.
Experimental Protocol: Automated Enzymatic Assay
This protocol describes a generalized procedure for the quantitative determination of glycated albumin in serum or plasma using an automated clinical chemistry analyzer. It is based on commercially available enzymatic kits (e.g., Lucica® GA-L).[5][9]
3.1. Materials and Reagents
-
Reagent 1 (R1): Buffer solution containing an albumin-specific proteinase.
-
Reagent 2 (R2): Buffer solution containing this compound (FAOD), peroxidase, and a chromogenic substrate (e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline).
-
Glycated Albumin Calibrators: Serum-based calibrators with known concentrations of GA.
-
Control Sera: At least two levels (normal and abnormal) of control materials to validate run performance.
-
Total Albumin Reagent: Typically a bromocresol purple (BCP) based reagent for measuring total albumin concentration.[5]
-
Automated Clinical Chemistry Analyzer (e.g., Hitachi 7170, Siemens ADVIA 1650).[5]
3.2. Sample Preparation
-
Use serum or plasma (heparin or EDTA) as the sample.
-
Ensure samples are free from hemolysis and excessive lipemia, as these may cause interference.[7]
-
Samples can be stored for up to 2 weeks at 2-8°C or for up to 4 weeks frozen before analysis.[4]
3.3. Assay Procedure (Automated)
-
Programming the Analyzer: Program the analyzer with the specific parameters for the GA enzymatic assay as provided by the kit manufacturer. This includes sample volume, reagent volumes, incubation times, and measurement wavelengths (typically a primary wavelength around 600 nm and a secondary wavelength around 700 nm).
-
Calibration: Perform a multi-point calibration using the provided GA calibrators to establish a standard curve.
-
Quality Control: Analyze the control sera to ensure the system is performing within specified limits before running patient samples.
-
Sample Measurement:
-
The analyzer pipettes a specific volume of the sample into a reaction cuvette.
-
Reagent 1 (Proteinase) is added, and the mixture is incubated to allow for the digestion of GA into glycated amino acids.
-
Reagent 2 (FAOD/Peroxidase/Chromogen) is added. The FAOD oxidizes the glycated amino acids, producing H₂O₂. The peroxidase then catalyzes the reaction between H₂O₂ and the chromogen, leading to color development.
-
The analyzer measures the change in absorbance at the specified wavelengths.
-
-
Total Albumin Measurement: The analyzer performs a separate measurement of total albumin concentration in the same sample using the BCP method.
-
Calculation: The GA concentration is determined from the calibration curve. The final result is calculated as a percentage of total albumin, often using a formula provided by the manufacturer to standardize results.[5][10]
Formula Example: GA (%) = [(Glycated Albumin Conc. / Total Albumin Conc.) × 100 / 1.14] + 2.9[10]
Data Presentation
The performance of the FAOD-based enzymatic method for glycated albumin is characterized by excellent linearity, recovery, and precision.
Table 1: Performance Characteristics of the FAOD-Based GA Assay
| Parameter | Result | Source |
|---|---|---|
| Linearity (Concentration) | Linear (r = 0.999) between 0.0 and 50.0 g/L for GA | [7] |
| Linear (r = 1.00) between 3.2 and 68.1% for GA% | [5] | |
| Analytical Recovery | 100 - 102.5% | [7] |
| 95.7 - 99.7% | [5] | |
| Precision (Within-Run CV) | 0.45 - 0.67% | [7] |
| 0.63 - 0.93% | [5] | |
| Precision (Between-Run CV) | 1.09 - 1.26% | [7] |
| 0.68 - 0.75% | [5] |
| Interferences | Weak interference from high levels of hemoglobin and ascorbic acid. No significant interference from bilirubin, chyle, glucose, or globulins. |[7] |
Table 2: Correlation with Other Glycemic Markers and Methods
| Comparison | Correlation Coefficient (r) | Population/Notes | Source |
|---|---|---|---|
| Enzymatic Method vs. HPLC | r = 0.989 (Serum) | Comparison of methods | [7] |
| GA vs. HbA1c | r = 0.898 | Community-based study population | [2] |
| r = 0.52 (overall), r = 0.78 (at GA ≥16.5%) | Nationally representative sample of US adults | [10] |
| GA vs. Fasting Plasma Glucose (FPG) | r = 0.810 | Community-based study population |[2] |
Table 3: Reference Ranges for Glycated Albumin
| Population | Reference Range (Mean ± 2 SD) | Source |
|---|---|---|
| Healthy US Adults (Normal Glucose Tolerance) | 11.9% - 15.8% | [9] |
| Non-Diabetic Japanese Adults | 11% - 16% |[11] |
Biochemical Reaction Pathway
The enzymatic assay is centered on the specific oxidation of the fructosyl moiety attached to amino acid residues (primarily lysine) of albumin. The FAOD enzyme catalyzes the oxidative cleavage of the C-N bond between the sugar and the amino group.[3]
Conclusion
The this compound-based enzymatic method provides a simple, rapid, and precise tool for the quantification of glycated albumin.[7] Its high reproducibility and suitability for automation make it an attractive alternative to conventional chromatographic methods for routine clinical use and large-scale research studies.[3][4] The measurement of GA with this method offers valuable insights into medium-term glycemic status, complementing other diabetes biomarkers like HbA1c and fasting glucose.[2]
References
- 1. Introduction of glycated albumin in clinical practice - Ciaccio - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Glycated albumin is a potential diagnostic tool for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eflm.eu [eflm.eu]
- 5. Basic Performance of an Enzymatic Method for Glycated Albumin and Reference Range Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An enzymatic method for the measurement of glycated albumin in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycated Albumin Versus HbA1c in the Evaluation of Glycemic Control in Patients With Diabetes and CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic performance of an enzymatic method for glycated albumin and reference range determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycated Albumin for the Diagnosis of Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Revolutionizing Fructosyl-Amino Acid Oxidase Applications: A Guide to Advanced Immobilization Techniques
For Immediate Release
[City, State] – [Date] – In a significant step forward for diabetes monitoring and drug development, new detailed application notes and protocols have been released, outlining advanced immobilization techniques for Fructosyl-amino acid oxidase (FAOD). These guidelines are designed to empower researchers, scientists, and drug development professionals to enhance the stability, reusability, and efficiency of this critical enzyme. The comprehensive guide provides a comparative analysis of various immobilization methods, complete with detailed experimental protocols and quantitative performance data.
This compound is a key enzyme in the management of diabetes, primarily used in the enzymatic determination of glycated hemoglobin (HbA1c), a crucial long-term indicator of blood glucose levels. However, the practical application of free FAOD in solution is often hampered by its limited stability and lack of reusability. Immobilization, the process of confining the enzyme to a solid support, offers a robust solution to these challenges, paving the way for more cost-effective and reliable diagnostic and pharmaceutical applications.
These new application notes provide a thorough examination of four primary immobilization techniques:
-
Covalent Bonding: This method involves the formation of stable, covalent bonds between the enzyme and a support matrix. It is noted for its ability to prevent enzyme leakage, leading to high operational stability.
-
Entrapment: In this technique, the enzyme is physically confined within the porous network of a polymer gel, such as polyacrylamide or calcium alginate. This gentle method is often favored for preserving the native conformation and activity of the enzyme.
-
Cross-Linking: This approach utilizes bifunctional reagents, like glutaraldehyde, to create intermolecular cross-links between enzyme molecules, forming an insoluble aggregate. This method can significantly enhance the mechanical stability of the enzyme preparation.
-
Adsorption: A simpler and often reversible method, adsorption relies on weak physical interactions, such as van der Waals forces or ionic bonds, to attach the enzyme to the surface of a carrier.
The accompanying protocols offer step-by-step instructions for each technique, enabling researchers to replicate and adapt these methods for their specific needs. Furthermore, a detailed comparison of the quantitative data associated with each immobilization strategy is presented in a clear, tabular format, allowing for at-a-glance evaluation of key performance indicators.
Key Performance Indicators of Immobilized this compound: A Comparative Overview
The decision to employ a specific immobilization technique is contingent on the desired application and the required performance characteristics of the enzyme. The following tables summarize the kinetic parameters of free FAOD and the performance of a related immobilized enzyme, Fructosyl Peptide Oxidase (FPO), providing a valuable benchmark for researchers.
Table 1: Kinetic Parameters of Free this compound (FAOD) Variants
| Enzyme Variant | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Optimal pH |
| Wild-Type FAOD-C | Fructosyl-glycine | 0.74 | - | - | - | - |
| Fructosyl-valine | 1.61 | - | - | - | - | |
| Thermostable Mutant FAOX-TE | Fructosyl-glycine | 0.58 | - | - | - | 7.6 - 8.3 |
| Fructosyl-valine | 1.50 | - | - | - | 7.6 - 8.3 | |
| FAOD-Ao1 | Fructosyl-Z-Lys | 0.51 | 2.7 µmol min⁻¹mg⁻¹ | - | - | 6.6 |
| FAOD-Ao2a | Fructosyl-Z-Lys | 0.22 | 17.7 µmol min⁻¹mg⁻¹ | - | - | 8.2 |
| Fructosyl-valine | 1.38 | 31.2 µmol min⁻¹mg⁻¹ | - | - | 8.2 |
Note: Data compiled from multiple sources. '-' indicates data not available.[1][2]
Table 2: Performance of Immobilized Fructosyl Peptide Oxidase (FPO) on Glutaraldehyde-Activated Polydopamine Membrane
| Parameter | Performance |
| Reusability | 85% activity retained after 7 repeated uses[3] |
| Storage Stability | 80% activity maintained after 7 days at 4°C[3] |
The data clearly indicates that immobilization can significantly enhance the operational stability of fructosyl-amine oxidases, a critical factor for their use in continuous-flow systems and reusable biosensors.
Experimental Workflows and Protocols
To facilitate the practical application of these techniques, detailed experimental workflows are provided below, complete with visual diagrams generated using Graphviz.
General Workflow for Enzyme Immobilization
The following diagram illustrates the general steps involved in the immobilization of this compound.
Caption: General experimental workflow for FAOD immobilization.
Detailed Experimental Protocols
Covalent Immobilization on CNBr-Activated Sepharose 4B
This protocol describes the covalent attachment of FAOD to a pre-activated agarose support.
Materials:
-
This compound (FAOD) solution
-
CNBr-activated Sepharose 4B
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Washing Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Washing Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
1 mM HCl
Procedure:
-
Support Preparation:
-
Weigh the required amount of CNBr-activated Sepharose 4B powder (1 g yields approximately 3.5 mL of gel).
-
Swell the gel in 1 mM HCl.
-
Wash the swollen gel with 1 mM HCl on a sintered glass filter.
-
Equilibrate the gel with Coupling Buffer.
-
-
Enzyme Coupling:
-
Dissolve the FAOD in Coupling Buffer at a concentration of 5-10 mg/mL.
-
Mix the FAOD solution with the prepared Sepharose 4B gel.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking:
-
Wash the gel with Coupling Buffer to remove unbound enzyme.
-
Suspend the gel in Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active groups.
-
-
Final Washing:
-
Wash the immobilized enzyme preparation with alternating cycles of Washing Buffer A and Washing Buffer B to remove non-covalently bound protein.
-
-
Storage:
-
Store the immobilized FAOD in an appropriate buffer (e.g., phosphate buffer with a preservative) at 4°C.
-
Caption: Workflow for covalent immobilization of FAOD.
Entrapment in Calcium Alginate Gel
This protocol details the entrapment of FAOD within a calcium alginate gel matrix.
Materials:
-
This compound (FAOD) solution
-
Sodium alginate
-
Calcium chloride (CaCl₂) solution (0.2 M)
-
Distilled water
Procedure:
-
Preparation of Alginate-Enzyme Mixture:
-
Prepare a 2-3% (w/v) sodium alginate solution in distilled water by gentle stirring.
-
Allow the solution to stand to remove air bubbles.
-
Mix the FAOD solution with the sodium alginate solution.
-
-
Bead Formation:
-
Extrude the alginate-enzyme mixture dropwise into a gently stirring 0.2 M CaCl₂ solution using a syringe or pipette.
-
Allow the resulting beads to harden in the CaCl₂ solution for approximately 30-60 minutes.
-
-
Washing and Storage:
-
Collect the beads by filtration.
-
Wash the beads with distilled water to remove excess CaCl₂ and unbound enzyme.
-
Store the immobilized FAOD beads in a suitable buffer at 4°C.
-
Caption: Workflow for FAOD entrapment in calcium alginate.
Cross-Linking with Glutaraldehyde
This protocol outlines the immobilization of FAOD through cross-linking to form enzyme aggregates.
Materials:
-
This compound (FAOD) solution
-
Glutaraldehyde solution (e.g., 2.5% v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M glycine or Tris buffer)
Procedure:
-
Enzyme Preparation:
-
Prepare a concentrated solution of FAOD in PBS.
-
-
Cross-Linking Reaction:
-
Add glutaraldehyde solution to the FAOD solution to the desired final concentration (typically 0.1% to 2.5%).
-
Incubate the mixture at room temperature for a defined period (e.g., 1-4 hours) with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to stop the cross-linking reaction.
-
-
Washing and Recovery:
-
Centrifuge the mixture to collect the cross-linked enzyme aggregates.
-
Wash the aggregates repeatedly with PBS to remove unreacted glutaraldehyde and soluble enzyme.
-
-
Storage:
-
Resuspend the cross-linked FAOD in a suitable buffer and store at 4°C.
-
Caption: Workflow for FAOD cross-linking with glutaraldehyde.
Adsorption on DEAE-Cellulose
This protocol describes the immobilization of FAOD onto an anion-exchange resin via adsorption.
Materials:
-
This compound (FAOD) solution
-
DEAE-Cellulose
-
Binding Buffer (e.g., low ionic strength buffer, pH 7-8)
-
Elution Buffer (e.g., binding buffer with high salt concentration, e.g., 1 M NaCl)
-
Regeneration Buffers (e.g., 0.5 M NaOH and 0.5 M HCl)
Procedure:
-
Support Preparation:
-
Swell the DEAE-Cellulose in distilled water.
-
Wash and equilibrate the resin with the Binding Buffer.
-
-
Enzyme Adsorption:
-
Prepare the FAOD solution in the Binding Buffer.
-
Mix the FAOD solution with the equilibrated DEAE-Cellulose.
-
Incubate for a defined period (e.g., 1-2 hours) at 4°C with gentle agitation.
-
-
Washing:
-
Wash the resin with Binding Buffer to remove any unbound enzyme.
-
-
Storage:
-
Store the immobilized FAOD on DEAE-Cellulose in Binding Buffer at 4°C.
-
Caption: Workflow for FAOD adsorption on DEAE-Cellulose.
These detailed notes and protocols are expected to accelerate research and development in areas reliant on this compound, ultimately contributing to improved diagnostics and therapeutic strategies.
References
- 1. Thermostabilization of Bacterial this compound by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant fructosyl peptide oxidase preparation and its immobilization on polydopamine coating for colorimetric determination of HbA1c - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fructosyl-amino Acid Oxidase (FAOD)-Based Diagnostic Kits for Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Fructosyl-amino acid oxidase (FAOD)-based diagnostic kits in the context of diabetes management and research. These enzymatic assays offer a convenient and reliable alternative to traditional methods for measuring glycated proteins, such as glycated hemoglobin (HbA1c) and glycated albumin (GA) or fructosamine, which are crucial biomarkers for monitoring long-term glycemic control.
Principle of FAOD-Based Assays
FAOD-based diagnostic kits utilize a series of enzymatic reactions to specifically quantify glycated proteins in biological samples. The general principle involves a two-step process:
-
Proteolytic Digestion: Intact glycated proteins, such as HbA1c and GA, are not direct substrates for this compound.[1] Therefore, the first step involves the digestion of the target protein by a specific protease. This releases smaller glycated peptides or fructosyl-amino acids, such as fructosyl-valine from the N-terminus of the hemoglobin beta-chain for HbA1c measurement.[2]
-
Enzymatic Oxidation and Detection: The liberated fructosyl-amino acids are then oxidized by FAOD (also known as ketoamine oxidase).[3][4] This reaction produces hydrogen peroxide (H₂O₂), an amino acid, and a glucosone.[2] The amount of H₂O₂ generated is directly proportional to the concentration of the glycated protein in the sample. The H₂O₂ is then quantified in a subsequent peroxidase (POD)-catalyzed colorimetric reaction. In the presence of POD, H₂O₂ reacts with a chromogenic substrate (e.g., a combination of 4-aminoantipyrine (4-AA) and a phenolic compound like TOOS) to produce a colored quinoneimine dye.[5] The intensity of the color, measured spectrophotometrically, corresponds to the amount of glycated protein.
Key Applications
FAOD-based assays are primarily used for the quantitative determination of:
-
Glycated Hemoglobin (HbA1c): Reflects the average blood glucose concentration over the preceding 2-3 months and is a cornerstone in the diagnosis and long-term management of diabetes.[2]
-
Glycated Albumin (GA) and Fructosamine: These markers provide an indication of glycemic control over a shorter period of 2-3 weeks, as the half-life of albumin is shorter than that of hemoglobin.[5][6] This makes them particularly useful for monitoring recent changes in glycemic status.
Data Presentation: Performance Characteristics of FAOD-Based Assays
The performance of FAOD-based diagnostic kits is comparable to established methods like HPLC and immunoassay, offering advantages in terms of speed and adaptability to automated chemistry analyzers.[7][8]
Table 1: Performance Characteristics of an Enzymatic Glycated Albumin (GA) Assay
| Parameter | Performance |
| Linearity | 3.2% to 68.1% (r = 1.00)[3] |
| Within-run Precision (CV%) | 0.63% - 0.93%[3] |
| Between-run Precision (CV%) | 0.68% - 0.75%[3] |
| Recovery | 95.7% - 99.7%[3] |
| Correlation with HPLC | r = 0.989 (serum), r = 0.992 (plasma)[4] |
Table 2: Performance Characteristics of a Direct Enzymatic HbA1c Assay
| Parameter | Performance |
| Assay Range | 4% - 16% HbA1c[7] |
| Within-run Precision (CV%) | ≤ 2%[7] |
| Total Precision (CV%) | ≤ 2%[7] |
| Correlation with HPLC | r² = 0.98[7] |
| Correlation with Immunoassay | r² = 0.97[7] |
Table 3: Interference Data for a Glycated Albumin Assay Kit
| Interfering Substance | No Interference Up To |
| Vitamin C | ≤100 mg/dL[5] |
| Glucose | ≤1000 mg/dL[5] |
| Bilirubin | ≤14.6 mg/dL[5] |
| Lipemia | ≤1500 mg/dL[5] |
| Hemoglobin | ≤196 mg/dL[5] |
Experimental Protocols
The following are generalized protocols for FAOD-based assays. It is crucial to refer to the specific manufacturer's instructions for the particular kit being used, as reagent concentrations and incubation times may vary.
Sample Preparation and Handling
-
For HbA1c: Use fresh whole blood samples collected in EDTA anticoagulant tubes.[9] Hemolysis of red blood cells is the first step to release hemoglobin.
-
For Glycated Albumin/Fructosamine: Use fresh serum or plasma samples.[1]
-
Stability: Serum samples for GA are generally stable for up to 6 days at 4°C and for 4 weeks at -20°C.[1]
Protocol for Enzymatic HbA1c Assay
This protocol is a representative example and should be adapted based on the specific kit insert.
-
Hemolysis: Lyse whole blood samples with a provided lysing buffer to release hemoglobin.
-
Protease Digestion: Add a protease solution to the lysed sample to digest hemoglobin and release fructosyl-valine. Incubate according to the kit's instructions.
-
Colorimetric Reaction:
-
Prepare a reaction mixture containing a chromogenic substrate (e.g., TOOS and 4-AA) and peroxidase in a suitable buffer.
-
Add the digested sample to the reaction mixture.
-
Initiate the reaction by adding the this compound solution.
-
Incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).[10]
-
-
Measurement: Measure the absorbance of the resulting colored product at the specified wavelength (e.g., 546 nm or 720 nm) using a spectrophotometer or an automated chemistry analyzer.[1][10]
-
Calculation: Calculate the %HbA1c by comparing the sample absorbance to that of the provided calibrators. Some assays are "direct enzymatic" methods that do not require a separate measurement of total hemoglobin.[7][8]
Protocol for Enzymatic Glycated Albumin (GA) Assay
This protocol is a generalized example.
-
Sample and Reagent Preparation: Bring all reagents and samples to room temperature.
-
Reaction:
-
Measurement: Measure the absorbance of the colored product at the specified wavelength (e.g., 546 nm).[1]
-
Total Albumin Measurement: The concentration of total albumin in the sample is also measured, often using the bromocresol green (BCG) method.[5]
-
Calculation: The glycated albumin value is expressed as a percentage of the total albumin concentration.[5]
Mandatory Visualizations
Signaling Pathway for FAOD-Based Glycated Hemoglobin (HbA1c) Assay
Caption: Biochemical pathway of the FAOD-based HbA1c assay.
Experimental Workflow for a Typical FAOD-Based Assay
Caption: General experimental workflow for FAOD-based diagnostic assays.
Troubleshooting
Table 4: Common Issues and Troubleshooting in FAOD-Based Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inactive enzyme (FAOD or POD) due to improper storage. | - Ensure enzymes are stored at the recommended temperature (typically 2-8°C or -20°C). - Avoid repeated freeze-thaw cycles. |
| - Incorrect reagent preparation or dilution. | - Prepare reagents according to the kit protocol. Use calibrated pipettes. | |
| - Insufficient incubation time or incorrect temperature. | - Follow the specified incubation times and temperatures precisely. | |
| High Background | - Contaminated reagents or water. | - Use high-purity water for reagent preparation. - Handle reagents carefully to avoid contamination. |
| - Presence of interfering substances in the sample (e.g., high levels of ascorbic acid). | - Follow sample collection and handling guidelines strictly. Refer to the kit's interference data. | |
| Poor Reproducibility | - Inconsistent pipetting or timing. | - Use calibrated pipettes and be consistent with incubation times. - An automated analyzer can improve reproducibility. |
| - Bubbles in the reaction wells. | - Be careful when dispensing reagents to avoid introducing bubbles. | |
| - Temperature fluctuations. | - Ensure the incubator or analyzer maintains a stable temperature. |
Conclusion
FAOD-based diagnostic kits provide a robust, accurate, and efficient method for the quantification of glycated proteins in a clinical and research setting. Their adaptability to automated platforms makes them suitable for high-throughput screening. By understanding the assay principles and adhering to the detailed protocols, researchers and clinicians can obtain reliable data for the effective management of diabetes and for advancing research in diabetes-related complications.
References
- 1. weldonbiotech.com [weldonbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Basic Performance of an Enzymatic Method for Glycated Albumin and Reference Range Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatic method for the measurement of glycated albumin in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hzymesbiotech.com [hzymesbiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Direct enzymatic assay for %HbA1c in human whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 9. doctorpoint.it [doctorpoint.it]
- 10. protocols.io [protocols.io]
Application of Furosine and Advanced Glycation End Products (AGEs) Analysis in the Food Industry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document outlines the application and analytical protocols for the determination of furosine and other Advanced Glycation End Products (AGEs) in the food industry. The presence and concentration of these compounds are critical indicators of the extent of the Maillard reaction, which occurs during the thermal processing of food. Monitoring these markers is essential for quality control, nutritional assessment, and food safety.
Introduction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is fundamental to the color, flavor, and aroma of many cooked foods. However, it also leads to the formation of various compounds, including furosine and a heterogeneous group of molecules known as Advanced Glycation End Products (AGEs).
-
Furosine (ε-N-2-(furoylmethyl-L-lysine)) is formed from the acid hydrolysis of the Amadori product, which is an early-stage product of the Maillard reaction. It serves as a key indicator of the initial thermal damage to proteins, particularly the loss of available lysine, an essential amino acid.[1][2] Its determination is widely used to assess the severity of heat treatment in milk and dairy products.[3][4]
-
Advanced Glycation End Products (AGEs) are a complex group of compounds formed in the later stages of the Maillard reaction.[5] Their excessive intake from food is a growing concern due to potential links to various diseases.[6][7][8] Common AGEs analyzed in food include Nε-Carboxymethyllysine (CML) and Nε-carboxyethyllysine (CEL).[7][9]
The analysis of furosine and AGEs is crucial for the food industry to monitor processing conditions, ensure product quality and safety, and accurately label nutritional information.
Data Presentation
The following tables summarize key quantitative data related to the analysis of furosine and other AGEs in various food matrices.
Table 1: Furosine Content in Various Milk Products
| Food Product | Processing | Furosine Content (mg/100g protein) | Reference |
| Pasteurized Milk | 72°C for 15s | 5.1 - 11.9 | [10] |
| UHT Milk | 135-150°C for a few seconds | Can be significantly higher than pasteurized milk | [1] |
| Fermented Milk | Varies | 25.40 ± 5.2 to 1661.05 ± 89.9 | [4] |
| Powdered Infant Formula | Varies | Varies based on processing | [11] |
Table 2: Performance Characteristics of Analytical Methods for Furosine
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| Hydrophilic Interaction LC | 0.7 mg/kg | 2.3 mg/kg | 94.6 ± 3.1 to 98.6 ± 1.7 | [12][13] |
| HPLC-Q-TOF/MS | 0.50 mg/100 g | - | 79.9 - 119.7 | [10] |
Table 3: Predominant Advanced Glycation End Products (AGEs) in Different Food Categories
| Food Category | Predominant AGEs | Total AGEs (mg/kg) | Reference |
| Processed Nuts | CML, MG-H1, GO-H1 | > 150 | [9] |
| Bakery Products | CML, MG-H1, GO-H1 | > 150 | [9] |
| Certain Cereals | CML, MG-H1, GO-H1 | > 150 | [9] |
| Meats | CML, MG-H1, GO-H1 | > 150 | [9] |
| Dairy Products | CML, MG-H1, GO-H1 | < 40 | [9] |
| Vegetables | CML, MG-H1, GO-H1 | < 40 | [9] |
| Fruits | CML, MG-H1, GO-H1 | < 40 | [9] |
| Beverages | CML, MG-H1, GO-H1 | < 40 | [9] |
CML: Nε-Carboxymethyllysine; MG-H1: Methylglyoxal-derived hydroimidazolone-1; GO-H1: Glyoxal-derived hydroimidazolone-1
Experimental Protocols
Detailed methodologies for the analysis of furosine and other AGEs are provided below. The most common analytical technique is liquid chromatography, often coupled with mass spectrometry for enhanced sensitivity and specificity.[6][8]
This protocol is based on the ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method.[3]
1. Sample Preparation (Acid Hydrolysis): a. Accurately weigh a representative sample of the food product. For liquid milk, 2.00 mL can be used.[10] For cheese, weigh 1 g and homogenize with a buffer.[1] b. Add 5 mL of 12.00 mol/L hydrochloric acid (HCl) and 1 mL of water to the sample in a screw-capped tube.[10] c. Hydrolyze the sample at 110°C for 12-23 hours.[10][11] This step converts the Amadori product (ε-fructosyl-lysine) into furosine. d. After hydrolysis, cool the sample to room temperature. e. Perform vortex-mixing and then filter the hydrolysate through a 0.45 µm filter.[11] f. Dilute the filtrate with a suitable solvent, such as a 6.00 g/L ammonium acetate solution, before injection into the HPLC system.[10]
2. Chromatographic Conditions: a. HPLC System: A standard HPLC system with a UV detector is required. b. Column: A reversed-phase C8 or C18 column is typically used (e.g., SUPELCOSIL LC-8, 25cm x 4.6mm ID, 5µm).[11] c. Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase involves an aqueous solution with an ion-pairing agent (e.g., sodium heptanesulfonate) and an organic modifier (e.g., acetonitrile). d. Flow Rate: Typically around 1.0 mL/min. e. Detection: UV detection at 280 nm.[3] f. Quantification: Prepare a calibration curve using a certified furosine standard. The furosine content is often expressed as mg per 100 g of protein, requiring a separate determination of the total protein content of the sample.[3]
This protocol is suitable for the simultaneous quantification of various AGEs in a wide range of food products.[9]
1. Sample Preparation: a. Deproteinization (for free AGEs): Treat the sample with a protein precipitating agent (e.g., trichloroacetic acid or acetonitrile). Centrifuge and collect the supernatant. b. Hydrolysis (for bound AGEs): i. Acid Hydrolysis: Similar to the furosine protocol, using strong acid (e.g., 6 M HCl) at elevated temperatures. Note that some AGEs may be unstable under these conditions.[7] ii. Enzymatic Hydrolysis: A milder alternative using a combination of proteases (e.g., pronase E, aminopeptidase M) to release the AGEs from the protein backbone. c. Purification: Solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analytes before analysis.
2. UHPLC-MS/MS Conditions: a. UHPLC System: A high-performance liquid chromatography system capable of handling high pressures. b. Column: A suitable column for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column with appropriate mobile phase modifiers. c. Mobile Phase: Typically a gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile). d. Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer is commonly used for its high sensitivity and selectivity in targeted analysis. e. Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for AGEs. f. Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, where specific precursor-to-product ion transitions for each AGE are monitored. g. Quantification: Isotope dilution mass spectrometry is the gold standard for accurate quantification, where stable isotope-labeled internal standards for each analyte are added to the sample at the beginning of the sample preparation.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this document.
Caption: Simplified pathway of the Maillard reaction leading to Furosine and AGEs.
Caption: General workflow for the analysis of Furosine in food samples.
Caption: General workflow for the analysis of Advanced Glycation End Products (AGEs).
References
- 1. cdrfoodlab.com [cdrfoodlab.com]
- 2. ansynth.com [ansynth.com]
- 3. Determination of Furosine - Lifeasible [lifeasible.com]
- 4. agriscigroup.us [agriscigroup.us]
- 5. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Current Developments in Analytical Methods for Advanced Glycation End Products in Foods | Semantic Scholar [semanticscholar.org]
- 7. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Determination of furosine in liquid milk by high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Enzymatic Deglycation using Fructosyl-amino acid oxidase (FAOD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-amino acid oxidase (FAOD) is a flavoenzyme that catalyzes the oxidative deglycation of fructosyl-amino acids, which are Amadori products formed through the non-enzymatic glycation of proteins.[1][2] This process, also known as the Maillard reaction, involves the covalent attachment of reducing sugars to the free amino groups of proteins, lipids, and nucleic acids.[2][3][4] The accumulation of these and subsequent advanced glycation end-products (AGEs) is implicated in the pathophysiology of aging and various diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders.[2][5][6]
FAOD specifically catalyzes the oxidation of the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid.[1][2] This reaction yields glucosone, the corresponding amino acid, and hydrogen peroxide (H₂O₂).[1][2][7] The production of hydrogen peroxide can be quantitatively measured in a subsequent peroxidase-catalyzed colorimetric reaction, making FAOD a valuable tool for the detection and quantification of glycated proteins.[2]
These application notes provide detailed protocols for the use of FAOD in research and drug development, with a focus on its application in the enzymatic deglycation and the quantification of glycation products.
Applications in Research and Drug Development
FAOD has several important applications in both basic research and clinical settings:
-
Diagnostic Development: FAOD is a critical component of enzymatic assays for measuring glycated proteins like glycated albumin and hemoglobin A1c (HbA1c).[1][2][8] These biomarkers are essential for monitoring long-term glycemic control in diabetic patients.[1][9]
-
Drug Discovery: As glycation is implicated in numerous diseases, FAOD can be used as a tool to screen for inhibitors of the Maillard reaction. Furthermore, FAOD itself is being explored as a potential therapeutic agent to reverse the accumulation of AGEs.[10][11] For instance, studies have investigated its potential in treating geographic atrophy, a form of age-related macular degeneration, by reducing AGE-induced autofluorescence and the size of drusen.[10]
-
Food Science and Nutrition: FAOD is utilized to study the formation and breakdown of Amadori products in food processing and storage, which can impact the nutritional quality and safety of food products.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for commercially available Fructosyl Amino Acid Oxidase enzymes.
Table 1: General Properties of a this compound
| Property | Value | Reference |
| Source | E. coli | [12] |
| Molecular Weight | ~45 kDa (gel filtration), 50 kDa (SDS-PAGE) | [12][13] |
| Structure | Monomeric | [7][12] |
| Optimal pH | 8.0 - 8.5 | [13] |
| Optimal Temperature | 35 - 40°C | [13] |
| Stabilizers | Trehalose | [12][13] |
Table 2: Substrate Specificity and Kinetic Parameters
| Substrate | Relative Activity (%) | Km (mM) | Vmax (μmol min-1 mg-1) | Reference |
| ε-Fructosyl-lysine (εF-Lys) | 100 | 0.22 (FAOD-Ao2a) | 17.7 (FAOD-Ao2a) | [7][13] |
| Fructosyl-valine (F-Val) | 65 | 1.38 (FAOD-Ao2a) | 31.2 (FAOD-Ao2a) | [7][13] |
| Fructosyl-glycine (F-Gly) | 30 | N/A | N/A | [13] |
| Nε-fructosyl Nα-Z-lysine | N/A | 0.51 (FAOD-Ao1) | 2.7 (FAOD-Ao1) | [7] |
Note: Kinetic parameters can vary between different FAOD isozymes and sources.
Signaling Pathways
The accumulation of Advanced Glycation End-products (AGEs) can trigger various cellular signaling pathways, primarily through interaction with the Receptor for Advanced Glycation End products (RAGE).[3][14] This interaction can lead to oxidative stress and inflammation, contributing to cellular dysfunction and disease progression.[5][15] The enzymatic deglycation by FAOD can potentially mitigate these effects by reducing the AGE load.
Caption: AGE-RAGE signaling pathway leading to cellular dysfunction.
Experimental Protocols
Protocol 1: Colorimetric Assay for this compound (FAOD) Activity
This protocol describes a method for determining the enzymatic activity of FAOD by measuring the production of hydrogen peroxide in a coupled reaction with peroxidase and a chromogenic substrate.[2][13]
Materials:
-
FAOD enzyme sample
-
Fructosyl-L-valine (Substrate)
-
Potassium Phosphate Buffer (0.1 M, pH 8.0)
-
TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine) solution (0.5%)
-
Peroxidase (POD) / 4-Aminoantipyrine (4-AA) solution
-
Enzyme Dilution Buffer (10 mM Potassium Phosphate Buffer, pH 8.0, containing 0.06% n-octyl-β-D-thioglucoside)
-
Spectrophotometer capable of measuring absorbance at 555 nm
-
Cuvettes (1 cm light path)
-
Water bath or incubator set to 30°C
Procedure:
-
Reagent Preparation:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Mix 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions to achieve a pH of 8.0.[2][13]
-
TOOS Solution (0.5%): Dissolve 125 mg of TOOS in 25 ml of distilled water.[2][13]
-
Peroxidase (POD) / 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of peroxidase (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of 0.1 M Potassium Phosphate Buffer (pH 8.0).[2][13]
-
Fructosyl-L-valine Solution (150 mM): Dissolve 834 mg of Fructosyl-L-valine in 20 ml of distilled water.[2][13]
-
FAOD Enzyme Sample: Immediately before the assay, dissolve the lyophilized FAOD in ice-cold Enzyme Dilution Buffer to a final concentration of 0.05–0.18 U/ml.[2][13]
-
-
Assay Mixture Preparation:
-
In a cuvette, pipette the following reagents:
-
2.7 ml of POD/4-AA Solution
-
0.1 ml of TOOS Solution
-
0.1 ml of FAOD Enzyme Sample
-
-
-
Incubation:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 0.1 ml of the 150 mM Fructosyl-L-valine solution and mix immediately.[2]
-
Measure the increase in absorbance at 555 nm using a spectrophotometer thermostated at 30°C.[2][13]
-
Record the change in absorbance per minute (ΔA/min) using the linear portion of the reaction curve.[2]
-
-
Blank Measurement:
-
Prepare a blank by replacing the Fructosyl-L-valine solution with distilled water and measure the ΔA/min.[2]
-
Calculation of Enzyme Activity:
One unit (U) of FAOD activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute at 30°C and pH 8.0.[2]
Activity (U/ml) = (ΔA_sample - ΔA_blank) x V_total / (ε x V_sample x d) x 0.5 x df
Where:
-
ΔA_sample = Change in absorbance per minute for the sample
-
ΔA_blank = Change in absorbance per minute for the blank
-
V_total = Total reaction volume (ml)
-
ε = Molar extinction coefficient of the quinoneimine dye (e.g., 32,800 M⁻¹cm⁻¹)
-
V_sample = Volume of the enzyme sample (ml)
-
d = Light path length of the cuvette (cm)
-
0.5 = Molar ratio of H₂O₂ to the quinoneimine dye
-
df = Dilution factor of the enzyme
Caption: Experimental workflow for the FAOD colorimetric assay.
Protocol 2: Enzymatic Assay for Fructosylvaline (as a measure of HbA1c)
This protocol outlines a two-step process for the determination of Fructosylvaline from a blood sample, which is a proxy for HbA1c levels.[9]
Materials:
-
Whole blood sample
-
Lysis Buffer
-
Protease solution (e.g., from Bacillus sp.)
-
Reagents from Protocol 1 (FAOD, buffers, chromogen solutions)
-
Centrifuge
Procedure:
-
Sample Preparation (Proteolytic Digestion):
-
Lyse whole blood samples using a suitable lysis buffer to release hemoglobin from red blood cells.[9]
-
Add a specific protease solution to the lysed sample.
-
Incubate the mixture to allow for the complete digestion of hemoglobin and the release of fructosylvaline. The incubation time and temperature should be optimized based on the specific protease used.[9]
-
After incubation, terminate the protease reaction (e.g., by heat inactivation or addition of a specific inhibitor).
-
Centrifuge the sample to pellet any undigested material and collect the supernatant containing the liberated fructosylvaline.
-
-
Enzymatic Oxidation and Detection:
-
Use the supernatant from the previous step as the "sample" in the FAOD activity assay described in Protocol 1.
-
Follow steps 2-5 of Protocol 1 to measure the amount of hydrogen peroxide produced, which is directly proportional to the amount of Fructosylvaline in the sample.[9]
-
-
Quantification:
-
To determine the concentration of Fructosylvaline, a calibration curve should be generated using known concentrations of Fructosylvaline standards.
-
Caption: Overall workflow for the enzymatic assay of Fructosylvaline.
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The role of glycation in the pathogenesis of aging and its prevention through herbal products and physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Glycation End-Products and Their Receptor-Mediated Roles: Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic deglycation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. This compound - Creative Enzymes [creative-enzymes.com]
- 12. This compound from E. coli, Recombinant - Creative Enzymes [creative-enzymes.com]
- 13. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 14. Role of advanced glycation end products in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence-Based Fatty Acid Oxidation (FAOD) Assay Following Cellular Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. Dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and certain cancers. The Fluorescence Assay of Oleate-oxidation Defects (FAOD) provides a sensitive and high-throughput method for assessing the rate of FAO in cultured cells. This application note details a robust protocol for preparing cells for a FAOD assay using selective plasma membrane permeabilization, a method that preserves mitochondrial integrity, which is essential for accurate measurement of FAO. While harsh proteolytic digestion is generally unsuitable as it would destroy the requisite enzymes, this protocol utilizes digitonin to permeabilize the plasma membrane, allowing for the controlled introduction of substrates and reagents. Additionally, a protocol for a citrate synthase assay is provided for data normalization to mitochondrial content.
Principle of the Assay
The FAOD assay outlined here is based on the permeabilization of the cell's plasma membrane using a mild detergent, digitonin. This process creates pores in the plasma membrane, rendering it permeable to small molecules, while leaving the mitochondrial membranes intact. This in situ approach allows for the direct measurement of mitochondrial FAO activity within a more physiological cellular context.
Once permeabilized, the cells are supplied with an oleate substrate, a long-chain fatty acid. The rate of oleate oxidation is then monitored using a fluorescent probe that detects a downstream product of the FAO pathway. The fluorescence intensity is directly proportional to the rate of fatty acid oxidation. To account for variability in cell number and mitochondrial content between samples, the results are normalized to citrate synthase activity, a key enzyme of the mitochondrial matrix.
Materials and Reagents
-
Cell Culture: Human fibroblasts, HepG2, or other cell lines of interest
-
Reagents for Permeabilization and FAOD Assay:
-
Digitonin
-
Oleate-BSA conjugate
-
Fluorescent probe for FAO (e.g., BODIPY™ FL C16)
-
Etomoxir (inhibitor control)
-
Mitochondrial respiration medium
-
Trypan Blue solution
-
-
Reagents for Citrate Synthase Assay:
-
Acetyl-CoA
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Oxaloacetate
-
Triton X-100
-
Tris-HCl buffer
-
-
Equipment:
-
Fluorescence microplate reader
-
Spectrophotometer (for citrate synthase assay)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well black, clear-bottom plates (for FAOD assay)
-
96-well clear plates (for citrate synthase assay)
-
Experimental Protocols
Protocol 1: Optimization of Digitonin Concentration for Cell Permeabilization
The optimal concentration of digitonin is crucial as it varies between cell types. Insufficient digitonin will result in incomplete permeabilization, while excessive amounts can damage mitochondrial membranes.
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and prepare a suspension in a suitable buffer (e.g., PBS) at a concentration of 1 x 10^6 cells/mL.
-
-
Digitonin Titration:
-
Prepare a series of digitonin dilutions in your assay buffer (e.g., ranging from 1 to 20 µg/mL).
-
In separate tubes, add an equal volume of the cell suspension to each digitonin dilution.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
-
Assessment of Permeabilization:
-
Add Trypan Blue solution to a small aliquot of each cell suspension.
-
Immediately count the number of blue (permeabilized) and clear (intact) cells using a hemocytometer.
-
The optimal digitonin concentration is the lowest concentration that permeabilizes >95% of the cells.[1]
-
Protocol 2: Fluorescence-Based Fatty Acid Oxidation (FAOD) Assay
-
Cell Plating:
-
Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Permeabilization:
-
Wash the cells with the assay buffer.
-
Add the assay buffer containing the pre-determined optimal concentration of digitonin to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiation of the FAOD Assay:
-
Remove the permeabilization buffer and replace it with the reaction mixture containing the oleate-BSA conjugate and the fluorescent FAO probe (e.g., BODIPY™ FL C16).
-
For inhibitor control wells, add etomoxir to the reaction mixture. Low micromolar concentrations of etomoxir are typically sufficient to achieve maximal inhibition of FAO.[2]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes.
-
Protocol 3: Citrate Synthase Activity Assay for Normalization
Citrate synthase activity is a reliable marker for mitochondrial content and is used to normalize the FAOD assay data.[3][4]
-
Sample Preparation:
-
After the FAOD assay, lyse the cells in a buffer containing Triton X-100.
-
Collect the cell lysates.
-
-
Assay Procedure:
-
In a 96-well clear plate, add the cell lysate to the citrate synthase assay buffer containing Acetyl-CoA and DTNB.
-
Initiate the reaction by adding oxaloacetate.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the citrate synthase activity.[4][5][6]
-
-
Calculation:
-
Calculate the citrate synthase activity (in nmol/min/mL) for each sample.
-
Normalize the FAOD assay results by dividing the rate of fluorescence change by the citrate synthase activity.
-
Data Presentation
Table 1: Optimization of Digitonin Concentration for Permeabilization of Various Cell Types
| Cell Type | Optimal Digitonin Concentration (per 10^6 cells) | Reference |
| Human Mononuclear Cells | 5 µg | [5] |
| Cultured Human Skin Fibroblasts | 10 µg | [5] |
| Human Thrombocytes | 0.1 µg | [5] |
| K562 Cells | 0.01% (w/v) | [1] |
Table 2: Example of Etomoxir Inhibition on Fatty Acid Oxidation in Breast Cancer Cell Lines
Data adapted from a study on MCF-7 and T47D cells, showing the percentage of FAO inhibition at various etomoxir concentrations.[2]
| Etomoxir Concentration (µM) | FAO Inhibition in MCF-7 Cells (%) | FAO Inhibition in T47D Cells (%) |
| 0.1 | ~10% | ~8% |
| 0.5 | ~40% | ~35% |
| 1.0 | ~60% | ~50% |
| 5.0 | ~76% | ~66% |
| 12.5 | ~76% | ~66% |
| 50.0 | ~75% | ~65% |
Visualizations
Diagram 1: Experimental Workflow for FAOD Assay
Caption: Workflow for the fluorescence-based fatty acid oxidation assay.
Diagram 2: Mitochondrial Fatty Acid β-Oxidation Pathway
Caption: Overview of the mitochondrial fatty acid β-oxidation pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | Insufficient cell permeabilization. | Re-optimize digitonin concentration. Ensure it is stored correctly and used within its shelf life.[7] |
| Low mitochondrial activity. | Ensure cells are healthy and in the logarithmic growth phase. Use a positive control to verify assay components are working. | |
| Inactive enzyme or substrate. | Check the storage and handling of all reagents. Prepare fresh substrate solutions. | |
| High Background Fluorescence | Autofluorescence of compounds. | Run a blank with all reagents except the cells to check for background fluorescence. |
| Cell death or lysis prior to assay. | Handle cells gently. Ensure the digitonin concentration is not too high.[7] | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for cell plating. |
| Incomplete washing. | Ensure all wells are washed thoroughly between steps to remove residual reagents. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Unexpected Results with Inhibitors | Off-target effects of the inhibitor. | Be aware that some inhibitors, like etomoxir at high concentrations, can have off-target effects.[8][9] Use the lowest effective concentration. |
| Incorrect inhibitor concentration. | Perform a dose-response curve for any new inhibitor to determine the optimal concentration. |
References
- 1. support.epicypher.com [support.epicypher.com]
- 2. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assaygenie.com [assaygenie.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hydrogen Peroxide Production from FAD-Linked Oxidoreductase (FAOD) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAD-linked oxidoreductases (FAODs) are a broad class of enzymes that catalyze oxidation-reduction reactions using flavin adenine dinucleotide (FAD) as a cofactor. A key characteristic of many FAODs, particularly oxidases, is the reduction of molecular oxygen to produce hydrogen peroxide (H₂O₂).[1] This production of H₂O₂ is not merely a byproduct but often plays a crucial role in cellular signaling pathways, contributing to both physiological and pathological processes.[2][3] Consequently, the accurate measurement of H₂O₂ production from FAOD reactions is essential for understanding enzyme function, elucidating metabolic pathways, and for the development of novel therapeutics targeting these enzymes.
This document provides detailed application notes and protocols for the sensitive and quantitative measurement of H₂O₂ generated from FAOD-catalyzed reactions. We will focus on a widely used, robust, and highly sensitive method: the horseradish peroxidase (HRP)-coupled fluorometric assay using Amplex® Red.
Principle of Detection
The detection of H₂O₂ produced by an FAOD reaction is achieved through a coupled enzymatic assay. In the presence of HRP, the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and colored product, resorufin.[4] The resulting fluorescence or absorbance is directly proportional to the amount of H₂O₂ generated by the FAOD.
Key Applications
-
Enzyme Kinetics: Determine the kinetic parameters (Kₘ and Vₘₐₓ) of FAODs with respect to their substrates and oxygen.
-
Inhibitor Screening: Screen for and characterize inhibitors of FAODs by measuring the reduction in H₂O₂ production.
-
Cellular Signaling: Investigate the role of FAOD-generated H₂O₂ in modulating cellular signaling pathways.
-
Oxidative Stress Studies: Quantify the contribution of specific FAODs to cellular oxidative stress.
Data Presentation
Table 1: Example Quantitative Data for Acyl-CoA Oxidase (ACOX) Reaction
| Parameter | Value | Notes |
| Enzyme | Acyl-CoA Oxidase (ACOX) | A common FAD-linked oxidoreductase involved in fatty acid β-oxidation. |
| Substrate | Palmitoyl-CoA | A representative long-chain fatty acyl-CoA substrate. Optimal concentration may vary. |
| Substrate Concentration Range | 10 - 100 µM | Substrate inhibition can occur at higher concentrations. It is recommended to perform a substrate titration to determine the optimal concentration.[5] |
| Enzyme Concentration Range | 1 - 10 µg/mL | The optimal enzyme concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course. |
| H₂O₂ Production Rate | 5 - 50 pmol/min/µg enzyme | This is an estimated range and will vary based on assay conditions (temperature, pH, substrate concentration). |
| Detection Method | Amplex® Red Fluorometric Assay | Excitation: ~530-560 nm, Emission: ~590 nm.[4] |
| Limit of Detection (LOD) | 2 pmol of H₂O₂ in a 100 µL volume | The Amplex® Red assay is highly sensitive, allowing for the detection of low levels of H₂O₂ production. |
Experimental Protocols
Protocol 1: Fluorometric Measurement of H₂O₂ Production from a Generic FAOD Reaction
This protocol describes a continuous assay to measure the initial rate of H₂O₂ production from an FAOD reaction using Amplex® Red.
Materials:
-
Purified FAOD enzyme
-
FAOD substrate
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
3% Hydrogen Peroxide (H₂O₂) solution for standard curve
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
HRP Stock Solution (10 U/mL): Dissolve HRP in Reaction Buffer. Store in small aliquots at -20°C.
-
H₂O₂ Stock Solution (20 mM): Prepare a fresh dilution of 3% H₂O₂ in Reaction Buffer. The exact concentration of the commercial H₂O₂ solution should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
FAOD Enzyme and Substrate Solutions: Prepare stock solutions of the FAOD enzyme and its substrate in Reaction Buffer. The optimal concentrations should be determined empirically.
-
-
H₂O₂ Standard Curve:
-
Prepare a series of H₂O₂ standards by diluting the 20 mM H₂O₂ stock solution in Reaction Buffer to final concentrations ranging from 0 to 10 µM.
-
Prepare a reaction mixture containing 50 µM Amplex® Red and 0.1 U/mL HRP in Reaction Buffer.
-
In a 96-well plate, add 50 µL of each H₂O₂ standard to triplicate wells.
-
Add 50 µL of the Amplex® Red/HRP reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence using an excitation wavelength between 530-560 nm and an emission wavelength of approximately 590 nm.
-
Plot the fluorescence intensity versus the H₂O₂ concentration to generate a standard curve.
-
-
FAOD Reaction and H₂O₂ Measurement:
-
Prepare a master mix containing the FAOD enzyme, Amplex® Red (final concentration 50 µM), and HRP (final concentration 0.1 U/mL) in Reaction Buffer. Pre-incubate for 5 minutes at the desired reaction temperature.
-
Initiate the reaction by adding the FAOD substrate to the master mix. The final volume in each well should be 100 µL.
-
Immediately place the plate in the fluorescence microplate reader, which has been pre-set to the reaction temperature.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds.
-
Controls:
-
No Substrate Control: Reaction mixture without the FAOD substrate to measure background fluorescence.
-
No Enzyme Control: Reaction mixture without the FAOD enzyme to ensure the substrate itself does not generate H₂O₂.
-
-
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate of change in fluorescence (RFU/min) to the rate of H₂O₂ production (µM/min) using the standard curve.
-
Calculate the specific activity of the FAOD enzyme (e.g., in nmol H₂O₂/min/mg enzyme).
-
Visualizations
FAOD Reaction and H₂O₂ Production
References
- 1. Evidence for endogenous hydrogen peroxide production by E. coli fatty acyl-CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Metabolic H2O2 Generation: REDOX SIGNALING AND OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructosyl-amino acid Oxidase for Fructosyl-lysine Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-enzymatic glycation, the reaction between reducing sugars and the amino groups of proteins, is a key process implicated in the progression of diabetes, aging, and associated complications. This reaction forms fructosyl-amino acids, with fructosyl-lysine (FL) being a predominant early-stage glycation product on proteins like albumin. The quantification of specific glycated proteins, such as glycated albumin (GA), serves as a crucial biomarker for monitoring glycemic control over an intermediate term (2-3 weeks). Fructosyl-amino acid oxidase (FAOD) is an enzyme that specifically catalyzes the oxidative deglycation of fructosyl-amino acids, making it an invaluable tool for the accurate and rapid measurement of fructosyl-lysine and, by extension, glycated proteins.[1][2][3][4]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of FAOD in the detection of fructosyl-lysine.
Principle of the Method
The FAOD-based assay for fructosyl-lysine is a highly specific enzymatic method. The core principle involves two sequential reactions:
-
Oxidative Deglycation: this compound specifically recognizes and catalyzes the oxidation of the C-N bond between the glucose-derived fructosyl group and the ε-amino group of lysine. This reaction produces L-lysine, glucosone, and hydrogen peroxide (H₂O₂).[1][5][6]
-
Colorimetric Detection: The hydrogen peroxide generated is stoichiometrically proportional to the amount of fructosyl-lysine in the sample. In the presence of a second enzyme, peroxidase (POD), H₂O₂ reacts with a chromogenic substrate system (e.g., 4-aminoantipyrine (4-AA) and a phenol or aniline derivative like TOOS) to produce a stable, colored quinoneimine dye. The intensity of this color, measured spectrophotometrically, allows for the precise quantification of the original fructosyl-lysine concentration.[2][7]
Biochemical Reaction Pathway
The enzymatic cascade provides a robust and sensitive method for detection.
Caption: The biochemical pathway for fructosyl-lysine detection.
Applications
The specificity and reliability of FAOD make it suitable for a range of applications:
-
Clinical Diagnostics: For the determination of glycated albumin (GA), providing an intermediate-term index of glycemic control in diabetic patients, especially when HbA1c measurements are unreliable (e.g., in cases of hemoglobinopathies or altered erythrocyte lifespan).[1][3][4]
-
Drug Development: Screening for compounds that inhibit the formation of advanced glycation end-products (AGEs) by quantifying early-stage glycation markers like fructosyl-lysine.
-
Food Science: Assessing the extent of the Maillard reaction in food products, which impacts nutritional quality, flavor, and color.
-
Biosensor Development: Creating simple and rapid amperometric biosensors for point-of-care monitoring of glycated proteins.[1]
Quantitative Data Summary
The selection of an appropriate FAOD is critical for assay development. The following tables summarize key performance characteristics of commercially available and studied enzymes.
Table 1: Physicochemical and Kinetic Properties of FAOD
| Parameter | E. coli Recombinant (FAOD-E) | Aspergillus oryzae (FAOD-Ao2a) |
|---|---|---|
| Optimal pH | 8.0 - 8.5[2][7] | 8.2[8] |
| Optimal Temperature | 35 - 40°C[2][7] | >30°C (stable below)[8] |
| Molecular Weight | ~45-50 kDa[2][5][7] | Not specified |
| Michaelis Constant (Kₘ) | 0.22 mM (for Nε-fructosyl-L-lysine)[5][7] | 0.22 mM (for Fru-ε-Lys)[8] |
| Vₘₐₓ | Not specified | 17.7 µmol min⁻¹ mg⁻¹ (for Fru-ε-Lys)[8] |
Table 2: Substrate Specificity of Different FAOD Enzymes
| Enzyme Source | Substrate | Relative Activity (%) |
|---|---|---|
| Recombinant E. coli (FAOD-E) | Nε-fructosyl-L-lysine | 100[2][7] |
| Fructosyl-L-valine | 65[2][7] | |
| Fructosyl-glycine | 30[2][7] | |
| Aspergillus oryzae (FAOD-Ao2a) | Fructosyl-valine | 100 (based on Vₘₐₓ) |
| | Fru-ε-Lys | 57 (based on Vₘₐₓ) |
Table 3: Performance Comparison of Fructosyl-lysine Detection Methods
| Parameter | Enzymatic Assay (FAOD-based) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Enzymatic oxidation producing H₂O₂.[9] | Chromatographic separation based on polarity.[9] |
| Limit of Detection (LOD) | Typically in the µmol/L range.[9] | ~1.24 µM (with fluorescence detection).[9] |
| Throughput | High (suitable for microplates) | Low to Medium |
| Sample Preparation | Requires proteolytic digestion for proteins. | Requires hydrolysis and often solid-phase extraction.[9] |
| Specificity | High, dependent on enzyme. | High, dependent on column and detector. |
Experimental Workflow for Glycated Albumin (GA) Measurement
The overall process involves sample preparation followed by the enzymatic detection assay.
Caption: General experimental workflow for fructosyl-lysine detection.
Detailed Experimental Protocol: Colorimetric Fructosyl-lysine Assay
This protocol describes a method for determining the concentration of fructosyl-lysine in a sample that has undergone proteolytic digestion.
1. Principle
Fructosyl-lysine is oxidized by FAOD to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then measured in a peroxidase-coupled reaction with 4-aminoantipyrine (4-AA) and TOOS, forming a quinoneimine dye. The rate of increase in absorbance at 555 nm is proportional to the fructosyl-lysine concentration.[2][7]
2. Materials and Reagents
-
This compound (FAOD)
-
Peroxidase (POD), e.g., from horseradish
-
Fructosyl-lysine standard
-
Potassium Phosphate Buffer (0.1 M, pH 8.0)
-
TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine)
-
4-Aminoantipyrine (4-AA)
-
Enzyme Dilution Buffer (e.g., 10 mM Potassium Phosphate, pH 8.0)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
3. Reagent Preparation
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ until the pH reaches 8.0.[7]
-
TOOS Solution (10 mM): Prepare a stock solution of TOOS in distilled water. Note: specific concentration may need optimization.
-
Color Reagent (POD/4-AA/TOOS Solution): In 0.1 M Potassium Phosphate Buffer (pH 8.0), dissolve peroxidase (e.g., to 10 U/mL), 4-aminoantipyrine (e.g., to 2.5 mM), and TOOS (e.g., to 0.5 mM). This reagent should be prepared fresh and protected from light. Note: The concentrations are starting points and may require optimization based on the specific FAOD and sample.
-
FAOD Enzyme Solution: Immediately before use, dissolve lyophilized FAOD in ice-cold Enzyme Dilution Buffer to a working concentration (e.g., 0.1–0.5 U/mL).[7]
-
Fructosyl-lysine Standards: Prepare a series of standards (e.g., 0 to 200 µM) by diluting a stock solution in 0.1 M Potassium Phosphate Buffer.
4. Assay Procedure (Microplate Format)
-
Sample Preparation: If starting with a protein sample (e.g., serum), perform a proteolytic digestion to liberate fructosyl-lysine residues. Neutralize the digest if necessary.
-
Assay Setup: To each well of a 96-well microplate, add:
-
20 µL of Fructosyl-lysine standard or digested sample.
-
180 µL of the Color Reagent (POD/4-AA/TOOS).
-
-
Background Reading: Mix gently and measure the absorbance at 555 nm (A₁). This reading accounts for any background color.
-
Initiate Reaction: Add 20 µL of the FAOD Enzyme Solution to each well.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 30°C or 37°C) for a fixed time (e.g., 10 minutes).[2][7] The incubation time should be within the linear phase of the reaction.
-
Final Reading: Measure the absorbance at 555 nm again (A₂).
-
Blank Correction: Prepare a blank well containing buffer instead of the sample to subtract any substrate-independent color formation.
5. Data Analysis
-
Calculate Absorbance Change (ΔA): For each well, calculate ΔA = (A₂ - A₁).
-
Correct for Blank: Subtract the ΔA of the blank from the ΔA of all standards and samples.
-
Generate Standard Curve: Plot the blank-corrected ΔA for the fructosyl-lysine standards against their known concentrations.
-
Determine Sample Concentration: Use the linear regression equation from the standard curve to calculate the fructosyl-lysine concentration in the unknown samples. Account for any dilution factors used during sample preparation.
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. This compound from E. coli, Recombinant - Creative Enzymes [creative-enzymes.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 8. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Fructosyl-Valine Measurement using Fructosyl-Amino Acid Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosyl-valine is a key glycated amino acid formed through the non-enzymatic reaction of glucose with the N-terminal valine of hemoglobin's beta-chain. Its quantification is a critical measure for monitoring long-term glycemic control in individuals with diabetes mellitus, as it is a component of HbA1c.[1][2] Enzymatic assays employing Fructosyl-Amino Acid Oxidase (FAOD) have become a preferred method for the determination of fructosyl-valine due to their high specificity, reproducibility, and amenability to high-throughput screening.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the measurement of fructosyl-valine using FAOD. The described colorimetric assay offers a robust and sensitive method for applications in clinical research, diagnostics development, and drug discovery.
Principle of the Assay
The enzymatic measurement of fructosyl-valine is a two-step process that relies on the specific enzymatic activity of this compound (FAOD) and a subsequent colorimetric detection reaction.[4]
-
Proteolytic Digestion: In the initial step, hemoglobin is enzymatically digested by a specific protease to liberate fructosyl-valine from the N-terminus of the β-chain.[2]
-
Enzymatic Oxidation and Detection: The liberated fructosyl-valine is then oxidized by FAOD, producing glucosone, valine, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is subsequently measured in a peroxidase (POD)-catalyzed reaction with a chromogenic substrate, such as a mixture of 4-aminoantipyrine (4-AA) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS), to yield a colored product. The intensity of the color, measured spectrophotometrically at 555 nm, is directly proportional to the concentration of fructosyl-valine in the sample.[5]
Quantitative Data Summary
The performance of the this compound and the resulting fructosyl-valine assay is summarized in the tables below. This data is essential for assessing the suitability of the assay for specific research and development needs.
Table 1: Characteristics of this compound (FAOD-E)
| Parameter | Value | Reference |
| Optimal pH | 8.0 - 8.5 | [5] |
| Optimal Temperature | 35 - 40°C | [5] |
| Molecular Weight | ~45 kDa (gel filtration) | [5] |
| Substrate Specificity | ||
| ε-Fructosyl Lysine | 100% | [5] |
| Fructosyl Valine | 65% | [5] |
| Fructosyl Glycine | 30% | [5] |
Table 2: Performance Characteristics of the Fructosyl-Valine Enzymatic Assay
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Assay Range | Typically in the micromolar range | [1] |
| Limit of Detection (LOD) | 0.004 - 1.258 µg/cm³ (for general amino acids) | [4] |
| Limit of Quantitation (LOQ) | 0.011 - 5.272 µg/cm³ (for general amino acids) | [4] |
| Precision (CV%) | ||
| Intra-Assay | < 10% | [1] |
| Inter-Assay | < 15% | [1] |
| Accuracy (%) | Good correlation with reference methods | [1] |
Experimental Protocols
The following section provides detailed protocols for the enzymatic measurement of fructosyl-valine.
Diagrams
Caption: Step-by-step workflow for the enzymatic measurement of fructosyl-valine.
Caption: The two-step enzymatic reaction for the detection of fructosyl-valine.
Materials and Reagents
-
This compound (FAOD)
-
Peroxidase (POD)
-
Fructosyl-L-valine (for standard curve)
-
Protease (e.g., from Bacillus sp.)
-
Potassium Phosphate Buffer (0.1 M, pH 8.0)
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)
-
4-Aminoantipyrine (4-AA)
-
n-octyl-β-D-thioglucoside
-
Whole blood samples
-
Spectrophotometer or microplate reader capable of measuring absorbance at 555 nm
-
Incubator
Reagent Preparation
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions to achieve a pH of 8.0.[2]
-
TOOS Solution (0.5%): Dissolve 125 mg of TOOS in 25 ml of distilled water.[2]
-
Peroxidase (POD) - 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of POD (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of 0.1 M potassium phosphate buffer (pH 8.0).[2]
-
Fructosyl-L-valine Standard Solutions: Prepare a stock solution of 150 mM Fructosyl-L-valine by dissolving 834 mg in 20 ml of distilled water.[5] Prepare a series of dilutions from the stock solution in potassium phosphate buffer to generate a standard curve.
-
Enzyme Dilution Buffer: 10 mM Potassium Phosphate Buffer (pH 8.0) containing 0.06% n-octyl-β-D-thioglucoside.[5]
-
FAOD Enzyme Solution: Dissolve the lyophilized FAOD enzyme in ice-cold Enzyme Dilution Buffer to a final concentration of 0.05–0.18 U/ml immediately before the assay.
Sample Preparation: Proteolytic Digestion
-
Lyse whole blood samples to release hemoglobin.
-
Add a specific protease solution to the lysed sample.
-
Incubate the mixture to allow for the complete digestion of hemoglobin and the release of fructosyl-valine. The optimal incubation time and temperature should be determined based on the specific protease used.[2]
Assay Procedure
-
Pipette the following reagents into a cuvette or microplate well:
-
2.7 ml POD-4-AA solution
-
0.1 ml TOOS solution
-
0.1 ml of the digested sample or fructosyl-valine standard[5]
-
-
Mix the contents and incubate at 30°C for approximately 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.1 ml of the FAOD enzyme solution.[2]
-
Mix immediately and record the increase in absorbance at 555 nm using a spectrophotometer or microplate reader thermostated at 30°C.[5]
-
Record the change in absorbance per minute (ΔA/min) using the linear portion of the reaction curve.
-
Prepare a blank by replacing the digested sample/standard with distilled water and measure the ΔA/min.
Quantification
-
Subtract the ΔA/min of the blank from the ΔA/min of the samples and standards.
-
Construct a standard curve by plotting the ΔA/min of the fructosyl-valine standards against their known concentrations.
-
Determine the concentration of fructosyl-valine in the samples by interpolating their ΔA/min values on the standard curve.[1][2]
Conclusion
The enzymatic assay utilizing this compound provides a reliable, sensitive, and high-throughput method for the quantification of fructosyl-valine. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of diabetes research, clinical diagnostics, and drug development, enabling the accurate assessment of long-term glycemic control. Careful optimization of the proteolytic digestion step and adherence to the described assay conditions are crucial for achieving accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Thermostability of Fructosyl-amino acid oxidase (FAOX)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the thermostability of Fructosyl-amino acid oxidase (FAOX).
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to improve the thermostability of this compound?
A1: The most effective and widely documented strategy for enhancing the thermostability of FAOX is protein engineering, specifically through directed evolution and site-directed mutagenesis.[1][2][3][4] Another approach is the use of chemical additives that act as stabilizers.[5][6]
Q2: How does directed evolution improve the thermostability of FAOX?
A2: Directed evolution involves introducing random mutations into the gene encoding FAOX, followed by screening for variants with improved thermostability. This process can be performed iteratively, accumulating beneficial mutations that lead to a significant increase in the enzyme's stability at higher temperatures.[1][2][7] One study successfully used directed evolution with in vivo mutagenesis and a membrane assay to isolate several thermostable FAOX mutants.[1][2]
Q3: Are there specific mutations known to increase the thermostability of FAOX?
A3: Yes, several studies have identified specific amino acid substitutions that enhance the thermostability of FAOX. For example, a study on bacterial FAOX identified five key substitutions (T60A, A188G, M244L, N257S, and L261M) in a highly thermostable mutant, FAOX-TE.[1][2][7][8] The accumulation of these mutations resulted in a step-by-step increase in thermostability.[1][7]
Q4: What kind of quantitative improvements in thermostability can be expected from these mutations?
A4: Significant improvements have been reported. For instance, the mutant FAOX-TE was stable at 45°C, whereas the wild-type enzyme was not stable above 37°C.[1][2][7][8] The half-life of FAOX-TE at 50°C was approximately 45.0 minutes, compared to just 2.9 minutes for the wild-type enzyme.[1][7] The optimal temperature for FAOX-TE was also about 10°C higher than the wild-type.[1]
Q5: Do the mutations that improve thermostability negatively affect the enzyme's kinetic properties?
A5: Not necessarily. In the case of the FAOX-TE mutant, the Michaelis-Menten constants (Km) for its substrates were slightly lower than those of the wild-type enzyme, indicating that the mutations did not compromise and may have slightly improved substrate binding.[1][2][7]
Q6: What additives can be used to stabilize FAOX?
A6: Trehalose is a commonly used stabilizer for a commercial this compound (FAOD-E).[5][6] Additives like trehalose can help preserve the enzyme's structure and function, particularly during storage and under stressful conditions.
Troubleshooting Guides
Problem 1: Low or no improvement in thermostability after site-directed mutagenesis.
| Possible Cause | Troubleshooting Step |
| Incorrect mutation selection: The chosen mutation site may not be critical for thermal stability. | Solution: Analyze the 3D structure of the enzyme to identify regions susceptible to thermal denaturation, such as flexible loops or the protein surface. Target residues involved in stabilizing interactions like hydrogen bonds or salt bridges. Consider computational tools to predict the effect of mutations on stability. |
| Suboptimal expression conditions: The mutant protein may be misfolded or aggregated, leading to apparent low stability. | Solution: Optimize expression conditions by lowering the induction temperature and using chaperone co-expression to facilitate proper folding.[9] |
| Inaccurate stability assay: The assay conditions may not be sensitive enough to detect small changes in stability. | Solution: Ensure precise control of temperature during the heat inactivation step. Use a well-established activity assay with a reliable detection method. Include wild-type and other controls for comparison. |
Problem 2: Reduced enzyme activity in the thermostable mutant.
| Possible Cause | Troubleshooting Step |
| Mutation in the active site: The mutation, while stabilizing, may have inadvertently altered the geometry of the active site. | Solution: Avoid mutating residues directly involved in substrate binding or catalysis unless the goal is also to alter specificity. Focus on mutations on the protein surface or in regions away from the active site. |
| Global conformational changes: The stabilizing mutation may have induced a less active overall conformation. | Solution: If a single mutation leads to reduced activity, consider introducing compensatory mutations at other sites. Alternatively, screen a larger library of mutants to find variants that combine enhanced stability with high activity. |
Problem 3: Inconsistent results in thermostability screening.
| Possible Cause | Troubleshooting Step |
| Variable protein concentration: Differences in the amount of enzyme used in the assay will lead to inconsistent activity readings. | Solution: Accurately determine the concentration of the purified enzyme (e.g., using a Bradford assay or measuring absorbance at 280 nm) and use a consistent amount for each experiment. |
| Incomplete cell lysis or protein purification: Contaminating proteases can degrade the target enzyme, affecting stability measurements. | Solution: Ensure complete cell lysis and use appropriate protease inhibitors during purification. Purify the enzyme to a high degree of homogeneity.[9] |
| Assay variability: Inconsistent timing of heat treatment or activity measurement. | Solution: Use a heat block or water bath with precise temperature control. Standardize the incubation times for both heat treatment and the activity assay. |
Quantitative Data Summary
Table 1: Thermostability Comparison of Wild-Type and Mutant this compound.
| Enzyme | Stability at 45°C (after 10 min) | Half-life at 50°C (minutes) | Optimal Temperature (°C) | Reference |
| Wild-Type (FAOX-C) | Unstable above 37°C | 2.9 | ~37 | [1][7] |
| Mutant (FAOX-TE) | Stable | 45.0 | ~47 | [1][7] |
Table 2: Kinetic Parameters of Wild-Type and Mutant this compound.
| Enzyme | Substrate | Km (mM) | Reference |
| Wild-Type (FAOX-C) | D-fructosyl-L-valine | 1.61 | [1][2][7] |
| D-fructosyl-glycine | 0.74 | [1][2][7] | |
| Mutant (FAOX-TE) | D-fructosyl-L-valine | 1.50 | [1][2][7] |
| D-fructosyl-glycine | 0.58 | [1][2][7] |
Experimental Protocols
Directed Evolution for Improved Thermostability
This protocol outlines the general steps for improving the thermostability of FAOX using directed evolution.
a. Gene Mutagenesis:
-
Introduce random mutations into the FAOX gene using methods like error-prone PCR or in vivo mutagenesis in a mutator E. coli strain.
b. Library Screening:
-
Transform E. coli with the library of mutated FAOX genes.
-
Plate the transformed cells on agar plates.
-
After colony growth, replicate the colonies onto two separate membranes.
-
Incubate one membrane at an elevated temperature (e.g., 55°C for 1 hour) to screen for thermostability.[1] Leave the other membrane at room temperature as a control.
-
Perform an activity assay on both membranes. This can be a colorimetric assay where the colonies are overlaid on an assay membrane containing the substrate (e.g., D-fructosyl-glycine), peroxidase, and a chromogen.[1]
-
Select colonies that show high activity on the heat-treated membrane compared to the control.
c. Iterative Rounds:
-
Isolate the plasmid from the most promising colonies.
-
Use these improved variants as templates for the next round of mutagenesis and screening.
-
Increase the stringency of the screening in subsequent rounds (e.g., by increasing the incubation temperature or duration).[1]
This compound Activity Assay
This protocol describes a common colorimetric method for measuring FAOX activity.[1][10]
a. Reagents:
-
100 mM Potassium phosphate buffer (pH 8.0)
-
Peroxidase (e.g., 2.7 purpurogallin units)
-
4-aminoantipyrine (0.45 mM)
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) (0.5 mM)
-
D-fructosyl-glycine (FG) (5.0 mM)
-
Enzyme sample
b. Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, peroxidase, 4-aminoantipyrine, and TOOS in a total volume of 3 ml.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the FAOX enzyme sample.
-
Immediately measure the increase in absorbance at 555 nm using a spectrophotometer. The formation of a quinone dye is proportional to the H₂O₂ produced by the FAOX reaction.
-
Calculate the enzyme activity based on the rate of change in absorbance. One unit of enzyme activity is typically defined as the amount of enzyme that produces 0.5 µmol of quinone dye per minute.[1]
Visualizations
Caption: Workflow for improving FAOX thermostability via directed evolution.
Caption: Principle of the colorimetric FAOX activity assay.
References
- 1. Thermostabilization of Bacterial this compound by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermostabilization of bacterial this compound by directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 6. This compound from E. coli, Recombinant - Creative Enzymes [creative-enzymes.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Site-Directed Mutagenesis of Fructosyl-amino acid oxidase (FAOX) for Improved Specificity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the site-directed mutagenesis of Fructosyl-amino acid oxidase (FAOX) to enhance its substrate specificity.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving FAOX substrate specificity through site-directed mutagenesis.
| Issue Category | Question | Possible Causes & Troubleshooting Steps |
| Mutagenesis PCR | I am not getting any PCR product after the mutagenesis reaction. | Primer Design: - Ensure primers are correctly designed with the mutation in the center and have a length of around 30 bp.[1] - Check for secondary structures or primer-dimers using appropriate software.PCR Conditions: - Optimize the annealing temperature. A temperature gradient PCR can be effective.[2][3] - Increase the extension time, especially for larger plasmids (e.g., 60 seconds/kb).[2] - Add DMSO (2-8%) to the PCR mix to help with strand separation in GC-rich regions.[2][3]Template DNA: - Use a higher concentration of template DNA.[2] - Ensure the template plasmid is of high quality and freshly prepared.[4][5] |
| I have colonies, but they don't have the desired mutation. | Template Contamination: - Increase the DpnI digestion time (e.g., 2 hours) to ensure complete digestion of the parental methylated DNA.[2][4] - Use a host strain for plasmid preparation that is dam-methylase positive (e.g., DH5α, JM109).[2]PCR Errors: - Decrease the number of PCR cycles to reduce the chance of random mutations.[2][4] - Use a high-fidelity DNA polymerase. | |
| Protein Expression & Folding | I have a confirmed mutant, but I'm getting very low or no protein expression. | Codon Usage: - Ensure the codon usage of your mutated gene is optimized for your expression host (e.g., E. coli).Expression Conditions: - Try expressing the protein at a lower temperature (e.g., 16-20°C) to improve protein folding and solubility.[6] - Co-express molecular chaperones to assist with proper folding.[6] |
| The mutant protein is expressed but is insoluble (forms inclusion bodies). | Improper Folding: - As above, lower the expression temperature and consider co-expression of chaperones.[6]Lysis Conditions: - Optimize the lysis buffer with additives like detergents or reducing agents. | |
| Enzyme Activity & Specificity | My purified mutant FAOX shows no activity. | Incorrect Folding: - The mutation may have disrupted the overall structure of the enzyme. Try refolding protocols or the expression optimization steps mentioned above.[6]Assay Conditions: - Verify the pH, temperature, and buffer composition of your assay.[6] - Ensure the presence of the FAD cofactor, which is essential for FAOX activity.[7][8] |
| The mutant has activity, but the specificity for the target substrate (e.g., fructosyl-valine) has not improved. | Suboptimal Mutation: - Improving specificity is often an iterative process. Consider targeting other residues in the active site.[6] - Based on docking models of FAOX, residues like Asn354 are crucial for substrate interaction.[7][9][10][11] Mutations at this site have been shown to improve specificity for fructosyl-valine.[7][9][10][11] - Combining mutations can have a cumulative effect on specificity.[7] | |
| I'm observing high variability in my enzyme kinetics data. | Enzyme Purity: - Ensure the enzyme is purified to homogeneity using chromatography techniques. Verify purity with SDS-PAGE.[6]Data Analysis: - Use non-linear regression analysis of the Michaelis-Menten equation for more accurate determination of Km and Vmax, as opposed to linear transformations like the Lineweaver-Burk plot.[6] |
Frequently Asked Questions (FAQs)
1. What is this compound (FAOX)?
This compound (FAOX), also known as amadoriase, is an enzyme that catalyzes the oxidative deglycation of fructosyl amino acids.[6][8] It breaks the C-N bond between the fructosyl group and the amino acid, producing glucosone, an amino acid, and hydrogen peroxide.[6][7] This activity is particularly useful in diagnostic assays for glycated proteins like hemoglobin A1c (HbA1c).[6][7]
2. Why is improving the substrate specificity of FAOX important?
Many FAOX enzymes react with both α-fructosyl amino acids (like fructosyl-valine from HbA1c) and ε-fructosyl amino acids (like fructosyl-ε-lysine from other glycated proteins).[7] For accurate measurement of specific glycated proteins, such as HbA1c in diabetes monitoring, it is crucial to have an enzyme that is highly specific for a single type of fructosyl amino acid.[7][10]
3. Which amino acid residues are good targets for site-directed mutagenesis to alter FAOX specificity?
Based on structural modeling and experimental data, residues in the active site that interact with the substrate are prime targets. For example, in FAOX from Pichia sp. N1-1, residue Asn354 interacts closely with fructosyl-ε-lysine but not with fructosyl-valine.[7][9][10][11] Mutating Asn354 to histidine or lysine has been shown to increase activity towards fructosyl-valine while decreasing activity towards fructosyl-ε-lysine, thereby improving specificity for fructosyl-valine.[7][9][10][11] Another residue, His51, has also been a successful target for improving specificity.[7]
4. Can improving the thermostability of FAOX affect its activity?
Efforts to improve the thermostability of FAOX through directed evolution have been successful. In some cases, thermostable mutants have been created without a significant reduction in productivity or a negative impact on substrate specificity and specific activity.[12] However, it is a known phenomenon that mutations aimed at increasing stability can sometimes lead to decreased enzymatic activity, so this trade-off should be considered.[12]
5. How is FAOX activity typically measured?
FAOX activity is commonly measured by quantifying the hydrogen peroxide produced during the enzymatic reaction.[7] This is often done using a colorimetric assay involving a peroxidase (like horseradish peroxidase) and a chromogen that changes color in the presence of hydrogen peroxide.[6][7][10] The rate of color change, monitored by a spectrophotometer, is proportional to the FAOX activity.[6]
Quantitative Data Summary
The following table summarizes the kinetic parameters of wild-type and mutant FAOX enzymes from Pichia sp. N1-1, demonstrating the impact of site-directed mutagenesis on substrate specificity.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Specificity Ratio (f-Val / f-εLys) |
| Wild-Type | Fructosyl-valine (f-Val) | 1.2 | 15.3 | 12.8 | 1.0 |
| Fructosyl-ε-lysine (f-εLys) | 0.9 | 11.5 | 12.8 | ||
| Asn354His Mutant | Fructosyl-valine (f-Val) | 1.5 | 24.5 | 16.3 | 13.6 |
| Fructosyl-ε-lysine (f-εLys) | 2.5 | 3.0 | 1.2 | ||
| Asn354Lys Mutant | Fructosyl-valine (f-Val) | 1.8 | 28.1 | 15.6 | 19.5 |
| Fructosyl-ε-lysine (f-εLys) | 3.0 | 2.4 | 0.8 | ||
| (Data adapted from Kim et al., 2009 and Miura et al., 2008)[7][9] |
Experimental Protocols
Site-Directed Mutagenesis of FAOX
This protocol outlines the general steps for creating specific mutations in the FAOX gene using a PCR-based method.
-
Primer Design: Design complementary forward and reverse primers (approx. 30 bp) containing the desired mutation in the center. Ensure the primers have a melting temperature (Tm) suitable for PCR.
-
PCR Amplification:
-
Set up a PCR reaction containing:
-
High-fidelity DNA polymerase
-
Appropriate PCR buffer
-
dNTPs
-
Forward and reverse mutagenic primers
-
Template plasmid DNA (containing the wild-type FAOX gene)
-
-
Perform PCR with an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step. Optimize annealing temperature and extension time as needed.[2][4]
-
-
Template Digestion:
-
Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with the DpnI-treated PCR product.
-
Plate the transformed cells on an appropriate antibiotic selection plate.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA.
-
Sequence the entire FAOX gene to confirm the presence of the desired mutation and the absence of any unintended mutations.[6]
-
Expression and Purification of Mutant FAOX
-
Transformation: Transform an appropriate E. coli expression host (e.g., BL21(DE3)) with the verified mutant FAOX plasmid.
-
Expression:
-
Grow a starter culture overnight.
-
Inoculate a larger volume of culture medium and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and grow for an additional 4-16 hours, potentially at a reduced temperature (16-20°C).[6]
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer. Lyse the cells using sonication or a French press.
-
Purification:
-
Centrifuge the lysate to pellet cell debris.
-
Purify the soluble FAOX from the supernatant using chromatography techniques. This may involve affinity chromatography (e.g., Ni-NTA if using a His-tag), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.[6][9]
-
Confirm the purity of the enzyme using SDS-PAGE.[6]
-
FAOX Enzyme Activity Assay
This protocol describes a colorimetric assay to determine FAOX activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).[10]
-
Substrate Solutions: Prepare stock solutions of fructosyl-valine and fructosyl-ε-lysine at various concentrations.
-
Colorimetric Reagent Mix: Prepare a solution in the assay buffer containing horseradish peroxidase (HRP) and a chromogen (e.g., TODB and 4-aminoantipyrine).[10]
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the assay buffer and the colorimetric reagent mix.
-
Add a specific amount of the purified FAOX enzyme solution.
-
Incubate for a few minutes to allow the temperature to equilibrate (e.g., 25°C).[10]
-
Initiate the reaction by adding the substrate solution.
-
-
Data Acquisition:
-
Calculation of Kinetic Parameters:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.[6]
-
Visualizations
Caption: Workflow for improving FAOX specificity via site-directed mutagenesis.
Caption: The enzymatic reaction catalyzed by this compound (FAOX).
References
- 1. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Gene Synthesis and Mutagenesis Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Thermostabilization of Bacterial this compound by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
optimizing pH and temperature for Fructosyl-amino acid oxidase activity
Welcome to the Technical Support Center for Fructosyl-amino acid oxidase (FAOD). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of FAOD in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect pH or Temperature: The enzyme is highly sensitive to pH and temperature. | Verify that the buffer pH and reaction temperature are within the optimal range for the specific FAOD being used (see Data Summary Table below). |
| Enzyme Instability: FAOD can lose activity if not stored or handled properly.[1] | Store the enzyme at -20°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup. | |
| Presence of Inhibitors: Certain metal ions like Ag⁺ and Cu²⁺ can inhibit FAOD activity.[2] | Ensure all buffers and reagents are free from contaminating metal ions. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. | |
| Substrate Degradation: The fructosyl-amino acid substrate may be unstable. | Prepare fresh substrate solutions for each experiment. | |
| Inconsistent Results Between Experiments | Variability in Assay Conditions: Minor differences in pH, temperature, or reagent concentrations can lead to significant variations in measured activity.[3] | Strictly control all experimental parameters.[3] Use a calibrated pH meter and a temperature-controlled spectrophotometer or incubator.[4] |
| Inaccurate Enzyme Concentration: Errors in determining the initial enzyme concentration will affect all subsequent activity calculations.[3] | Use a reliable protein quantification method, such as a Bradford or BCA assay, to accurately determine the enzyme concentration before each experiment.[3] | |
| Pipetting Errors: Inaccurate pipetting of enzyme or substrate solutions. | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| High Background Signal in Colorimetric Assay | Substrate Auto-oxidation: The chromogenic substrate may oxidize spontaneously, leading to a high background signal. | Run a blank reaction without the enzyme to measure the rate of substrate auto-oxidation and subtract this from the experimental values.[2] |
| Contaminating Peroxidase Activity: If the sample contains endogenous peroxidases, this can interfere with the assay. | Include a control reaction with the sample but without the FAOD to check for contaminating peroxidase activity. |
Logical Relationship for Troubleshooting Low Enzyme Activity
Caption: Troubleshooting workflow for low FAOD activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for FAOD activity varies depending on the source of the enzyme. For example, FAOD from Penicillium janthinellum has an optimal pH of 8.0[5], while two isozymes from Aspergillus oryzae, FAOD-Ao1 and FAOD-Ao2a, have optimal pH values of 6.6 and 8.2, respectively[6]. FAOD from a recombinant E. coli source has an optimal pH range of 8.0–8.5.[2][7]
Q2: What is the optimal temperature for this compound activity?
A2: The optimal temperature for FAOD activity is generally between 35°C and 45°C.[1][2][5][7] For instance, FAOD from Penicillium janthinellum is most active at 35°C[5], while a commercially available recombinant FAOD has an optimal temperature range of 35–40°C.[2][7] Another source suggests an optimal range of 40-45°C.[1]
Q3: How stable is this compound at different pH values and temperatures?
A3: FAOD generally exhibits good stability within a pH range of 5.0 to 9.0.[1] Thermally, it is stable below 55°C.[1] However, some FAODs, like those from Aspergillus oryzae, can be inactivated at temperatures above 30°C and completely lose activity after incubation at 60°C for 10 minutes.[6] A thermostable mutant, FAOX-TE, has been developed that is stable at 45°C, whereas the wild-type is not stable above 37°C.[8]
Q4: What are the common substrates for this compound?
A4: FAODs exhibit different substrate specificities. Common substrates include Nε-fructosyl-L-lysine, fructosyl-L-valine, and fructosyl-glycine.[2] The enzyme's ability to act on fructosyl-valine and fructosyl-valyl-histidine is particularly important for its application in HbA1c assays.[9][10]
Q5: How can I measure the activity of this compound?
A5: A common method for measuring FAOD activity is a coupled colorimetric assay. FAOD catalyzes the oxidation of a fructosyl-amino acid, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase (POD) to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.[2][4]
Data Summary
Optimal pH and Temperature for this compound from Various Sources
| Source Organism/Type | Optimal pH | Optimal Temperature (°C) | pH Stability | Thermal Stability (°C) |
| Aspergillus oryzae (FAOD-Ao1) | 6.6[6] | >30 (activity decreases)[6] | Not specified | <60[6] |
| Aspergillus oryzae (FAOD-Ao2a) | 8.2[6] | >30 (activity decreases)[6] | Not specified | <60[6] |
| Penicillium janthinellum | 8.0[5] | 35[5] | Not specified | Not specified |
| Recombinant E. coli | 8.0–8.5[2][7] | 35–40[2][7] | 6.0–8.5[2][7] | <30[2] |
| Commercially Available | 6.5[1] | 40–45[1] | 5.0–9.0[1] | <55[1] |
| Thermostable Mutant (FAOX-TE) | 7.6–8.3[8] | ~47 (approx. from graph)[8] | >5.1[8] | Stable at 45[8] |
Experimental Protocols
Protocol for Determining Optimal pH of this compound
This protocol describes a colorimetric assay to determine the optimal pH for FAOD activity.
1. Materials:
-
This compound (FAOD)
-
Fructosyl-valine (or other suitable substrate)
-
Peroxidase (POD)
-
4-Aminoantipyrine (4-AA)
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)
-
A series of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-10)
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
2. Procedure:
-
Prepare Reagent Solutions:
-
Buffer Solutions: Prepare a range of 0.1 M buffer solutions covering the desired pH range (e.g., from pH 4.0 to 10.0 in 0.5 pH unit increments).
-
Substrate Solution: Prepare a 150 mM solution of Fructosyl-L-valine in distilled water.[2]
-
Colorimetric Reagent Mix: Prepare a solution containing 0.1 M potassium phosphate buffer (pH 8.0, or adjust as needed for the specific POD), TOOS, 4-AA, and POD.[2][4]
-
-
Assay Setup:
-
For each pH value to be tested, pipette the following into a cuvette:
-
Equilibrate the cuvettes at the optimal temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction and Measure Activity:
-
Add 0.1 ml of the Fructosyl-L-valine solution to the cuvette and mix quickly.[2]
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 555 nm over time (e.g., for 3-5 minutes).
-
Calculate the initial reaction rate (ΔA/min) from the linear portion of the curve.
-
-
Data Analysis:
-
Plot the reaction rate (activity) as a function of pH.
-
The pH at which the highest activity is observed is the optimal pH.
-
Experimental Workflow for pH and Temperature Optimization
Caption: Workflow for optimizing pH and temperature for FAOD.
References
- 1. This compound [sorachim.com]
- 2. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Distribution and properties of fructosyl amino acid oxidase in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 8. Thermostabilization of Bacterial this compound by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Fructosyl Peptide Oxidase for HbA1c Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fructosyl-amino acid Oxidase (FAOD)-Based HbA1c Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fructosyl-amino acid oxidase (FAOD)-based enzymatic assays for Hemoglobin A1c (HbA1c) measurement.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the FAOD-based HbA1c enzymatic assay?
A1: The FAOD-based enzymatic method for HbA1c measurement is a multi-step process. Initially, whole blood samples are lysed to release hemoglobin. A specific protease then digests the hemoglobin, cleaving off fructosyl-valine (the glycated N-terminal amino acid of the hemoglobin beta-chain). The this compound (FAOD) or a similar enzyme like fructosyl peptide oxidase (FPOX) then specifically oxidizes the fructosyl-valine.[1][2] This enzymatic reaction produces hydrogen peroxide (H₂O₂), which is then measured, typically through a colorimetric reaction involving a peroxidase and a chromogen. The intensity of the color produced is directly proportional to the concentration of HbA1c in the sample.[3]
Q2: What are the main advantages of the FAOD-based HbA1c assay compared to other methods like HPLC?
A2: The primary advantages of the FAOD-based enzymatic assay are its high precision, high throughput, and suitability for automation on standard clinical chemistry analyzers.[3][4] This makes it a cost-effective and efficient method for routine HbA1c testing.
Q3: What are the known limitations or challenges of this method?
A3: A significant limitation of the enzymatic method is its inability to detect the presence of hemoglobin variants.[5] While some assays are designed to minimize interference from common variants, certain hemoglobinopathies can lead to clinically relevant discordant results.[5][6] Additionally, factors that affect the lifespan of red blood cells, such as certain anemias or recent blood transfusions, can lead to misleading HbA1c results regardless of the measurement method used.
Q4: How should samples be collected and handled for FAOD-based HbA1c analysis?
A4: Whole blood samples should be collected in EDTA anticoagulant tubes. It is crucial to gently invert the tube multiple times to ensure thorough mixing and prevent erythrocyte sedimentation, as this can affect the accuracy of the assay.[3] Samples are typically stable for up to two weeks when stored at 2-8°C.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly high or low HbA1c results | Presence of Hemoglobin Variants: Certain hemoglobin variants can interfere with the assay, leading to inaccurate results. For example, some studies have shown that Hb Okayama, HbAE, and Hb Lepore can cause clinically relevant discordant results with some enzymatic assays.[5][6] | If a hemoglobin variant is suspected, consider re-testing the sample using an alternative method that is less susceptible to interference from that specific variant, such as boronate affinity chromatography or a different enzymatic assay with demonstrated lack of interference.[7] |
| Altered Red Blood Cell (RBC) Lifespan: Conditions that shorten RBC lifespan (e.g., hemolytic anemia, recent significant blood loss) will falsely lower HbA1c levels. Conditions that prolong RBC lifespan (e.g., iron deficiency anemia, splenectomy) can falsely elevate HbA1c. | Review the patient's clinical history for any conditions affecting RBC turnover. Consider alternative glycemic markers like fructosamine or continuous glucose monitoring for a more accurate assessment of long-term glycemic control in these individuals. | |
| High Levels of Interfering Substances: Extremely high levels of triglycerides (lipemia) or bilirubin (icterus) can potentially interfere with the colorimetric detection step of the assay. | Follow laboratory protocols for managing lipemic or icteric samples, which may include high-speed centrifugation or use of lipid-clearing agents. Refer to the specific assay's package insert for stated interference limits. | |
| Carbamylated or Acetylated Hemoglobin: In patients with renal failure, elevated urea levels can lead to the formation of carbamylated hemoglobin, which may interfere with some HbA1c assays.[8] High doses of acetylsalicylic acid (aspirin) can lead to acetylated hemoglobin, which may also cause interference in some methods.[9] | Be cautious when interpreting HbA1c results from patients with severe uremia. While some enzymatic assays claim no significant interference from carbamylated hemoglobin, it is a point of concern.[10] For patients on high-dose aspirin therapy, be aware of the potential for interference, although the clinical significance may be minimal with some modern assays.[9] | |
| High variability between replicate measurements | Incomplete Lysis of Red Blood Cells: If the lysing agent is not working effectively or the incubation time is insufficient, incomplete release of hemoglobin can lead to inconsistent results. | Ensure that the lysing reagent is within its expiration date and has been stored correctly. Verify that the incubation time and temperature for the lysis step are as specified in the protocol. |
| Inadequate Mixing of Sample: Failure to properly mix the whole blood sample before analysis can lead to sampling errors, as red blood cells can settle. | Gently invert the sample tube multiple times immediately before analysis to ensure a homogenous suspension of erythrocytes. | |
| Reagent Issues: Reagents may be expired, improperly stored, or contaminated, leading to poor assay performance. | Check the expiration dates of all reagents. Ensure they have been stored at the recommended temperature and protected from light if necessary. Use fresh reagent lots if instability is suspected. | |
| Assay failure or no result obtained | Instrument Malfunction: The clinical chemistry analyzer may have a fault. | Perform instrument maintenance and quality control checks as per the manufacturer's instructions. |
| Incorrect Reagent Preparation: If reagents require reconstitution or mixing, errors in this process can lead to assay failure. | Carefully follow the manufacturer's instructions for reagent preparation, paying close attention to volumes and mixing procedures. |
Data on Potential Interferences
The following tables summarize quantitative data on the interference of various substances with specific commercial FAOD-based HbA1c assays. It is important to note that interference can be method-specific, and users should always consult the package insert for their particular assay.
Table 1: Interference from Endogenous Substances in the Diazyme Direct Enzymatic HbA1c Assay [10]
| Interfering Substance | Concentration at which No Significant Interference was Observed |
| Total Bilirubin | 15 mg/dL |
| Conjugated Bilirubin | 13 mg/dL |
| Triglycerides | 4000 mg/dL |
| Glucose | 4000 mg/dL |
| Urea | 80 mg/dL |
| Uric Acid | 30 mg/dL |
| Ascorbic Acid | 12 mg/dL |
Table 2: Interference from Hemoglobin Variants and Modified Hemoglobins
| Interfering Substance | Assay Manufacturer | Observation | Reference |
| Hemoglobin S (HbS) | Diazyme | No significant interference. | [10] |
| Abbott Alinity c | Good agreement with HPLC method. | [11] | |
| Mindray BS-600M | No interference observed. | [1] | |
| Hemoglobin C (HbC) | Diazyme | No significant interference. | [10] |
| Abbott Alinity c | Good agreement with HPLC method. | [11] | |
| Mindray BS-600M | No interference observed. | [1] | |
| Hemoglobin E (HbE) | Diazyme | No significant interference. | [10] |
| Abbott Alinity c | Good agreement with HPLC method. | [11] | |
| Mindray BS-600M | No interference observed. | [1] | |
| Hemoglobin D (HbD) | Abbott Alinity c | Good agreement with HPLC method. | [11] |
| Mindray BS-600M | No interference observed. | [1] | |
| Fetal Hemoglobin (HbF) | Abbott Alinity c | Clinically significant deviation at levels >10%. | [6] |
| Mindray BS-600M | Significant negative bias that increases with concentration. | [12] | |
| Carbamylated Hemoglobin | Diazyme | No adverse effect on the enzymatic reaction. | [10] |
| Mindray BS-600M | No interference observed. | [1] | |
| Acetylated Hemoglobin | Diazyme | No adverse effect on the enzymatic reaction. | [10] |
| Mindray BS-600M | No interference observed. | [1] |
Experimental Protocols
Principle of the FAOD-based HbA1c Assay
The enzymatic assay for HbA1c typically involves the following key steps:
-
Sample Lysis: A whole blood sample is mixed with a lysing reagent to break open the red blood cells and release hemoglobin.
-
Protease Digestion: A specific protease is added to the lysed sample. This enzyme cleaves the hemoglobin molecule, releasing the N-terminal fructosyl dipeptide (fructosyl-Val-His) from the beta-chain of HbA1c.
-
Enzymatic Oxidation: Fructosyl peptide oxidase (FPOX) or a similar enzyme specifically oxidizes the liberated fructosyl dipeptide.
-
Detection: The oxidation reaction produces hydrogen peroxide (H₂O₂). In the presence of peroxidase (POD) and a chromogenic substrate, the H₂O₂ generates a colored product.
-
Quantification: The change in absorbance due to the colored product is measured spectrophotometrically and is directly proportional to the HbA1c concentration. Some assays also measure total hemoglobin in a separate reaction to calculate the %HbA1c.
Visualizations
Caption: Workflow of the this compound (FAOD)-based HbA1c assay.
Caption: Troubleshooting decision tree for unexpected HbA1c results.
References
- 1. Analytical performance evaluation of the Mindray enzymatic assay for hemoglobin A1c measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sorachim.com [sorachim.com]
- 4. diazyme.com [diazyme.com]
- 5. Analytical interference of 33 different hemoglobin variants on HbA1c measurements comparing high-performance liquid chromatography with whole blood enzymatic assay: A multi-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Variant Hemoglobins Interfering with Hemoglobin A1c Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of in vivo hemoglobin carbamylation on HbA1c measurements by various methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resource.1st.ir [resource.1st.ir]
- 11. Comparison of Hb A1c Quantification in the Presence of Hemoglobin Variants of an HPLC Assay with an Enzymatic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference of hemoglobin variants with HbA1c measurements by six commonly used HbA1c methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Directed Evolution of Fructosyl-amino acid Oxidase (FAOX)
Welcome to the technical support center for the directed evolution of Fructosyl-amino acid Oxidase (FAOX). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the engineering of FAOX for higher catalytic efficiency.
Troubleshooting Guides
This section addresses common issues encountered during the directed evolution of FAOX.
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity in mutant library | 1. High mutation rate leading to a large proportion of non-functional variants. 2. Inefficient protein expression or improper folding of mutants.[1][2] 3. Suboptimal assay conditions for screening. | 1. Optimize the mutagenesis protocol (e.g., adjust concentration of MnCl2 in error-prone PCR) to achieve a lower, more manageable mutation frequency.[3] 2. Express mutants at a lower temperature (e.g., 16-20°C) to improve protein folding.[1] Consider co-expression with molecular chaperones.[1] 3. Verify assay components and conditions (pH, temperature, substrate concentration) with a wild-type control.[1] |
| High background signal in screening assay | 1. Non-specific substrate degradation. 2. Contamination in reagents or enzyme preparations. 3. Instability of the chromogenic substrate. | 1. Prepare a blank reaction without the enzyme to assess substrate auto-oxidation.[4] 2. Ensure high purity of all reagents and buffers. Purify the enzyme library to remove contaminants.[1] 3. Test the stability of the chromogenic substrate over the assay time course in the absence of enzyme. |
| Inconsistent kinetic data (Km, Vmax) for mutants | 1. Inaccurate protein concentration determination. 2. Presence of impurities in the purified enzyme.[1] 3. Variability in assay conditions between experiments.[1] | 1. Use a reliable protein quantification method like Bradford or BCA assay.[1] 2. Purify the mutant FAOX to homogeneity using chromatography techniques (e.g., affinity, ion-exchange). Confirm purity with SDS-PAGE.[1] 3. Strictly control pH, temperature, and buffer composition. Prepare fresh substrate solutions for each experiment.[1] |
| Selected mutant shows improved activity but poor stability | 1. The introduced mutation enhances catalysis at the cost of structural integrity. | 1. Consider introducing stabilizing mutations identified from previous studies or through rational design.[5] 2. Perform further rounds of directed evolution with a focus on improving thermostability. |
| Complete loss of enzyme activity after site-directed mutagenesis | 1. The mutated residue is critical for catalysis or structural integrity.[1] 2. The mutation caused improper protein folding.[1] | 1. Review literature on FAOX active site and conserved residues.[1] Choose a different target residue for mutation. 2. Express the mutant at lower temperatures or with chaperones to aid folding.[1] 3. Sequence the entire gene to confirm the desired mutation and rule out any unintended mutations.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound (FAOX) and why is its catalytic efficiency important?
This compound (FAOX) is an enzyme that catalyzes the oxidation of fructosyl-amino acids into glucosone, an amino acid, and hydrogen peroxide.[5] This enzymatic activity is particularly useful for measuring the levels of glycated proteins, such as glycated hemoglobin (HbA1c), which are important biomarkers for monitoring long-term glycemic control in individuals with diabetes.[5][6] Improving the catalytic efficiency of FAOX can lead to more sensitive, rapid, and cost-effective diagnostic assays.[5]
2. What is directed evolution and how is it applied to FAOX?
3. What are common methods for generating genetic diversity in FAOX for directed evolution?
Common methods for generating genetic diversity include:
-
Error-prone PCR (epPCR): This technique introduces random mutations throughout the gene during PCR amplification.[3][11]
-
DNA Shuffling: This method involves fragmenting and reassembling genes from homologous proteins to create chimeric sequences.[11]
-
Site-Saturation Mutagenesis (SSM): This approach systematically introduces all possible amino acid substitutions at a specific position in the protein to investigate its role in protein function.[11]
4. How can I screen a large library of FAOX mutants for improved catalytic efficiency?
A high-throughput screening assay is essential for directed evolution.[7] For FAOX, a common method is a colorimetric assay where the production of hydrogen peroxide is coupled to a second enzymatic reaction that produces a colored product.[4][6] This can be performed in a multi-well plate format to screen many mutants simultaneously.[12] The intensity of the color is proportional to the FAOX activity.
5. What are the key kinetic parameters to consider when evaluating FAOX mutants?
The key kinetic parameters are:
-
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for its substrate.
-
kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
-
kcat/Km (catalytic efficiency): This value reflects the overall efficiency of the enzyme. The goal of directed evolution for higher catalytic efficiency is to increase this value.
Quantitative Data Summary
The following table summarizes the kinetic parameters of a wild-type FAOX and a thermostable mutant (FAOX-TE) obtained through directed evolution.
| Enzyme | Substrate | Km (mM) | Reference |
| Wild-type FAOX | D-fructosyl-L-valine | 1.61 | [10][13] |
| Wild-type FAOX | D-fructosyl-glycine | 0.74 | [10][13] |
| FAOX-TE (mutant) | D-fructosyl-L-valine | 1.50 | [10][13] |
| FAOX-TE (mutant) | D-fructosyl-glycine | 0.58 | [10][13] |
Experimental Protocols
Protocol 1: Generation of FAOX Mutant Library by Error-Prone PCR
This protocol describes the creation of a library of FAOX variants with random mutations.
-
Template DNA: Use the plasmid containing the wild-type FAOX gene as the template.
-
PCR Reaction Mix: Prepare a PCR reaction mix containing the template DNA, primers flanking the FAOX gene, a standard Taq DNA polymerase, dNTPs, and a buffer containing MgCl2. To introduce mutations, add a low concentration of MnCl2.[3] The concentration of MnCl2 can be varied to control the mutation rate.
-
PCR Cycling: Perform PCR with an appropriate number of cycles (e.g., 25-30) to amplify the gene.
-
Purification: Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
Library Cloning: Digest the purified PCR product and a suitable expression vector with appropriate restriction enzymes. Ligate the digested PCR product into the vector.
-
Transformation: Transform the ligation product into a suitable E. coli expression strain. The resulting colonies will represent the FAOX mutant library.
Protocol 2: High-Throughput Screening of FAOX Mutant Library
This protocol outlines a colorimetric assay for screening the FAOX library in a 96-well plate format.
-
Mutant Expression: Inoculate individual colonies from the mutant library into separate wells of a 96-well deep-well plate containing liquid culture medium. Induce protein expression (e.g., with IPTG).
-
Cell Lysis: After expression, harvest the cells by centrifugation and lyse them to release the FAOX variants.
-
Assay Preparation: In a new 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 8.0), a chromogenic substrate system (e.g., 4-aminoantipyrine (4-AA) and TOOS), and peroxidase.[4][14]
-
Enzyme Addition: Add the cell lysates containing the FAOX mutants to the wells of the assay plate.
-
Substrate Addition and Measurement: Initiate the reaction by adding the fructosyl-amino acid substrate (e.g., fructosyl-L-valine).[4][14] Measure the increase in absorbance at a specific wavelength (e.g., 555 nm) over time using a plate reader.[4][6][14]
-
Hit Identification: Identify the "hits" (mutants with higher activity) by comparing the rate of color development to the wild-type control.
Protocol 3: Kinetic Characterization of Purified FAOX Mutants
This protocol describes how to determine the Km and kcat of purified FAOX variants.
-
Protein Purification: Purify the selected FAOX mutants to homogeneity using standard chromatography techniques. Determine the protein concentration accurately.
-
Kinetic Assay: Set up a series of reactions similar to the screening assay, but with varying concentrations of the fructosyl-amino acid substrate. Use a fixed, known concentration of the purified enzyme.
-
Data Acquisition: Measure the initial reaction velocities (rate of change in absorbance) for each substrate concentration.
-
Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[1]
-
kcat Calculation: Calculate the kcat by dividing the Vmax by the enzyme concentration.
-
Catalytic Efficiency: Determine the catalytic efficiency by dividing the kcat by the Km.
Visualizations
Caption: Workflow for directed evolution of FAOX.
Caption: Biochemical pathway for the FAOX colorimetric assay.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Directed evolution - Wikipedia [en.wikipedia.org]
- 8. A primer to directed evolution: current methodologies and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. Thermostabilization of Bacterial this compound by Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynsis.com [biosynsis.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Technical Support Center: Fructosyl-amino acid oxidase (FAOD) Assays
Welcome to the technical support center for Fructosyl-amino acid oxidase (FAOD) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (FAOD) assay?
A1: The FAOD assay is a two-step enzymatic reaction.[1] First, this compound catalyzes the oxidative deglycation of a fructosyl-amino acid (like fructosyl-valine) to produce glucosone, an amino acid, and hydrogen peroxide (H₂O₂).[1][2] In the second step, the generated H₂O₂ is measured in a peroxidase-catalyzed colorimetric reaction.[1][2] Peroxidase (POD) uses the H₂O₂ to react with a chromogenic substrate, producing a colored dye.[1] The increase in absorbance of this dye is directly proportional to the amount of H₂O₂ produced and, therefore, to the FAOD activity.[1]
Q2: What are the optimal conditions for the FAOD enzyme?
A2: The optimal conditions for FAOD activity can vary slightly depending on the specific enzyme and its source. However, generally, the optimal pH is between 8.0 and 8.5, and the optimal temperature is between 35°C and 40°C.[3] It is crucial to maintain the recommended pH and temperature to ensure maximal enzyme activity.
Q3: My signal is consistently low across all wells. What are the primary things to check?
A3: When encountering a universally low signal, the first step is to systematically check your reagents and experimental setup.[4][5]
-
Reagent Integrity: Ensure that all reagents, especially the FAOD enzyme and the substrate, have been stored correctly and have not expired.[4][5] Avoid repeated freeze-thaw cycles.[4][5]
-
Reagent Preparation: Double-check that all solutions were prepared correctly, including buffer pH and ionic strength.[4] Ensure all components were added in the correct order and volume.[4][6]
-
Temperature: Confirm that all reagents were brought to the appropriate temperature before use, as temperature significantly impacts enzyme activity.[1][4]
Q4: How can I determine if my FAOD enzyme is inactive?
A4: Enzyme instability is a common reason for low signal.[4] To test for enzyme activity, run a positive control with a known, reliable substrate that should produce a strong signal.[4] If this positive control fails, it is likely that your enzyme has lost activity.[4] Proper storage, typically at low temperatures and avoiding multiple freeze-thaw cycles, is critical for maintaining enzyme stability.[4]
Troubleshooting Guide: Low Signal in FAOD Assays
Low or no signal in your FAOD assay can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Logical Flow for Troubleshooting Low Signal
Caption: A step-by-step workflow for troubleshooting low signal issues.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Reagent Issues | ||
| Expired or improperly stored reagents | Check expiration dates and storage conditions of all reagents (FAOD enzyme, substrate, buffers, chromogen). | Replace any expired or improperly stored reagents. Prepare fresh solutions.[4][5] |
| Incorrect reagent preparation | Verify the concentrations, pH, and composition of all buffers and solutions. | Prepare fresh reagents according to the protocol, paying close attention to pH and component concentrations.[4] |
| Omission or incorrect order of reagent addition | Review the assay protocol to ensure all components were added in the correct sequence. | Carefully repeat the experiment, ensuring each reagent is added in the specified order.[4][6] |
| Enzyme-Related Issues | ||
| Inactive or degraded enzyme | The enzyme may have lost activity due to improper storage or handling. | Run a positive control with a known active enzyme and substrate.[4] If the control fails, obtain a fresh batch of enzyme. Avoid repeated freeze-thaw cycles.[4] |
| Suboptimal enzyme concentration | The concentration of the enzyme may be too low to generate a detectable signal. | Perform an enzyme titration to determine the optimal concentration for your assay.[5] |
| Assay Condition Issues | ||
| Suboptimal temperature | Enzyme activity is highly dependent on temperature. | Ensure the assay is performed at the optimal temperature for the specific FAOD enzyme being used (typically 35-40°C).[3] Allow all reagents to reach this temperature before starting the reaction.[1] |
| Suboptimal pH | The pH of the reaction buffer can significantly impact enzyme activity. | Verify that the buffer pH is within the optimal range for the FAOD enzyme (typically 8.0-8.5).[3] |
| Insufficient incubation time | The reaction may not have proceeded long enough to generate a sufficient signal. | Review the protocol for the recommended incubation time and ensure it is being followed. Consider a time-course experiment to determine the optimal incubation period. |
| Substrate-Related Issues | ||
| Low substrate concentration | The rate of the enzymatic reaction is dependent on the substrate concentration. | Perform a substrate titration experiment to determine the optimal concentration.[4] |
| Substrate degradation | The substrate may have degraded due to improper storage. | Prepare fresh substrate solutions and avoid repeated freeze-thaw cycles.[5] |
| Instrumentation Issues | ||
| Incorrect instrument settings | The spectrophotometer or plate reader may not be set to the correct wavelength. | Ensure the instrument is set to the correct absorbance wavelength for the chromogen being used (e.g., 555 nm for the quinoneimine dye produced with 4-AA and TOOS).[1][3] |
| Instrument malfunction | There may be an issue with the light source or detector of the instrument. | Consult the instrument's manual for troubleshooting and calibration procedures.[4] |
Experimental Protocols
Standard FAOD Activity Assay Protocol
This protocol provides a general procedure for measuring FAOD activity using a colorimetric method.[1][2][3]
Reagents and Buffers:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ to achieve a pH of 8.0.[1]
-
TOOS Solution (0.5%): Dissolve 125 mg of TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine) in 25 ml of distilled water.[1]
-
Peroxidase (POD) / 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of peroxidase and 100 mg of 4-AA in 1000 ml of 0.1 M Potassium Phosphate Buffer (pH 8.0).[2]
-
Fructosyl-L-valine Solution (150 mM): Dissolve 834 mg of Fructosyl-L-valine in 20 ml of distilled water.[1]
-
FAOD Enzyme Sample: Dissolve the lyophilized enzyme in an appropriate dilution buffer to a working concentration (e.g., 0.05–0.18 U/ml).[1][3]
Assay Procedure:
-
In a cuvette or microplate well, combine the following:
-
2.7 ml of POD/4-AA Solution
-
0.1 ml of TOOS Solution
-
0.1 ml of FAOD Enzyme Sample
-
-
Mix the contents and incubate at 30°C for approximately 5 minutes to allow the temperature to equilibrate.[1]
-
Initiate the reaction by adding 0.1 ml of the Fructosyl-L-valine Solution.
-
Immediately measure the increase in absorbance at 555 nm using a spectrophotometer thermostated at 30°C.[1]
-
Record the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.[1]
-
Prepare a blank by replacing the Fructosyl-L-valine solution with distilled water and measure the ΔA/min.[1]
-
Calculate the FAOD activity based on the rate of change in absorbance.
Biochemical Signaling Pathway
The FAOD assay relies on a coupled enzymatic reaction to produce a detectable signal.
Caption: The biochemical pathway of the FAOD colorimetric assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
Technical Support Center: Fructosyl-amino Acid Oxidase (FAOD) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with Fructosyl-amino acid oxidase (FAOD) and its inhibitors. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions to support your experimental success.
Troubleshooting Guides
This section addresses common issues that may be encountered during FAOD inhibition experiments. The guides are presented in a question-and-answer format to directly address specific problems.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal in Control Wells (No Inhibitor) | 1. Reagent contamination. 2. Non-specific binding of assay components. 3. Intrinsic fluorescence/absorbance of test compounds. | 1. Prepare fresh buffers and reagent solutions. 2. Ensure the purity of the FAOD enzyme preparation. 3. Run a "no-enzyme" control with the test compound to measure its intrinsic signal and subtract this from the assay wells. |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during the assay. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all components in the assay wells. 3. Use a temperature-controlled plate reader or incubator to maintain a stable assay temperature. |
| Low Signal-to-Noise Ratio | 1. Low FAOD enzyme activity. 2. Sub-optimal substrate concentration. 3. Assay buffer conditions are not optimal. | 1. Increase the concentration of the FAOD enzyme. 2. Optimize the substrate concentration; a kinetic read may improve the signal-to-background ratio. 3. Ensure the assay buffer pH and composition are optimal for FAOD activity (e.g., pH 8.0-8.5).[1] |
| Irreproducible IC50 Values | 1. The inhibitor is time-dependent or irreversible. 2. The inhibitor has poor solubility. 3. The inhibitor degrades over time. | 1. Pre-incubate the inhibitor with the enzyme for a defined period before adding the substrate. 2. Use a suitable solvent like DMSO and ensure the final concentration does not negatively affect enzyme activity. 3. Prepare fresh solutions of the inhibitor for each experiment. |
| Test Compound Appears to be an Activator | 1. The compound interferes with the detection system. 2. The compound displaces a non-specific inhibitor. | 1. Perform a no-enzyme control to check for direct interaction between the compound and the detection reagents. 2. Ensure the purity of the enzyme preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the colorimetric FAOD activity assay?
A1: The FAOD activity assay is typically a two-step enzymatic reaction. First, FAOD catalyzes the oxidative deglycation of a fructosyl-amino acid substrate (e.g., fructosyl-valine), producing glucosone, the corresponding amino acid, and hydrogen peroxide (H₂O₂). In the second step, the generated H₂O₂ is used by peroxidase (POD) to oxidize a chromogenic substrate, resulting in a colored product. The increase in absorbance of this product over time is directly proportional to the FAOD activity.[2]
Q2: What are some known inhibitors of this compound?
A2: FAOD activity is known to be inhibited by certain metal ions and substrate analogs. For instance, silver (Ag⁺) and copper (Cu²⁺) ions have been identified as inhibitors.[3] Additionally, synthetic substrate analogs that mimic N(α)-fructosyl-L-valine, [N(α)-fructosyl-L-valyl]-L-histidine, and N(ε)-fructosyl-L-lysine have been shown to act as competitive inhibitors.[4]
Q3: How should I prepare my test compounds for an inhibition assay?
A3: Test compounds should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then serially diluted to the desired concentrations for the assay. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that could affect enzyme activity (typically ≤1%). A solvent control (containing the same concentration of solvent as the inhibitor wells) should always be included in the experiment.
Q4: Do I need to pre-incubate the inhibitor with the enzyme before adding the substrate?
A4: For reversible inhibitors that are in rapid equilibrium with the enzyme, a lengthy pre-incubation is generally not necessary. However, if you are screening for slow-binding or irreversible inhibitors, a pre-incubation step is recommended to allow for the time-dependent inactivation of the enzyme. Comparing results with and without pre-incubation can also help to identify non-specific inhibitors.
Q5: How can I differentiate between competitive and non-competitive inhibition?
A5: To determine the mechanism of inhibition, you can perform kinetic studies by measuring the enzyme activity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. By analyzing the data using Lineweaver-Burk or other kinetic plots, you can determine the effect of the inhibitor on the enzyme's Vmax (maximum velocity) and Km (Michaelis constant). A competitive inhibitor will increase the apparent Km but not affect Vmax, while a non-competitive inhibitor will decrease Vmax without affecting Km.[5][]
Quantitative Data on FAOD Inhibitors
The following tables summarize quantitative data for known inhibitors of this compound and related enzymes.
Table 1: Inhibition of Fructosyl Peptide Oxidase from Coniochaeta sp. by Substrate-Analog Inhibitors [4]
| Inhibitor | Target Substrate Mimicked | Inhibition Type | Kᵢ (μM) |
| Inhibitor 1a | N(α)-fructosyl-L-valine (Fru-Val) | Competitive | 11.1 |
| Inhibitor 1b | [N(α)-fructosyl-L-valyl]-L-histidine (Fru-ValHis) | Competitive | 66.8 |
| Inhibitor 1c | N(ε)-fructosyl-L-lysine (εFru-Lys) | Competitive | 782 |
Table 2: Inhibition of Recombinant E. coli this compound (FAOD-E) [3]
| Inhibitor | Inhibition Type |
| Silver Ion (Ag⁺) | Not specified |
| Copper Ion (Cu²⁺) | Not specified |
Experimental Protocols
Detailed Protocol for FAOD Inhibition Assay (Colorimetric Method)
This protocol provides a detailed methodology for determining the inhibitory effect of a compound on FAOD activity using a colorimetric assay.
1. Reagents and Buffers:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic potassium phosphate (KH₂PO₄) and 0.1 M dibasic potassium phosphate (K₂HPO₄) to achieve a final pH of 8.0.[3]
-
Substrate Solution (e.g., 150 mM Fructosyl-L-valine): Dissolve an appropriate amount of fructosyl-L-valine in distilled water.[3]
-
Peroxidase (POD) Solution (e.g., 500 U/ml): Dissolve horseradish peroxidase in an appropriate buffer.
-
Chromogen Solution:
-
FAOD Enzyme Solution: Dissolve lyophilized FAOD in an ice-cold enzyme dilution buffer (e.g., 10 mM potassium phosphate buffer, pH 8.0, containing 0.06% n-octyl-β-D-thioglucoside) to a final concentration of 0.05–0.18 U/ml immediately before use.[3][7]
-
Test Inhibitor Stock Solution: Dissolve the inhibitor in a suitable solvent (e.g., DMSO).
-
Stop Solution (Optional): A solution to stop the enzymatic reaction at a specific time point (e.g., a strong acid).
2. Assay Procedure:
-
Prepare Reagent Mix: In a microplate well or cuvette, prepare a reaction mixture containing potassium phosphate buffer, POD solution, and the chromogen solutions (4-AA and TOOS).
-
Add Inhibitor: Add various concentrations of the test inhibitor or the solvent control to the respective wells.
-
Pre-incubation (Optional): If investigating time-dependent inhibition, pre-incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Add Enzyme: Add the FAOD enzyme solution to each well to initiate the pre-incubation with the inhibitor (if applicable) or to prepare for the reaction.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 555 nm over time using a microplate reader or spectrophotometer. Collect data at regular intervals for a defined period.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medicoapps.org [medicoapps.org]
- 3. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 4. Synthesis and inhibitory activity of substrate-analog fructosyl peptide oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. knyamed.com [knyamed.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Fructosyl-amino acid oxidase (FAOD)
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of Fructosyl-amino acid oxidase (FAOD).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, FAOD should be stored at or below -20°C.[1][2][3] Some manufacturers confirm stability for at least 12 months under these conditions.[3]
Q2: Is FAOD stable in liquid form?
Some commercially available FAOD preparations are stable in liquid form at 25°C for at least two weeks.[1] However, for extended periods, freezing is the recommended storage method.
Q3: What is the optimal pH for FAOD stability and activity?
The optimal pH for FAOD activity is generally between 8.0 and 8.5.[1] The enzyme exhibits good stability in a pH range of 6.0 to 8.5.[1] One specific product notes a pH stability range of 5.0 to 9.0.[3]
Q4: Are there any known stabilizers for FAOD?
Yes, trehalose is commonly used as a stabilizer for lyophilized (freeze-dried) FAOD preparations.[1][4] Additives like sucrose and lactalbumin hydrolysate have also been shown to be effective for other enzymes and could be considered for FAOD.[5]
Q5: What substances are known to inhibit FAOD activity?
FAOD activity can be inhibited by certain metal ions, specifically Ag+ and Cu2+.[1] It is also incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of FAOD.
Problem: Significant loss of enzymatic activity after storage.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | Ensure the enzyme is consistently stored at -20°C or below.[2][3] Avoid repeated freeze-thaw cycles, which can denature the protein. Aliquot the enzyme into smaller, single-use volumes upon first use. |
| Incorrect Buffer pH | Verify that the pH of your storage buffer is within the stable range for FAOD (typically 6.0-8.5).[1] Use a reliable pH meter and freshly prepared buffers. |
| Oxidation | If oxidative damage is suspected, consider degassing buffers or adding a gentle reducing agent, although compatibility must be verified. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.[7] |
| Contamination | Ensure that all solutions and labware are sterile to prevent microbial growth, which can degrade the enzyme. |
Problem: Enzyme precipitation or aggregation upon thawing.
| Potential Cause | Troubleshooting Steps |
| Protein Concentration | High protein concentrations can increase the likelihood of aggregation. Consider storing the enzyme at a slightly lower concentration if this is a recurring issue. |
| Freeze-Thaw Stress | Thaw the enzyme slowly on ice. Avoid rapid temperature changes. Aliquoting the enzyme before the initial freezing is the most effective way to prevent this. |
| Buffer Composition | The ionic strength of the buffer can influence protein solubility. Ensure you are using the recommended buffer system. The addition of cryoprotectants like glycerol (e.g., 10-50%) or stabilizers like trehalose can help prevent aggregation during freezing.[1] |
dot
Caption: Experimental workflow for FAOD activity assay.
References
- 1. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 2. 果糖基氨基酸氧化酶 来源于棒状杆菌 属 recombinant, expressed in E. coli, lyophilized powder, ≥0.45 units/mg protein | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [sorachim.com]
- 4. This compound from E. coli, Recombinant - Creative Enzymes [creative-enzymes.com]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Fructosyl-amino acid Oxidase (FAOD) Biosensors
Welcome to the technical support center for Fructosyl-amino acid Oxidase (FAOD) biosensors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you enhance the sensitivity and performance of your FAOD-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an FAOD biosensor?
A1: this compound (FAOD) is an enzyme that catalyzes the oxidative deglycation of fructosyl amino acids (like fructosyl valine, a marker for HbA1c).[1][2] The core reaction involves the oxidation of the C-N bond in the fructosyl amino acid, which produces glucosone, an amino acid, and hydrogen peroxide (H₂O₂).[2][3] The biosensor's signal is typically generated by the electrochemical detection of the produced H₂O₂ or by using mediators to shuttle electrons from the enzyme's FAD cofactor to the electrode surface.[3]
Q2: Why is sample preparation, such as proteolytic digestion, necessary?
A2: FAOD cannot directly act on large glycated proteins like intact Hemoglobin A1c (HbA1c).[1] A preparative step involving proteolytic digestion is required to break down the protein and release the specific N-terminal fructosyl valine residues that serve as the substrate for the FAOD enzyme.[3][4]
Q3: What are the most common strategies to enhance the sensitivity of FAOD biosensors?
A3: The most common strategies focus on improving signal transduction and enzyme efficiency. These include:
-
Nanomaterial Integration: Incorporating nanomaterials like gold nanoparticles, carbon nanotubes, or graphene onto the electrode surface.[5][6][7][8] These materials increase the surface area for enzyme loading, enhance electrical conductivity, and facilitate faster electron transfer.[5][6]
-
Protein Engineering: Modifying the FAOD enzyme itself through mutagenesis to improve its substrate specificity, stability at higher temperatures, or its preference for specific substrates like fructosyl valine.[3]
-
Optimized Immobilization: Using advanced techniques to attach the FAOD enzyme to the electrode, ensuring it retains its activity and is oriented correctly for efficient electron transfer.[9][10]
-
Use of Mediators: Employing redox mediators to shuttle electrons efficiently between the enzyme's active site and the electrode, which can lower the required operating potential and reduce interference.[3]
Q4: How do nanomaterials improve biosensor performance?
A4: Nanomaterials offer several advantages due to their unique properties at the nanoscale.[5] They provide a high surface-to-volume ratio, which allows for a higher density of immobilized enzymes.[8] Their excellent electrical conductivity and electrocatalytic properties enhance signal amplification and improve the sensitivity and limit of detection of the biosensor.[5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the development and use of FAOD biosensors.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Inactive Enzyme: Improper storage, contamination, or denaturation of the FAOD enzyme. 2. Inefficient Immobilization: Poor attachment of the enzyme to the electrode surface, leading to low enzyme loading or loss of activity.[10] 3. Poor Electron Transfer: Inefficient transfer of electrons from the enzyme's active site to the electrode. | 1. Enzyme Activity Check: Verify the activity of your FAOD stock using a standard colorimetric assay before immobilization.[2] 2. Optimize Immobilization: Experiment with different immobilization chemistries (e.g., covalent bonding, entrapment in conductive polymers).[9][11] Ensure the electrode surface is properly cleaned and activated. 3. Incorporate Nanomaterials/Mediators: Modify the electrode with conductive nanomaterials (e.g., carbon nanotubes, gold nanoparticles) to facilitate electron transfer.[7][12] Consider adding a suitable redox mediator to the system. |
| Poor Sensitivity / High Limit of Detection (LOD) | 1. Low Enzyme Loading: Insufficient amount of active enzyme on the electrode surface. 2. High Background Noise: Non-specific signals from the electrode material or interfering substances in the sample. 3. Suboptimal Operating Conditions: Incorrect pH, temperature, or applied potential for the electrochemical detection.[13] | 1. Increase Surface Area: Use nanostructured electrodes to increase the surface area available for enzyme immobilization.[13][14] 2. Lower Operating Potential: If detecting H₂O₂, a high potential can lead to interference. Use a mediator or a material like Prussian blue to lower the detection potential.[3] 3. Optimize Conditions: Systematically vary the pH and temperature to find the optimal conditions for your specific FAOD enzyme. Perform hydrodynamic voltammetry to determine the ideal applied potential. |
| Signal Instability / Poor Reproducibility | 1. Enzyme Leaching: The FAOD enzyme is slowly detaching from the electrode surface over time. 2. Electrode Fouling: Adsorption of proteins or other molecules from the sample onto the electrode surface, blocking the active sites. 3. Inconsistent Electrode Fabrication: Variations in the preparation of different electrode batches. | 1. Improve Immobilization Stability: Use covalent attachment methods, which form stronger bonds than physical adsorption. Cross-linking with agents like glutaraldehyde can also prevent leaching.[15] 2. Anti-Fouling Surfaces: Modify the electrode with anti-fouling materials like polyethylene glycol (PEG) or bovine serum albumin (BSA). 3. Standardize Fabrication: Develop and strictly follow a standardized protocol for electrode preparation to ensure consistency. |
| Interference from Sample Matrix | 1. Electroactive Species: Other molecules in the sample (e.g., ascorbic acid, uric acid) are being oxidized at the electrode, generating a false signal.[16] 2. Non-specific Binding: Other proteins or molecules in the sample are binding to the electrode surface. | 1. Use a Permselective Membrane: Apply a membrane (e.g., Nafion) over the electrode to repel negatively charged interferents like ascorbic acid. 2. Lower the Potential: Operate the biosensor at the lowest possible potential that still provides a good signal for your analyte, thereby minimizing the oxidation of interfering species.[16] 3. Differential Measurement: Use a dual-electrode system where one electrode has immobilized FAOD and the other is a blank (no enzyme). The difference in the signal between the two can cancel out background interference. |
Quantitative Data on Enhancement Strategies
The following table summarizes the performance of FAOD biosensors with different modifications to enhance sensitivity.
| Electrode Modification | Analyte | Linear Range | Limit of Detection (LOD) | Reference/Source Context |
| Carbon Paste Electrode with Mediator | Fructosyl Valine | Not Specified | Not Specified | Showed good linear correlation in early studies.[3] |
| Gold Nanostar-FAOD Conjugate | Fructosyl Valine | Not Specified | Not Specified | Enabled spectrophotometric and naked-eye colorimetric detection.[17] |
| Carbon Nanotube (CNT) Scaffolds | General Biomolecules | Wide Detection Range | Low | CNTs offer high sensitivity and excellent signal-to-noise ratio.[7] |
| Ni-MOF/GCE | Imidacloprid | 0.5 - 85.0 µM | 67.7 nM | Example of a non-FAOD sensor showing high sensitivity with metal-organic frameworks.[18] |
| fMWCNT-PEDOT Composite Film | Xanthine | Not Specified | Not Specified | Showed excellent sensitivity of 16.075 µA µM⁻¹ cm⁻².[19] |
Experimental Protocols
Protocol 1: General FAOD Activity Assay (Colorimetric)
This protocol is used to determine the activity of an FAOD enzyme solution before immobilization.[2]
Principle: FAOD oxidizes its substrate (e.g., Fructosyl-L-valine) to produce H₂O₂. In the presence of peroxidase (POD), H₂O₂ reacts with 4-aminoantipyrine (4-AA) and a chromogenic substrate (like TOOS) to form a colored dye. The rate of color formation, measured by absorbance, is proportional to the FAOD activity.[2]
Reagents:
-
0.1 M Potassium Phosphate Buffer (pH 8.0)
-
TOOS Solution (e.g., 0.5%)
-
Peroxidase (POD) / 4-Aminoantipyrine (4-AA) Solution
-
Fructosyl-L-valine Solution (e.g., 150 mM)
-
Enzyme Dilution Buffer (e.g., 10 mM Potassium Phosphate Buffer, pH 8.0)
-
FAOD Enzyme Sample
Procedure:
-
Prepare a reaction mixture in a cuvette containing the Phosphate Buffer, POD/4-AA solution, and TOOS solution.
-
Add a specific volume of the diluted FAOD enzyme sample to the cuvette.
-
Mix and incubate the cuvette at a controlled temperature (e.g., 30°C) for 5 minutes to allow temperature equilibration.
-
Initiate the reaction by adding the Fructosyl-L-valine solution.
-
Immediately start monitoring the increase in absorbance at the appropriate wavelength (e.g., 555 nm) using a spectrophotometer.
-
Record the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity, where one unit (U) is defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the specified conditions.[2]
Protocol 2: FAOD Immobilization on a Gold Electrode using Thiol Chemistry
This protocol describes a common method for covalently attaching enzymes to a gold surface.
Principle: Gold surfaces have a strong affinity for sulfur atoms. A self-assembled monolayer (SAM) of a bifunctional linker (containing a thiol group at one end and a reactive group like NHS-ester at the other) is formed on the gold electrode. The enzyme is then covalently linked to the reactive end of the linker.[10]
Materials:
-
Bare Gold Electrode
-
Piranha solution (for cleaning - EXTREME CAUTION REQUIRED ) or other suitable cleaning agents.
-
Ethanol and Deionized Water
-
Thiol linker solution (e.g., 11-mercaptoundecanoic acid, MUA) in ethanol.
-
EDC/NHS solution for carboxyl group activation.
-
FAOD enzyme solution in a suitable buffer (e.g., PBS pH 7.4).
-
Blocking solution (e.g., ethanolamine or BSA) to deactivate remaining active sites.
Procedure:
-
Cleaning: Thoroughly clean the gold electrode surface (e.g., with piranha solution, followed by extensive rinsing with deionized water and ethanol). Dry under a stream of nitrogen.
-
SAM Formation: Immerse the clean electrode in the thiol linker solution for several hours (e.g., overnight) to form a dense self-assembled monolayer. Rinse with ethanol and water to remove non-specifically bound linkers.
-
Activation: Immerse the MUA-modified electrode in a freshly prepared EDC/NHS solution for approximately 1 hour to activate the terminal carboxylic acid groups. Rinse with buffer.
-
Enzyme Immobilization: Immediately drop-cast the FAOD solution onto the activated electrode surface and incubate in a humid chamber for 1-2 hours. This allows the primary amine groups on the enzyme surface to react with the activated NHS-esters.
-
Blocking: Rinse the electrode with buffer to remove unbound enzyme. Then, immerse the electrode in the blocking solution to deactivate any remaining reactive sites and prevent non-specific binding in subsequent steps.
-
Storage: Store the enzyme-modified electrode in buffer at 4°C when not in use.
Diagrams and Workflows
Caption: Enzymatic reaction and electrochemical detection pathway for an FAOD biosensor.
Caption: General workflow for the fabrication and testing of an FAOD biosensor.
Caption: A decision tree for troubleshooting low sensitivity in FAOD biosensors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanomaterials in Biosensors: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanomaterials for Healthcare Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Biosensors by the Use of Different Nanomaterials: Case Study with Microcystins as Target Analytes [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Methodologies for “Wiring” Redox Proteins/Enzymes to Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential applications of carbon nanotubes - Wikipedia [en.wikipedia.org]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. docta.ucm.es [docta.ucm.es]
- 16. Addressing the Selectivity of Enzyme Biosensors: Solutions and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. An interference-free new xanthine biosensor based on immobilized enzyme-nanogold conjugate on carbon nanotube doped poly(3,4-Ethylenedioxythiophene) composite film - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in clinical samples for FAOD analysis
<_ _= "The user wants a technical support center about matrix effects in FAOD analysis. I have performed the initial search and have a good collection of resources covering:
-
General principles of matrix effects in LC-MS/MS.
-
Specifics of acylcarnitine analysis (the primary method for FAOD).
-
Sample preparation techniques.
-
Methods for assessing and mitigating matrix effects.
-
The role of internal standards.
I can now proceed with structuring the content as planned. I will create the FAQ and Troubleshooting sections, draft the experimental protocols, summarize quantitative data into tables, and create the Graphviz diagrams. I have enough information to start building the response without needing more searches at this stage. I will synthesize the information from the search results to create the content.
Plan:
-
Structure the Technical Support Center: Create headings for FAQs and Troubleshooting Guide.
-
Draft FAQs: Write clear and concise answers to common questions about matrix effects in FAOD analysis, citing the search results.
-
Draft Troubleshooting Guide: Develop a Q&A section for specific problems like ion suppression, poor peak shape, and low reproducibility, providing actionable solutions.
-
Create Graphviz Diagrams:
-
Design a workflow diagram for sample preparation.
-
Design a decision tree for troubleshooting matrix effects.
-
Ensure all diagram specifications (color, contrast, size, captions) are met.
-
-
Detail Experimental Protocols: Write step-by-step instructions for key experiments like assessing matrix effects and performing sample extraction (PPT, LLE, SPE).
-
Summarize Data in Tables: Create tables to compare the effectiveness of different sample preparation methods based on quantitative data found in the search results.
-
Review and Refine: Assemble all components, add citations to every factual sentence drawn from the search results, and ensure the entire document is cohesive, accurate, and meets all user requirements."Welcome to the Technical Support Center for Fatty Acid Oxidation Disorder (FAOD) Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of matrix effects in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of FAOD analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] In FAOD analysis, which often relies on liquid chromatography-mass spectrometry (LC-MS/MS) to measure acylcarnitines, these effects can lead to ion suppression or enhancement.[2][3] This interference alters the true analyte signal, compromising the accuracy, precision, and sensitivity of the quantification.[4][5] The primary sources of matrix effects in clinical samples like plasma, serum, or whole blood are endogenous components such as phospholipids, salts, and proteins.[1]
Q2: Why are phospholipids a major concern for acylcarnitine analysis?
A2: Phospholipids are a significant cause of matrix effects, particularly ion suppression, in LC-MS/MS analyses using electrospray ionization (ESI).[6][7] They are highly abundant in clinical matrices like plasma and can co-elute with target acylcarnitines, especially the more hydrophobic long-chain species. During the ESI process, phospholipids can compete with the analytes for ionization, reducing the efficiency of analyte droplet formation and evaporation, which in turn suppresses the analyte signal that reaches the mass spectrometer detector.[1]
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS)?
A3: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C or ²H). A SIL-IS is considered the gold standard for correcting matrix effects.[8] When added to a sample at a known concentration before processing, the SIL-IS experiences the same sample preparation inefficiencies and ionization suppression or enhancement as the endogenous analyte.[8] By measuring the response ratio of the analyte to the SIL-IS, variations are normalized, leading to more accurate and precise quantification. However, it is crucial that the SIL-IS co-elutes perfectly with the analyte, as even slight retention time differences can lead to differential matrix effects and inaccurate correction.[9]
Q4: How can I qualitatively and quantitatively assess matrix effects?
A4: Matrix effects can be assessed using several experimental protocols. A qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[1][3] When a blank, extracted matrix sample is injected, any dip or rise in the baseline signal indicates the retention times where ion suppression or enhancement occurs.[3] For quantitative assessment, the post-extraction spike method is commonly used.[6][10] Here, the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the same analyte in a neat (clean) solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[3]
Troubleshooting Guide
Q1: My acylcarnitine signal intensity is low and inconsistent across different patient samples. How can I determine if this is a matrix effect?
A1: Low and variable signal intensity is a classic sign of ion suppression caused by matrix effects. To confirm this, you should perform a post-column infusion experiment. This will reveal if ion suppression is occurring at the retention time of your target acylcarnitines. Additionally, preparing matrix-matched calibration curves from at least six different lots of the biological matrix can help assess the variability of the matrix effect between samples.[6] If a SIL-IS is used, ensure it co-elutes with the native analyte; a deuterium isotope effect can sometimes cause a slight shift in retention time, leading to inadequate correction.[9]
Q2: I am observing significant ion suppression. What are the first steps to mitigate this issue?
A2: The first step is to optimize your sample preparation to remove interfering components. Simple protein precipitation is often insufficient for removing phospholipids. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at cleaning up the sample.[1][4] Another strategy is to simply dilute the sample, which can reduce the concentration of interfering matrix components, although this may compromise sensitivity for low-abundance analytes.[5]
Q3: My chromatographic peak shapes are poor, showing tailing or splitting, which affects integration and reproducibility. What could be the cause?
A3: While poor peak shape can result from chromatographic issues, it can also be a consequence of matrix effects. High concentrations of residual phospholipids or other matrix components can accumulate on the analytical column or in the ion source, degrading performance. Implement a robust sample cleanup procedure and consider using a divert valve to direct the highly polar, early-eluting matrix components (like salts) to waste instead of the mass spectrometer. Regular cleaning of the ion source is also recommended.
Logical Flow for Troubleshooting Matrix Effects
Caption: A decision tree for systematically troubleshooting and mitigating matrix effects.
Quantitative Data Summary
Effective sample preparation is the most critical step in minimizing matrix effects. The choice of technique significantly impacts data quality by removing interfering substances like phospholipids.
| Sample Preparation Method | Typical Analyte Recovery | Relative Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-110% | High (can be >50%) | Simple, fast, inexpensive | Ineffective at removing phospholipids and other interferences |
| Liquid-Liquid Extraction (LLE) | 70-100% | Moderate (15-40%) | Better cleanup than PPT, removes many phospholipids | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 85-105% | Low (<15%) | Provides the cleanest extracts, high selectivity | Most complex, time-consuming, and expensive method |
Note: Values are illustrative and can vary significantly based on the specific matrix, analyte, and protocol used. Data compiled from principles discussed in multiple sources.[1][5][11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol determines the magnitude of ion suppression or enhancement for acylcarnitines in a given matrix (e.g., plasma).
Materials:
-
Blank clinical matrix (plasma) from at least 6 sources
-
Neat solvent (e.g., Methanol or Mobile Phase A)
-
Acylcarnitine standard solutions
-
Chosen sample preparation materials (e.g., acetonitrile for PPT)
-
LC-MS/MS system
Methodology:
-
Prepare Set A (Analyte in Neat Solution): Spike the acylcarnitine standard into the neat solvent to achieve a final concentration (e.g., 50 ng/mL).
-
Prepare Set B (Analyte in Post-Extracted Matrix):
-
Dispense an aliquot of blank plasma into a tube.
-
Perform the complete sample extraction procedure (e.g., protein precipitation).
-
Evaporate the supernatant to dryness.
-
Reconstitute the dried extract with the same acylcarnitine standard solution prepared for Set A.
-
-
Analysis: Analyze at least three replicates of both Set A and Set B by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) and % Matrix Effect using the following formulas:
Protocol 2: Sample Preparation Workflow Comparison
This workflow outlines the general steps for three common sample preparation techniques aimed at reducing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry images acylcarnitines, phosphatidylcholines, and sphingomyelin in MDA-MB-231 breast tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Protease Digestion for Glycated Protein Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing protease digestion for the analysis of glycated proteins, a critical step for accurate characterization and quantification in mass spectrometry-based proteomics.
Frequently Asked Questions (FAQs)
Q1: Why is digesting glycated proteins more challenging than digesting non-glycated proteins?
A1: Glycation is a non-enzymatic reaction where a sugar molecule attaches to a protein, primarily at the primary amine groups of lysine (Lys) and arginine (Arg) residues.[1] The most commonly used protease, trypsin, specifically cleaves at the C-terminal side of lysine and arginine.[2][3] When these residues are glycated, the modification blocks or hinders trypsin's ability to recognize and cleave at these sites.[1][4] This steric hindrance leads to incomplete digestion, reduced peptide yields, and poor protein sequence coverage, complicating subsequent analysis by mass spectrometry.[5][6]
Q2: What is the primary effect of glycation on trypsin digestion efficiency?
A2: The primary effect is a significant reduction in proteolytic efficiency.[7] The blockage of lysine and arginine cleavage sites results in a high number of "missed cleavages," where trypsin fails to cut at expected positions.[8] This not only reduces the overall number of peptides generated but also produces larger, often more difficult-to-analyze peptides. Studies have shown that increasing levels of protein glycation directly correlate with decreased protein digestibility.[9]
Q3: Can I just increase the amount of trypsin to improve the digestion of glycated proteins?
A3: While increasing the enzyme-to-protein ratio can sometimes help, it is often not a complete solution and can have drawbacks. A higher concentration of trypsin can lead to an increase in non-specific cleavage and autolysis (the enzyme digesting itself), which complicates the resulting peptide mixture and can interfere with mass spectrometry analysis. A more robust strategy often involves a combination of optimized reaction conditions and the use of alternative or multiple proteases.
Q4: Are there proteases other than trypsin that are better suited for glycated proteins?
A4: Yes, using alternative proteases is a key strategy. Since glycation primarily affects Lys and Arg sites, proteases with different specificities can be highly effective.[10]
-
Lys-C: Cleaves only at lysine. It is more robust than trypsin and can work in strong denaturing conditions, which helps unfold heavily modified proteins.[2][11] Using a Trypsin/Lys-C mix is a common strategy to improve digestion efficiency.[10]
-
Arg-C: Cleaves only at arginine. It can be used to generate different peptide fragments and bypass glycated lysine residues.
-
Glu-C: Cleaves at the C-terminus of glutamic acid (and sometimes aspartic acid), bypassing Lys/Arg sites entirely.
-
Asp-N: Cleaves at the N-terminal side of aspartic acid.
-
Pepsin: A non-specific protease that cleaves at several locations, particularly after aromatic amino acids.[3][12] It is active at a low pH, which can be useful, but the lack of specificity can make data analysis more complex.[12]
Q5: How do I prevent the loss or modification of glycation adducts during sample preparation?
A5: Certain advanced glycation end products (AGEs), particularly those derived from methylglyoxal (like hydroimidazolones), can be labile.[13][14] They are sensitive to high pH and high temperatures, which are often used in standard trypsin digestion protocols (e.g., incubation at 37°C, pH ~8).[14] To minimize degradation, it is recommended to modify digestion techniques by avoiding excessive heating and minimizing increases in pH where possible.[14]
Troubleshooting Guide
This guide addresses common problems encountered during the protease digestion of glycated proteins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield / Incomplete Digestion | 1. Glycation blocking cleavage sites: Trypsin is unable to cleave at modified Lys/Arg residues.[1][4] 2. Poor protein denaturation: Tightly folded or aggregated glycated proteins limit protease access.[2] 3. Suboptimal enzyme:protein ratio: Insufficient enzyme for the degree of modification. | 1. Use a protease cocktail: A Trypsin/Lys-C mix often improves cleavage at lysine sites.[10][11] 2. Use an alternative protease: Employ Glu-C or Asp-N to cleave at sites unaffected by glycation.[10] 3. Optimize denaturation: Increase the concentration of denaturants like urea (up to 8M) or guanidine hydrochloride. Ensure complete reduction and alkylation of disulfide bonds.[15][16] 4. Adjust enzyme ratio: Empirically test higher enzyme:protein ratios (e.g., from 1:50 to 1:20 w/w). |
| High Number of Missed Cleavages | 1. Extensive glycation: The primary cause is the modification of Lys/Arg residues, preventing tryptic cleavage.[8] 2. Short incubation time: The enzyme did not have sufficient time to cleave, especially at hindered sites. | 1. Switch to an alternative protease: This is the most effective solution. 2. Increase digestion time: Extend incubation from the standard overnight (12-18 hours) to 24 hours. Monitor for sample degradation. 3. Sequential digestion: Perform a digestion with one protease (e.g., Lys-C), followed by a second digestion with another (e.g., Trypsin or Glu-C).[10] |
| Poor Sequence Coverage of Protein | 1. Incomplete digestion: Large peptide fragments are generated that may not be detected efficiently by the mass spectrometer. 2. Single protease limitation: The chosen protease generates peptides that are either too long or too short for optimal MS analysis. | 1. Multi-protease approach: Digest separate aliquots of the sample with different proteases (e.g., Trypsin, Glu-C, Chymotrypsin) and combine the results during data analysis.[10] 2. Optimize fragmentation: For large glycopeptides, consider using alternative fragmentation techniques like Electron Transfer Dissociation (ETD) if available, as it can provide better sequence information for larger, highly charged peptides.[17] |
| Loss of Labile Glycation Adducts | 1. Harsh digestion conditions: High pH and/or temperature can degrade certain AGEs.[13][14] | 1. Modify digestion buffer: Use a buffer with a slightly lower pH if compatible with your chosen protease. 2. Lower incubation temperature: Perform digestion at a lower temperature (e.g., room temperature or 30°C) for a longer duration. 3. Consider non-specific proteases: Pepsin works at a low pH, which can help preserve acid-labile modifications.[12] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing protease digestion.
Table 1: Comparison of Proteases for Glycated Protein Analysis
| Protease | Cleavage Site (C-terminal) | Optimal pH | Optimal Temp. | Key Advantage for Glycated Proteins |
| Trypsin | Lysine (K), Arginine (R)[2] | 7.5 - 8.5 | 37°C | Gold standard, but inhibited by glycation.[8] |
| Lys-C | Lysine (K)[15] | 8.0 - 8.5 | 37°C | Tolerates high denaturant concentrations (e.g., 8M urea), effective on resistant proteins.[2][11] |
| Arg-C | Arginine (R) | 7.6 - 7.9 | 37°C | Bypasses glycated lysine residues. |
| Glu-C | Glutamic Acid (E) | 7.8 (Ammonium Bicarbonate) | 25 - 37°C | Cleavage is independent of Lys/Arg glycation. |
| Chymotrypsin | Phe (F), Trp (W), Tyr (Y)[3] | 7.8 - 8.0 | 25 - 37°C | Generates complementary peptide set; independent of Lys/Arg glycation. |
| Pepsin | Non-specific (prefers aromatic/hydrophobic)[12] | 1.0 - 3.0 | 25 - 37°C | Active at low pH, which can preserve labile adducts.[12] |
Table 2: Recommended Starting Conditions for In-Solution Digestion
| Parameter | Standard Protocol (Trypsin) | Optimized for Glycated Protein |
| Denaturant | 2M Urea | 6-8M Urea or 6M Guanidine HCl |
| Reducing Agent | 5 mM DTT | 10 mM DTT or TCEP |
| Alkylating Agent | 15 mM Iodoacetamide (IAM) | 20-25 mM Iodoacetamide (IAM) |
| Enzyme:Protein Ratio (w/w) | 1:100 to 1:50 | 1:50 to 1:20 (Empirically tested) |
| Protease Choice | Trypsin | Trypsin/Lys-C mix (1:1), Glu-C, or other alternative proteases |
| Incubation Time | 12-18 hours | 16-24 hours |
| Incubation Temperature | 37°C | 30-37°C (Lower end for labile adducts) |
Experimental Protocols
Protocol 1: Optimized In-Solution Digestion using Trypsin/Lys-C Mix
This protocol is designed to maximize the digestion of moderately to heavily glycated proteins by using strong denaturing conditions and a combination of proteases.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample (e.g., 100 µg) in 100 µL of denaturation buffer: 8M Urea in 50 mM Ammonium Bicarbonate, pH 8.0.
-
Vortex thoroughly and incubate for 1 hour at 37°C to ensure complete denaturation.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add Iodoacetamide (IAM) to a final concentration of 25 mM.
-
Incubate for 45 minutes in the dark at room temperature.
-
-
Dilution and Digestion:
-
Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate, pH 8.0, to reduce the urea concentration to 2M. This is critical for trypsin activity.
-
Add the Trypsin/Lys-C protease mix to a final enzyme:protein ratio of 1:25 (w/w).
-
Incubate for 18-24 hours at 37°C with gentle shaking.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1% (v/v) to lower the pH to <3.
-
Desalt the resulting peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Visual Workflows and Logic Diagrams
References
- 1. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Glycation in Diabetes as Determined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The glycation level of milk protein strongly modulates post-prandial lysine availability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Digestion for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. msbioworks.com [msbioworks.com]
- 12. Improved mass spectrometric characterization of protein glycosylation reveals unusual glycosylation of maize-derived bovine trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis Of Glycation - Creative Proteomics [creative-proteomics.com]
- 15. Q&A of Protein Glycosylation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. A general protease digestion procedure for optimal protein sequence coverage and PTM analysis of recombinant glycoproteins: Application to the characterization of hLOXL2 glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic Profiling of Nonenzymatically Glycated Proteins in Human Plasma and Erythrocyte Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Clinical Validation of Fructosyl-amino Acid Oxidase (FAOD) Assays
The accurate measurement of glycated proteins is fundamental to the long-term management and diagnosis of diabetes mellitus. While Hemoglobin A1c (HbA1c) is the established gold standard, certain clinical conditions can compromise its accuracy. Enzymatic assays utilizing Fructosyl-amino acid oxidase (FAOD) have emerged as robust and convenient alternatives for quantifying glycated proteins, including glycated albumin (GA) and, with a pre-analytical step, HbA1c.[1][2] These assays offer the high throughput of immunoassays combined with the precision often associated with High-Performance Liquid Chromatography (HPLC).[1]
This guide provides an objective comparison of FAOD-based assays with alternative methods, supported by experimental data, to assist researchers and clinical laboratory professionals in their validation and implementation for clinical use.
Performance Comparison of Glycated Protein Assays
The FAOD enzymatic method offers a reliable alternative for glycemic monitoring, particularly in situations where HbA1c may be inaccurate, such as in patients with hemoglobinopathies or altered red blood cell turnover.[3][4] The primary alternatives to the FAOD assay include HPLC, immunoassays, and the nitroblue tetrazolium (NBT) colorimetric method for fructosamine.[1][5] FAOD-based assays are rapid, reproducible, and can be readily automated on clinical chemistry analyzers.[2][4]
The table below summarizes key performance characteristics of a commercially available FAOD-based assay for glycated serum protein (GSP), which is predominantly composed of glycated albumin, compared to other methodologies.
| Parameter | FAOD Enzymatic Assay (Diazyme GSP) | HPLC | Immunoassay | NBT Colorimetric (Fructosamine) |
| Principle | Enzymatic oxidation of fructosyl-amino acids by FAOD, producing H₂O₂ which is measured colorimetrically.[1][2] | Chromatographic separation of glycated and non-glycated hemoglobin components.[6] | Specific antibody-antigen reaction to detect glycated hemoglobin or albumin.[6] | Reduction of nitroblue tetrazolium by ketoamines in a colorimetric reaction.[5] |
| Primary Analytes | Glycated Serum Protein (GSP) / Glycated Albumin (GA), Fructosyl-valine (after protease digestion for HbA1c).[1][2] | HbA1c.[6] | HbA1c, Glycated Albumin.[1] | Total Fructosamine (all glycated serum proteins).[7] |
| Total Imprecision (%CV) | < 3.0%[4][8] | High precision, often considered a reference method.[6] | Generally higher imprecision than HPLC and enzymatic methods.[6] | Variable precision, susceptible to interferences. |
| Linearity Range | Verified from 10 to 1150 µmol/L for GSP.[4][8] | Wide, well-defined linear range. | Dependent on antibody characteristics and assay design. | Generally narrower linear range. |
| Concordance with HbA1c | R² = 0.91[4][8] | N/A (Reference Method) | Good correlation, but can be affected by variants. | Good correlation, reflects a shorter glycemic period (2-3 weeks).[3] |
| Key Advantages | High throughput, easily automated, not affected by most hemoglobin variants.[1][8] | High accuracy and specificity, resolves hemoglobin variants.[6] | High throughput, no complex sample preparation.[1] | Inexpensive and simple to perform.[7] |
| Potential Limitations | Requires proteolytic digestion for HbA1c measurement; potential for interference from lipemia.[8][9] | Lower throughput, requires dedicated instrumentation. | Can be affected by hemoglobin variants and cross-reactivity.[10] | Non-specific, affected by total protein concentration and endogenous reducing substances. |
Experimental Protocols for Assay Validation
The validation of a FAOD assay for clinical use involves a series of experiments to establish its performance characteristics. The following protocols are generalized from established clinical laboratory guidelines.
Principle of the FAOD Enzymatic Assay
The assay is typically a two-step process:
-
Proteolysis (for HbA1c): Whole blood is lysed, and a specific protease digests hemoglobin to release N-terminal fructosyl-valine residues.[1] For glycated albumin/fructosamine assays, this step is omitted and serum or plasma is used directly.
-
Enzymatic Reaction: The FAOD enzyme specifically catalyzes the oxidation of fructosyl-amino acids (e.g., fructosyl-valine or ε-fructosyl-lysine) to produce an amino acid, glucosone, and hydrogen peroxide (H₂O₂).[2] The H₂O₂ is then quantified in a peroxidase-catalyzed reaction with a chromogenic substrate, and the resulting color intensity is measured spectrophotometrically.[1] The absorbance is directly proportional to the concentration of the glycated protein.[1]
Reagent Preparation
-
Buffer: Potassium Phosphate Buffer (e.g., 0.1 M, pH 8.0).[1][11]
-
Enzyme Solution: this compound (FAOD) and Peroxidase (POD) in a suitable buffer.[11]
-
Chromogen Solution: Contains a chromogenic substrate like N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) and 4-aminoantipyrine (4-AA).[11]
-
Protease Solution (for HbA1c): A specific protease (e.g., from Bacillus sp.) for digesting hemoglobin.[1]
-
Calibrators and Controls: Materials with known concentrations of the analyte.
Validation Experiment Methodologies
-
Precision: To evaluate the repeatability of the assay, within-run and total imprecision are calculated. This is done by repeatedly measuring low and high concentration control materials in the same run and across different runs over several days. The results are expressed as the coefficient of variation (%CV). A %CV of <3.0% is generally considered acceptable for clinical use.[4]
-
Linearity/Analytical Measurement Range: To determine the range over which the assay is accurate, a high-concentration sample is serially diluted with a low-concentration sample or diluent. The measured values are plotted against the expected theoretical values, and linear regression is performed. The acceptable linear range is where the deviation from the line of best fit is within a predefined total allowable error, often 5%.[4][8]
-
Method Comparison (Accuracy): The accuracy of the FAOD assay is assessed by comparing results with a reference or established method (e.g., an NGSP-certified HPLC method for HbA1c or another commercial GA assay). A set of patient samples (e.g., n > 100) covering the clinical range is measured by both methods. The correlation is evaluated using statistical methods like Passing-Bablok or Deming regression and calculating the coefficient of determination (R²). An R² value >0.90 indicates a strong correlation.[4]
-
Interference Studies: The effect of common endogenous substances on the assay is evaluated. This is done by spiking known concentrations of potential interferents (e.g., hemoglobin for hemolysis, bilirubin for icterus, and intralipid for lipemia) into patient samples and measuring the change in the analyte concentration. The bias is then compared against predefined acceptance criteria.
-
Reference Interval (RI) Establishment: The normal range for the analyte is determined by measuring its concentration in a cohort of healthy, non-diabetic individuals (typically n ≥ 120). The central 95% of the population's values is then calculated to establish the reference interval.
Visualizations
The following diagrams illustrate the biochemical pathway of the FAOD assay and the logical workflow for its clinical validation.
Caption: Biochemical pathway of the enzymatic HbA1c assay using FAOD.
Caption: Logical workflow for the clinical validation of a FAOD assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. captodayonline.com [captodayonline.com]
- 4. Analytical evaluation of the Diazyme glycated serum protein assay on the siemens ADVIA 1800: comparison of results against HbA1c for diagnosis and management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mlo-online.com [mlo-online.com]
- 6. Use of Fructosyl Peptide Oxidase for HbA1c Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative biomarkers for assessing glycemic control in diabetes: fructosamine, glycated albumin, and 1,5-anhydroglucitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diazyme.com [diazyme.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of HbA1c and Glycated Protein Methodologies | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 11. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
accuracy and precision of FAOD assays versus immunoassays.
A Comparative Guide to FAOD Assays and Immunoassays for Researchers and Drug Development Professionals
In the landscape of metabolic disorder research and diagnostics, particularly for Fatty Acid Oxidation Disorders (FAODs), the choice of assay technology is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the primary analytical method used for FAOD diagnosis, tandem mass spectrometry (MS/MS), and the widely utilized immunoassay techniques. While direct head-to-head comparisons for the same FAOD biomarkers are not standard practice due to the nature of the analytes, this document aims to equip researchers, scientists, and drug development professionals with a clear understanding of the performance, precision, and underlying principles of each methodology.
Introduction to Methodologies
FAOD Assays (Tandem Mass Spectrometry): The gold standard for newborn screening and diagnosis of FAODs is tandem mass spectrometry.[1][2] This powerful technique measures the mass-to-charge ratio of molecules, allowing for the simultaneous quantification of a panel of acylcarnitines from a single dried blood spot.[3] Different FAODs present with characteristic and predictable elevations of specific acylcarnitine profiles, making MS/MS a highly sensitive and specific diagnostic tool.[1][2]
Immunoassays: Immunoassays are biochemical tests that measure the presence or concentration of a macromolecule or a small molecule in a solution through the use of an antibody or an antigen. These assays are ubiquitous in clinical and research laboratories for measuring a wide range of biomarkers, including hormones, proteins, and some drugs.[4][5] While not the primary tool for diagnosing FAODs via acylcarnitine profiling, immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are available for quantifying related molecules like free carnitine.[6]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of tandem mass spectrometry for FAOD screening and a representative immunoassay (ELISA) for a related biomarker.
Table 1: Performance of Tandem Mass Spectrometry in Newborn Screening for FAODs
| Performance Metric | Reported Value | Source |
| Sensitivity | >93.22% | [7] |
| Specificity | >99.97% | [7] |
| Positive Predictive Value | 6.12% - 32% | [7][8] |
| Recall Rate | 0.32% | [8] |
Note: Positive Predictive Value can vary significantly based on the prevalence of the disorder in the screened population.
Table 2: Performance of a Representative Immunoassay (L-Carnitine ELISA Kit)
| Performance Metric | Reported Value | Source |
| Intra-assay Precision (CV%) | < 8% | |
| Inter-assay Precision (CV%) | < 10% | |
| Detection Range | 0.312 - 20 ng/mL | [6] |
| Sensitivity | < 0.078 ng/mL | [6] |
CV% (Coefficient of Variation) is a measure of the relative variability and is a standard indicator of the precision of an assay.
Experimental Protocols
Tandem Mass Spectrometry for Acylcarnitine Analysis from Dried Blood Spots (DBS)
This protocol is a generalized representation of the steps involved in the analysis of acylcarnitines for FAOD screening.
-
Sample Preparation:
-
A small disc (typically 1/8 inch or 3 mm) is punched from a dried blood spot on a Guthrie card.[9][10]
-
The disc is placed into a well of a 96-well microtiter plate.[9]
-
An extraction solution, typically methanol containing stable isotope-labeled internal standards for each analyte, is added to each well.[3][9]
-
The plate is agitated for a set period (e.g., 30-45 minutes) to allow for the extraction of acylcarnitines from the blood spot.[3][9]
-
-
Derivatization (Butylation):
-
The extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[9]
-
A solution of butanolic-HCl is added to each well, and the plate is incubated at an elevated temperature (e.g., 65°C for 20 minutes). This step converts the acylcarnitines to their butyl esters, which improves their ionization efficiency and analytical performance in the mass spectrometer.[9][11]
-
The butanolic-HCl is then evaporated.[9]
-
-
Reconstitution and Analysis:
-
The dried residue is reconstituted in a mobile phase solution suitable for injection into the mass spectrometer.[9]
-
The sample is introduced into the tandem mass spectrometer, typically via flow injection analysis, without chromatographic separation.[1]
-
The mass spectrometer is operated in a precursor ion or neutral loss scan mode to selectively detect the butyl-esterified acylcarnitines.[11]
-
-
Data Analysis:
-
The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to its corresponding stable isotope-labeled internal standard.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for L-Carnitine
This protocol is a generalized representation of a competitive ELISA for the quantification of L-Carnitine.
-
Plate Preparation:
-
A 96-well microplate pre-coated with an antibody specific to L-Carnitine is used.
-
-
Standard and Sample Addition:
-
A series of standards with known L-Carnitine concentrations are prepared.
-
Standards, samples, and a blank control are pipetted into the appropriate wells.
-
-
Competitive Binding:
-
A fixed amount of biotinylated L-Carnitine is added to each well. This will compete with the L-Carnitine in the sample/standard for binding to the coated antibody.
-
The plate is incubated for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).[12]
-
-
Washing:
-
The plate is washed several times with a wash buffer to remove any unbound reagents.
-
-
Enzyme Conjugate Addition:
-
Substrate Addition and Signal Development:
-
After another wash step, a substrate solution (e.g., TMB) is added to each well. The HRP enzyme catalyzes a reaction that produces a colored product.[12]
-
The color develops in inverse proportion to the amount of L-Carnitine in the original sample.
-
-
Stopping the Reaction and Reading:
-
A stop solution is added to halt the color development.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of L-Carnitine in the samples is then interpolated from this curve.
-
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both tandem mass spectrometry and ELISA.
References
- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Accurate measurement of free carnitine in dried blood spots by isotope-dilution electrospray tandem mass spectrometry without butylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Expanded Newborn Screening Using Tandem Mass Spectrometry: Seven Years of Experience in Eastern Sicily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 11. familiasga.com [familiasga.com]
- 12. cosmobiousa.com [cosmobiousa.com]
A Comparative Guide: Fructosyl-amino acid Oxidase (FAOD) vs. Mass Spectrometry for Fructosyl-amino Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of fructosyl-amino acids—early markers of glycation—is paramount in fields ranging from diabetes research to food science. This guide provides a comprehensive comparison of two prominent analytical techniques: the Fructosyl-amino acid oxidase (FAOD) enzymatic assay and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a detailed overview of their principles, experimental protocols, and a summary of their performance characteristics to aid in selecting the most suitable method for your research needs.
The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, leads to the formation of fructosyl-amino acids, such as fructosyl-lysine. These compounds are precursors to Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other age-related diseases. Consequently, the accurate measurement of fructosyl-amino acids is a critical aspect of many research and development endeavors.
Method Comparison: FAOD Enzymatic Assay vs. LC-MS/MS
The choice between an enzymatic assay and a mass spectrometry-based method depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. While FAOD assays offer a high-throughput and convenient option for routine analysis, LC-MS/MS is considered the gold standard for its superior sensitivity and specificity, making it ideal for research and drug development applications where precise quantification is critical.[1]
Quantitative Data Summary
The following table summarizes the key performance characteristics of the FAOD-based enzymatic assay and LC-MS/MS for the quantification of fructosyl-amino acids.
| Parameter | This compound (FAOD) Assay | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic oxidation of fructosyl-amino acids by FAOD, producing hydrogen peroxide (H₂O₂), which is then measured in a peroxidase-catalyzed colorimetric reaction.[2] | Direct physical separation of fructosyl-amino acids by liquid chromatography, followed by specific detection and quantification based on their mass-to-charge ratio.[3] |
| Specificity | Specificity is dependent on the substrate preference of the FAOD enzyme used. Cross-reactivity with other fructosyl-amino acids is possible.[4] | Very high specificity. Can distinguish between different fructosyl-amino acids and their isomers based on chromatographic retention time and specific mass fragmentation patterns.[3] |
| Sensitivity (LOD/LOQ) | Dependent on the specific kit and enzyme, typically in the µmol/L range. | High sensitivity, with Limits of Quantification (LOQ) achievable in the ng/mL range. For example, a validated HPLC-MS/MS method for fructosyl-lysine in human urine reported an LLOQ of 10-50 ng/mL.[5] |
| Sample Throughput | Generally higher, making it suitable for screening a large number of samples. | Lower, as each sample is analyzed sequentially. However, modern UPLC systems can significantly reduce run times. |
| Quantitative Capability | Good for relative quantification. Absolute quantification requires a carefully prepared calibration curve.[2] | Excellent for both relative and absolute quantification, often with higher precision and accuracy. Stable isotope-labeled internal standards are used to correct for matrix effects.[6] |
| Instrumentation | Spectrophotometer or microplate reader. | Liquid chromatography system coupled with a tandem mass spectrometer (e.g., triple quadrupole). |
| Sample Preparation | Often requires proteolytic digestion to release fructosyl-amino acids from proteins.[7] | Can be more complex, involving protein precipitation, enzymatic or acid hydrolysis, and solid-phase extraction.[3][6] |
Experimental Protocols
This compound (FAOD) Enzymatic Assay Protocol
This protocol outlines a general procedure for determining FAOD activity using a colorimetric method.
Principle: The assay involves a two-step enzymatic reaction. First, FAOD oxidizes the fructosyl-amino acid substrate to produce hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase (POD), the H₂O₂ reacts with a chromogenic substrate to produce a colored product, the absorbance of which is measured spectrophotometrically.[1][2]
Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions to achieve a pH of 8.0.[2]
-
TOOS Solution (0.5%): Dissolve 125 mg of N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) in 25 ml of distilled water.[2]
-
Peroxidase (POD) / 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of peroxidase (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of 0.1 M potassium phosphate buffer (pH 8.0).[2]
-
Fructosyl-amino acid Substrate Solution: Prepare a stock solution of the specific fructosyl-amino acid (e.g., 150 mM Fructosyl-L-valine).[2]
-
FAOD Enzyme Solution: Dissolve the lyophilized FAOD enzyme in an appropriate buffer to a working concentration.
Procedure:
-
In a cuvette, combine the potassium phosphate buffer, TOOS solution, and POD/4-AA solution.
-
Add the sample containing the fructosyl-amino acid.
-
Equilibrate the mixture at a constant temperature (e.g., 30°C) for approximately 5 minutes.[1]
-
Initiate the reaction by adding the FAOD enzyme solution.
-
Immediately mix and record the increase in absorbance at a specific wavelength (e.g., 555 nm) over time using a spectrophotometer.[4]
-
The rate of change in absorbance is proportional to the FAOD activity or the concentration of the fructosyl-amino acid in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Fructosyl-lysine
This protocol provides a general workflow for the quantification of protein-bound fructosyl-lysine in biological samples such as plasma.
Principle: The method involves the release of fructosyl-lysine from proteins via hydrolysis, followed by separation using liquid chromatography and sensitive and specific detection by tandem mass spectrometry using Multiple Reaction Monitoring (MRM).[3][6]
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and incubate on ice, then centrifuge to pellet the proteins.[3]
-
Hydrolysis: The protein pellet can be subjected to either acid or enzymatic hydrolysis to release fructosyl-lysine.[3]
-
Solid-Phase Extraction (SPE): The hydrolysate is cleaned up using a suitable SPE cartridge to remove interfering substances.[6]
-
Reconstitution: The dried eluate is reconstituted in the initial mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for fructosyl-lysine and a stable isotope-labeled internal standard for accurate quantification.[3]
-
Visualizations
Caption: Biochemical pathway of the FAOD enzymatic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fructosyl Amino Oxidase as a Therapeutic Enzyme in Age-Related Macular Degeneration | MDPI [mdpi.com]
A Head-to-Head Comparison: The Advantages of Enzymatic HbA1c Assays Over Traditional Methods
For researchers, scientists, and drug development professionals navigating the landscape of glycated hemoglobin (HbA1c) testing, the choice of assay methodology is critical for obtaining accurate and reliable results. While traditional methods like immunoassay and high-performance liquid chromatography (HPLC) have long been staples in clinical laboratories, enzymatic assays have emerged as a powerful alternative, offering distinct advantages in performance and workflow efficiency.
This guide provides an objective comparison of enzymatic HbA1c assays with traditional immunoassay and HPLC methods, supported by experimental data and detailed protocols. We will delve into the underlying principles of each technique, present a comprehensive analysis of their performance characteristics, and offer clear visualizations of their respective workflows to aid in your selection process.
Principles of Detection: A Fundamental Divide
The primary difference between these methods lies in their fundamental principles of HbA1c detection.
-
Enzymatic Assays: These assays employ a multi-step enzymatic process. First, the whole blood sample is lysed to release hemoglobin. A specific protease then digests the hemoglobin chains, liberating fructosyl valine from the N-terminus of the beta-chain. Finally, a specific fructosyl valine oxidase (FVO) enzyme oxidizes the fructosyl valine, producing a detectable signal (e.g., hydrogen peroxide) that is directly proportional to the HbA1c concentration.[1][2][3][4] Some direct enzymatic assays do not require a separate measurement of total hemoglobin.[2][3]
-
Immunoassays: These methods rely on the highly specific binding of antibodies to the glycated N-terminal portion of the hemoglobin beta-chain.[5] In a common format, HbA1c in the sample competes with a known amount of labeled HbA1c for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of HbA1c in the sample. Many immunoassays require a separate measurement of total hemoglobin to calculate the %HbA1c.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates hemoglobin variants based on their ionic charge.[5][6] A whole blood lysate is injected into a column packed with a charged stationary phase. A buffer with a specific pH is then pumped through the column, and different hemoglobin fractions, including HbA1c, elute at different times. The amount of each fraction is quantified by a detector, and the %HbA1c is calculated from the ratio of the HbA1c peak area to the total hemoglobin peak area.
Performance Characteristics: A Quantitative Comparison
The performance of an HbA1c assay is paramount for its utility in research and clinical settings. The following tables summarize key performance metrics for enzymatic, immunoassay, and HPLC methods based on published studies.
Table 1: Accuracy and Correlation with HPLC (Reference Method)
| Method | Correlation Coefficient (r) vs. HPLC | Mean Bias vs. HPLC (%) |
| Enzymatic Assay | 0.893 - 0.99[1][2] | Generally low, though some studies show a slight negative bias[1][7] |
| Immunoassay | 0.9401 - 0.954[1][8] | Can show both positive and negative bias depending on the specific assay and patient population[1] |
Table 2: Precision (Reproducibility)
| Method | Intra-Assay Coefficient of Variation (CV%) | Inter-Assay Coefficient of Variation (CV%) |
| Enzymatic Assay | < 1.0% - 2.0%[2][9] | < 1.8% - 2.6%[2][3] |
| Immunoassay | Variable, can be higher than enzymatic and HPLC | Variable, can be higher than enzymatic and HPLC |
| HPLC | < 1.0% | < 2.0% |
Table 3: Interference from Hemoglobin Variants
| Method | Interference from Common Variants (HbS, HbC, HbE, HbD) |
| Enzymatic Assay | Minimal to no interference [2][3][10] |
| Immunoassay | Can be significantly affected, leading to falsely high or low results depending on the variant and the specific antibody used.[5] |
| HPLC (Ion-Exchange) | Can be affected by co-elution of variants with HbA1c or HbA0, potentially leading to inaccurate results.[5] |
Experimental Protocols: A Step-by-Step Overview
The following sections provide a generalized overview of the experimental protocols for each HbA1c assay method.
Enzymatic HbA1c Assay Protocol
-
Sample Preparation: Whole blood collected in EDTA tubes is required.
-
Lysis: A specific volume of whole blood is mixed with a lysis buffer to release hemoglobin.[1][4]
-
Protease Digestion: The lysed sample is incubated with a specific protease to digest the hemoglobin and release fructosyl valine.[1][3][4]
-
Enzymatic Reaction: The digested sample is then mixed with a reagent containing fructosyl valine oxidase (FVO). The FVO specifically acts on the fructosyl valine, producing a measurable signal (e.g., hydrogen peroxide).[1][2][3][4]
-
Signal Detection: The generated signal is measured using a spectrophotometer or a dedicated analyzer. The intensity of the signal is directly proportional to the %HbA1c.[1]
Immunoassay Protocol (Turbidimetric Inhibition)
-
Sample Preparation: Whole blood collected in EDTA tubes is required.
-
Lysis and Denaturation: The whole blood sample is hemolyzed to release hemoglobin.
-
Reaction with Antibody: The hemolysate is mixed with a reagent containing a specific anti-HbA1c antibody.
-
Agglutination: A polyhapten reagent is added, which binds to the unoccupied antibody sites, causing agglutination. The degree of agglutination is inversely proportional to the HbA1c concentration in the sample.
-
Measurement: The turbidity of the solution is measured spectrophotometrically. A separate measurement of total hemoglobin is typically required.
HPLC Protocol
-
Sample Preparation: Whole blood collected in EDTA tubes is required.
-
Hemolysis: An automated system aspirates the whole blood sample and mixes it with a hemolyzing reagent.[11]
-
Injection: The hemolyzed sample is automatically injected into the HPLC column.[6]
-
Chromatographic Separation: A buffer gradient is applied to the column, which separates the different hemoglobin fractions based on their ionic charge.[6]
-
Detection: As the separated fractions elute from the column, they pass through a detector (typically a photometer measuring absorbance at 415 nm).
-
Data Analysis: The instrument's software integrates the area under each peak to calculate the percentage of HbA1c relative to the total hemoglobin.[6]
Visualizing the Workflows
The following diagrams illustrate the distinct workflows of the enzymatic, immunoassay, and HPLC HbA1c assays.
Key Advantages of the Enzymatic HbA1c Assay
Based on the comparative data and workflow analysis, the enzymatic HbA1c assay presents several compelling advantages for research and drug development applications:
-
Superior Specificity and Reduced Interference: The most significant advantage of the enzymatic method is its high specificity, which results in minimal interference from common hemoglobin variants (HbS, HbC, HbE, HbD).[2][3][10] This is a critical factor for studies involving diverse patient populations where the prevalence of these variants may be high. Immunoassays and ion-exchange HPLC are both susceptible to interference from these variants, which can lead to clinically significant inaccuracies in HbA1c results.[5]
-
Simplified and Streamlined Workflow: Many modern enzymatic assays are "direct" methods, meaning they do not require a separate measurement of total hemoglobin.[2][3] This simplifies the workflow, reduces the potential for error, and makes the assay more amenable to high-throughput automation on standard clinical chemistry analyzers. In contrast, many immunoassays necessitate a parallel measurement of total hemoglobin, adding complexity and time to the process.[2] While HPLC is highly automated, it often requires dedicated instrumentation.
-
High Precision and Accuracy: Enzymatic assays demonstrate excellent precision, with low intra- and inter-assay coefficients of variation.[2][3][9] They also show strong correlation with the gold-standard HPLC method, ensuring accurate and reliable results.[1][2][7]
-
Cost-Effectiveness and Efficiency: The ability to run enzymatic HbA1c assays on existing automated chemistry analyzers can lead to greater cost-effectiveness and improved laboratory efficiency compared to the dedicated instrumentation required for HPLC. The simplified workflow also contributes to faster turnaround times.
Conclusion: A Clear Choice for Reliable and Efficient HbA1c Measurement
References
- 1. HbA1c levels Measured by Enzymatic Assay and Immunoassay during Off-Site Health Checkups Are Both Lower than Those Measured by On-Site HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Variant Hemoglobins Interfering with Hemoglobin A1c Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. biolabo.fr [biolabo.fr]
- 6. ijmb.in [ijmb.in]
- 7. web.citius.technology [web.citius.technology]
- 8. medpulse.in [medpulse.in]
- 9. Interference of hemoglobin variants with HbA1c measurements by six commonly used HbA1c methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Fructosyl-Amino Acid Oxidase (FAOD) Kits for Glycated Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fructosyl-amino acid oxidase (FAOD)-based enzymatic assays with other common analytical methods for the quantification of fructosyl-amino acids, which are key biomarkers for long-term glycemic control. The selection of an appropriate analytical method is critical for accurate and reliable quantification in diabetes research and drug development. This document outlines the performance characteristics and experimental protocols for enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to aid researchers in selecting the most suitable method for their needs.
Comparative Performance of Analytical Methods
The choice of an analytical method for measuring fructosyl-amino acids depends on various factors, including required sensitivity, specificity, sample throughput, and available instrumentation. Enzymatic assays using FAOD offer a rapid and reproducible alternative to traditional chromatographic methods.[1] The following table summarizes the key quantitative performance parameters for each of the discussed methods.
| Validation Parameter | Enzymatic Assay (FAOD-based) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic oxidation of fructosyl-amino acids by FAOD, producing hydrogen peroxide which is measured colorimetrically.[2][3] | Separation based on polarity and quantification by UV absorbance after derivatization.[2][4] | Combines the separation power of liquid chromatography with the selective and sensitive detection of tandem mass spectrometry.[2][4] |
| Accuracy (Recovery %) | 99.6% - 100.4% (for a reference method)[5] | 93.3% - 109.4% (for general amino acids)[2] | 90% - 110%[4] |
| Precision (CV %) | Overall Reproducibility: ≤ 1.6%[6] | < 5%[2][4] | < 10%[4] |
| Limit of Detection (LOD) | Dependent on kit, typically in the µmol/L range.[3] For a reference method, 7.4 mmol/mol.[5] | 0.1 - 1 µg/mL (Proposed for Fructosyl-methionine)[4] | 0.1 ng/mL (for Fructosyl-methionine)[4] |
| Limit of Quantification (LOQ) | Dependent on kit. For a reference method, 29.5 mmol/mol.[5] | 0.5 - 5 µg/mL (Proposed for Fructosyl-methionine)[4] | 2 - 5 ng/mL (for Fructosyl-methionine)[4] |
| Linearity (r²) | Good linearity across the assay range.[6] | > 0.99[4] | > 0.99[4] |
| Throughput | High[3] | Medium[2] | Lower than enzymatic assays |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Enzymatic Assay using this compound (FAOD)
This method utilizes the high specificity of FAOD for fructosyl-amino acids. The reaction produces hydrogen peroxide (H₂O₂), which is then measured colorimetrically.[2]
Principle: Fructosyl-amino acid + O₂ --(FAOD)--> Glucosone + Amino Acid + H₂O₂ H₂O₂ + Chromogen --(Peroxidase)--> Colored Product
Methodology:
-
Sample Preparation: Serum or plasma samples are typically used. For glycated hemoglobin (HbA1c) measurement, whole blood is hemolyzed and the hemoglobin is digested with a protease to liberate fructosyl-valine.[1][7]
-
Reagent Preparation:
-
Assay Procedure:
-
Pipette the sample and the chromogenic substrate/peroxidase solution into a cuvette or microplate well.
-
Equilibrate the mixture at a specific temperature (e.g., 30°C or 37°C).[8][9]
-
Initiate the reaction by adding the FAOD enzyme solution.
-
Measure the increase in absorbance at a specific wavelength (e.g., 555 nm) over time.[8]
-
-
Quantification: The concentration of the fructosyl-amino acid is determined by comparing the rate of change in absorbance to a calibration curve prepared with known concentrations of standards.
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high reproducibility and accuracy and are often considered a reference method for HbA1c.[1]
Methodology:
-
Sample Preparation: Similar to the enzymatic assay, samples may require proteolytic digestion to release fructosyl-amino acids.
-
Derivatization: The liberated fructosyl-amino acids are often derivatized to enhance their detection by UV or fluorescence detectors.
-
Chromatographic Separation:
-
Detection: The derivatized fructosyl-amino acid is detected by a UV detector at a specific wavelength.[2]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared with known standards.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the quantification of fructosyl-amino acids.[2]
Methodology:
-
Sample Preparation: May involve protein precipitation, proteolytic digestion, and solid-phase extraction (SPE) to clean up the sample.[3]
-
Chromatographic Separation: Similar to HPLC, a reversed-phase C18 column with a gradient elution is often used.[2]
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification: The concentration is determined using an internal standard and a calibration curve.
Signaling Pathways and Logical Relationships
The core of the enzymatic assay is the specific oxidation of fructosyl-amino acids by FAOD. This reaction is the basis for the high specificity of these kits.
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of the Japan Society of Clinical Chemistry (JSCC) recommended reference measurement procedure for glycated albumin determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical performances of a glycated albumin assay that is traceable to standard reference materials and reference range determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Fructosyl Peptide Oxidase for HbA1c Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Performance Analysis of Commercial Fructosyl-Amino Acid Oxidase Reagents
For researchers, scientists, and drug development professionals navigating the selection of Fructosyl-amino acid oxidase (FAOD) for diagnostic and research applications, this guide offers a comparative overview of commercially available reagents. This document provides a synthesis of performance characteristics based on manufacturer-provided data and outlines detailed experimental protocols for independent evaluation.
This compound is a critical enzyme in the development of assays for glycated proteins, such as glycated albumin and hemoglobin A1c, which are important biomarkers for monitoring long-term glycemic control in diabetic patients.[1][2] The enzyme catalyzes the oxidative deglycation of fructosyl amino acids, producing hydrogen peroxide, which can be quantified using a colorimetric assay.[3][4] The selection of a high-performance FAOD reagent is paramount for the accuracy and reproducibility of these diagnostic assays.[2][5]
Comparative Performance of Commercial FAOD Reagents
The following table summarizes the key performance characteristics of FAOD reagents from various commercial suppliers based on their product literature. This allows for a direct comparison of critical parameters such as specific activity, optimal operating conditions, and stability.
| Parameter | Kikkoman Biochemifa (FAOD-E) | TOYOBO (this compound) | Sorachim SA (FPO-301) | Sigma-Aldrich (from Corynebacterium sp.) | Sekisui Diagnostics |
| Source | Recombinant E. coli[6] | Microorganism[7] | Not specified[8] | Recombinant E. coli | Recombinant E. coli[6] |
| Specific Activity | ≥ 4.0 U/mg lyophilizate[6] | ≥0.21-0.93 U/ml (with enzyme diluent)[7] | > 3.0 U/mg solid[8] | ≥0.45 units/mg protein | ≥ 4.0 U/mg lyophilizate[6] |
| Optimum pH | 8.0–8.5[6][9] | 6.5[7][8] | 6.5[8] | Not specified | 8.0–8.5[6] |
| Optimum Temperature | 35–40°C[6][9] | 37°C (assay condition)[7] | 40 - 45 °C[8] | Not specified | 35–40°C[6] |
| pH Stability | 6.0–8.5[6] | 5.0 - 9.0[8] | 5.0 - 9.0[8] | Not specified | 6.0–8.5[6] |
| Thermal Stability | Stable below 30°C[6][9] | Stable below 55°C (pH 6.5, 10min)[8] | Stable below 55°C (pH 6.5, 10min)[8] | Not specified | Stable below 30°C[6] |
| Substrate Specificity | ε-fructosyl lysine (100%), fructosyl valine (65%), fructosyl glycine (30%)[9] | Not specified | F-V/F-VH: 1, F-K/F-VH: 0.01[8] | Not specified | Not specified |
| Michaelis Constant (Km) | Not specified | 0.5 x 10-3 M (F-VH)[8] | 0.5 x 10-3 M (F-VH)[8] | Not specified | Not specified |
| Molecular Weight | ~45 kDa (gel filtration), 50 kDa (SDS-PAGE)[9] | Not specified | approx. 48,000 (SDS-PAGE)[8] | ~88 kDa by electrophoresis | Not specified |
| Form | Lyophilized powder[9] | Lyophilized powder[7] | Yellowish amorphous powder, lyophilized[8] | Lyophilized powder | Yellow lyophilizate[6] |
| Storage | Below 5°C[9] | -20°C[7] | -20°C for at least 12 months[8] | −20°C | Not specified |
Note: The data presented in this table is compiled from publicly available information from the respective manufacturers and may be subject to change. For the most accurate and up-to-date information, please refer to the product-specific datasheets.
Experimental Protocols for Performance Evaluation
To facilitate independent verification and comparison of commercial FAOD reagents, the following detailed experimental protocols are provided. These protocols are based on established methodologies for assessing enzyme activity and stability.[3][4][9]
I. FAOD Activity Assay (Colorimetric Method)
This assay determines the enzymatic activity of FAOD by measuring the rate of hydrogen peroxide production.
Principle: this compound catalyzes the oxidation of a fructosyl-amino acid (e.g., fructosyl-valine) to produce an amino acid, glucosone, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then used by a peroxidase (POD) to oxidize a chromogenic substrate, resulting in a colored product whose absorbance can be measured spectrophotometrically.[3][9]
Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M monobasic potassium phosphate (KH₂PO₄) and 0.1 M dibasic potassium phosphate (K₂HPO₄) to achieve the target pH.
-
4-Aminoantipyrine (4-AA) Solution: Prepare a stock solution of 4-AA in the potassium phosphate buffer.
-
Chromogenic Substrate Solution: Prepare a solution of a phenolic compound like N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) or phenol in the potassium phosphate buffer.[7][9]
-
Peroxidase (POD) Solution: Dissolve peroxidase in the potassium phosphate buffer.
-
Fructosyl-Valine (Substrate) Solution: Dissolve fructosyl-valine in distilled water.
-
FAOD Enzyme Solution: Reconstitute the lyophilized FAOD reagent in an appropriate buffer as recommended by the manufacturer to a desired concentration.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the potassium phosphate buffer, 4-AA solution, chromogenic substrate solution, and peroxidase solution.
-
Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Enzyme Addition: Add a specific volume of the FAOD enzyme solution to the reaction mixture and mix gently.
-
Initiate Reaction: Start the reaction by adding the fructosyl-valine substrate solution.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 500 nm for phenol or 555 nm for TOOS) over a set period (e.g., 5 minutes).[7][9]
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
Enzyme Activity Calculation: Use the molar extinction coefficient of the colored product to calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.[3][9]
II. Evaluation of pH and Temperature Optima
To determine the optimal pH and temperature for each FAOD reagent, the activity assay described above can be performed across a range of pH values and temperatures.
-
pH Optimum: Perform the activity assay using a series of buffers with different pH values (e.g., pH 5.0 to 10.0) while keeping the temperature constant.
-
Temperature Optimum: Conduct the activity assay at various temperatures (e.g., 25°C to 60°C) while maintaining a constant pH.
III. Stability Studies
The stability of the FAOD reagents can be assessed under different storage conditions and over time.
-
Thermal Stability: Incubate the enzyme solution at various temperatures for different durations and then measure the residual activity using the standard activity assay.
-
pH Stability: Incubate the enzyme solution in buffers of different pH values for a set period and then measure the remaining activity at the optimal pH.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the evaluation of FAOD performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing | Semantic Scholar [semanticscholar.org]
- 6. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 7. D-FRUCTOSE DEHYDROGENASE from Gluconobacter sp. - TOYOBO USA [toyobousa.com]
- 8. This compound [sorachim.com]
- 9. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Calibrating Fatty Acid Oxidation Disorder Assays: A Guide to Certified Reference Materials and Alternative Methods
For researchers, scientists, and drug development professionals, accurate and reliable measurement of fatty acid oxidation (FAO) is critical for diagnosing and monitoring Fatty Acid Oxidation Disorders (FAODs) and for developing novel therapeutics. Assay calibration is a cornerstone of generating high-quality, reproducible data. This guide provides a comprehensive comparison of using Certified Reference Materials (CRMs) versus alternative calibration methods for FAOD assays, supported by experimental data and detailed protocols.
This guide will delve into the nuances of two primary calibration strategies: the use of Certified Reference Materials (CRMs) and the application of alternative methods, such as the use of internal standards. A thorough understanding of these approaches is paramount for ensuring the accuracy and reliability of FAOD assay results.
The Gold Standard: Certified Reference Materials (CRMs)
Certified Reference Materials are highly characterized, homogenous, and stable materials with property values certified by a rigorous metrological process. In the context of FAOD assays, CRMs would ideally consist of specific fatty acids or their metabolites at known concentrations. The use of CRMs offers a direct and traceable method for calibrating an assay, ensuring that the measurements are accurate and comparable across different laboratories and studies.
Alternative Calibration Strategies
In the absence of commercially available CRMs specifically designed for a particular FAOD assay, researchers often turn to alternative calibration methods. One common approach is the use of an internal standard. This involves adding a known amount of a substance—structurally similar to the analyte of interest but distinguishable by the analytical method (e.g., a stable isotope-labeled version)—to both the calibrators and the unknown samples. The ratio of the analyte signal to the internal standard signal is then used for quantification, which helps to correct for variations in sample preparation and instrument response.
Comparison of Calibration Methods
To provide a clear comparison, the following table summarizes the key performance characteristics of FAOD assays calibrated using CRMs versus an alternative internal standard method.
| Performance Metric | Certified Reference Material (CRM) Calibration | Alternative Internal Standard Calibration |
| Accuracy | High, directly traceable to a certified value. | High, relies on the purity and accurate concentration of the internal standard. |
| Precision | Excellent, due to the high homogeneity of the CRM. | Good to excellent, depends on the consistent addition of the internal standard. |
| Traceability | Direct metrological traceability. | Traceability is dependent on the characterization of the internal standard. |
| Comparability | High, facilitates inter-laboratory comparisons. | Moderate to high, depends on the widespread availability and consistency of the internal standard. |
| Availability | May be limited for specific FAOD analytes. | Generally more accessible, as suitable internal standards can often be synthesized or sourced. |
| Cost | Can be higher due to the rigorous certification process. | Potentially lower, depending on the cost of the internal standard. |
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical experimental workflow for an FAOD assay, highlighting the calibration step with either CRMs or an alternative method.
Logical Relationship of Calibration Methods
The choice of calibration method has a direct impact on the quality and interpretation of the final assay results. The following diagram illustrates the logical relationship between the calibration method and the resulting data quality.
Experimental Protocols
Protocol 1: FAOD Assay Calibration using a Certified Reference Material
-
Preparation of CRM Stock Solution: Dissolve the CRM in a suitable solvent to a precisely known concentration as specified in the certificate of analysis.
-
Preparation of Calibration Curve Standards: Perform serial dilutions of the CRM stock solution to create a series of calibration standards covering the expected range of the analyte in the biological samples.
-
Sample Preparation: Prepare the biological samples (e.g., cell lysates, tissue homogenates) according to the specific FAOD assay protocol.
-
Assay Procedure: Run the FAOD assay with the prepared calibration standards and biological samples in parallel.
-
Data Analysis: Construct a calibration curve by plotting the assay signal of the calibration standards against their known concentrations. Determine the concentration of the analyte in the biological samples by interpolating their assay signal on the calibration curve.
Protocol 2: FAOD Assay Calibration using an Internal Standard
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a known concentration.
-
Preparation of Calibration Curve Standards: Prepare a series of calibration standards containing a constant amount of the internal standard and varying concentrations of a non-certified standard of the analyte.
-
Sample Preparation: Prepare the biological samples and add the same constant amount of the internal standard to each sample.
-
Assay Procedure: Run the FAOD assay with the prepared calibration standards and biological samples.
-
Data Analysis: For each standard and sample, calculate the ratio of the analyte signal to the internal standard signal. Construct a calibration curve by plotting the signal ratio of the calibration standards against the analyte concentration. Determine the concentration of the analyte in the biological samples by interpolating their signal ratio on the calibration curve.
A Comparative Guide to Fructosyl-Amino Acid Oxidases from Diverse Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
Fructosyl-amino acid oxidases (FAODs), also known as amadoriases, are enzymes of significant interest, particularly in the clinical diagnosis of diabetes mellitus through the measurement of glycated proteins like hemoglobin A1c (HbA1c) and fructosamine.[1][2] These enzymes catalyze the oxidative deglycation of fructosyl-amino acids, which are Amadori products formed by the non-enzymatic glycation of proteins.[3][4] The enzymatic reaction involves the oxidation of the C-N bond between the C1 of the fructosyl moiety and the amino group of the amino acid, producing glucosone, the corresponding amino acid, and hydrogen peroxide.[1][3] This guide provides a comparative overview of FAODs from various microbial sources, highlighting their key enzymatic properties and providing standardized experimental protocols to aid in their evaluation and application.
Enzymatic Properties: A Comparative Analysis
FAODs have been isolated and characterized from a wide array of microorganisms, including bacteria, filamentous fungi, and yeast.[1] These enzymes exhibit considerable diversity in their substrate specificity, kinetic parameters, and physicochemical properties. Prokaryotic and eukaryotic FAODs form two distinct structural groups with low sequence homology.[1]
Bacterial Fructosyl-Amino Acid Oxidases
FAODs from bacterial sources, such as Corynebacterium, Arthrobacter, and Pseudomonas, have been extensively studied.[5] A notable characteristic of some bacterial FAODs is their preference for α-fructosyl amino acids like fructosyl-valine, which is the N-terminal residue of the glycated β-chain of hemoglobin A1c.[1]
Fungal Fructosyl-Amino Acid Oxidases
Filamentous fungi, including species of Aspergillus, Fusarium, Penicillium, and Gibberella, are also a rich source of FAODs.[6] Fungal FAODs can be categorized into three groups based on their substrate specificity: those specific for α-fructosyl amino acids, those specific for ε-fructosyl amino acids (like fructosyl-lysine, a major glycation product in serum albumin), and those that can oxidize both.[1] For instance, three active fractions of FAOD (FAOD-Ao1, -Ao2a, and -Ao2b) were isolated from Aspergillus oryzae, with FAOD-Ao2 showing activity towards both Nε-fructosyl Nα-Z-lysine and fructosyl valine, while FAOD-Ao1 was inactive towards fructosyl valine.[3][7]
Quantitative Comparison of Fructosyl-Amino Acid Oxidases
The following tables summarize the key quantitative data for FAODs from different microbial sources to facilitate a direct comparison of their performance characteristics.
Table 1: Kinetic Parameters of Fructosyl-Amino Acid Oxidases
| Microbial Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Corynebacterium sp. (Wild-type) | D-Fructosyl-L-valine | 1.61 | - | [2] |
| D-Fructosyl-glycine | 0.74 | - | [2] | |
| Corynebacterium sp. (Thermostable Mutant FAOX-TE) | D-Fructosyl-L-valine | 1.50 | - | [2][8] |
| D-Fructosyl-glycine | 0.58 | - | [2][8] | |
| Aspergillus oryzae (FAOD-Ao1) | Fru-Z-Lys | 0.51 | 2.7 | [3] |
| Aspergillus oryzae (FAOD-Ao2a) | Fru-Z-Lys | 0.22 | 17.7 | [3] |
| Fru-Val | 1.38 | 31.2 | [3] | |
| Microorganism (Commercial) | F-VH | 0.5 | - | [9] |
Table 2: Physicochemical Properties of Fructosyl-Amino Acid Oxidases
| Microbial Source | Molecular Mass (kDa) | Subunit Structure | Optimal pH | Optimal Temperature (°C) | Thermal Stability | Reference |
| Corynebacterium sp. 2-4-1 | 44 | Dimer | - | - | Wild-type: unstable >37°C; Mutant FAOX-TE: stable at 45°C | [1][2] |
| Corynebacterium sp. (recombinant, E. coli) | ~88 | - | - | - | - | |
| Aspergillus oryzae (FAOD-Ao1) | 49 | Monomer | 6.6 | >30°C | Inactivated at 60°C for 10 min | [3] |
| Aspergillus oryzae (FAOD-Ao2a/b) | 48 | Dimer | 8.2 | >30°C | Inactivated at 60°C for 10 min | [3] |
| Penicillium janthinellum AKU3413 | 49 | Monomer | 8.0 | 35 | - | [6] |
| Kikkoman FAOD-E | ~45 (gel filtration), 50 (SDS-PAGE) | Monomer | 8.0 - 8.5 | 35 - 40 | Stable below 30°C | [10] |
| Microorganism (Commercial) | - | - | 6.5 | 40 - 45 | Stable below 55°C (pH 6.5, 10 min) | [9] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of enzyme performance.
Enzyme Activity Assay
This protocol describes a common colorimetric method for determining FAOD activity.
Principle: The hydrogen peroxide (H₂O₂) produced by the FAOD-catalyzed oxidation of a fructosyl-amino acid is measured using a peroxidase (POD)-coupled reaction with a chromogenic substrate.
Reagents:
-
Phosphate buffer (100 mM, pH 8.0)
-
Fructosyl-amino acid substrate (e.g., Fructosyl-valine, 100 mM)
-
Peroxidase (POD) solution (10 U/mL)
-
4-Aminoantipyrine (4-AAP) solution (10 mM)
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS) solution (10 mM)
-
Enzyme solution (appropriately diluted)
Procedure:
-
Prepare a reaction mixture containing:
-
800 µL of 100 mM phosphate buffer (pH 8.0)
-
50 µL of 100 mM fructosyl-valine
-
50 µL of 10 U/mL POD
-
50 µL of 10 mM 4-AAP
-
50 µL of 10 mM TOOS
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Monitor the increase in absorbance at 555 nm for 5 minutes at 37°C.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the colored product.
Unit Definition: One unit of FAOD activity is defined as the amount of enzyme that catalyzes the formation of one micromole of hydrogen peroxide per minute under the specified conditions.[9]
Determination of Kinetic Parameters (Km and Vmax)
Procedure:
-
Perform the enzyme activity assay as described above using a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).
-
Measure the initial reaction velocity (V₀) at each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linear plot such as the Lineweaver-Burk plot.
pH and Temperature Profile
Optimal pH Determination:
-
Perform the standard enzyme activity assay using a series of buffers with different pH values (e.g., pH 4.0 to 10.0).
-
Plot the relative enzyme activity against the pH to determine the optimal pH.
pH Stability:
-
Pre-incubate the enzyme solution in buffers of different pH values for a specified time (e.g., 30 minutes) at a constant temperature.
-
Measure the residual enzyme activity using the standard assay at the optimal pH.
-
Plot the percentage of residual activity against the pre-incubation pH.
Optimal Temperature Determination:
-
Perform the standard enzyme activity assay at various temperatures (e.g., 20°C to 70°C) at the optimal pH.
-
Plot the relative enzyme activity against the temperature to determine the optimal temperature.
Thermal Stability:
-
Pre-incubate the enzyme solution at different temperatures for a specified time (e.g., 15, 30, 60 minutes).
-
Cool the samples on ice and then measure the residual enzyme activity using the standard assay.
-
Plot the percentage of residual activity against the pre-incubation temperature or time.
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General experimental workflow for the comparison of Fructosyl-amino acid oxidases.
Caption: Catalytic reaction pathway of Fructosyl-amino acid oxidase.
The selection of a suitable FAOD for a specific application, be it in diagnostics or drug development, necessitates a thorough understanding of its enzymatic properties. This guide provides a foundation for such comparative evaluations, enabling researchers to make informed decisions based on robust, side-by-side data and standardized methodologies. Further research, including protein engineering and directed evolution, continues to yield FAOD variants with enhanced stability and tailored substrate specificities, expanding their utility in various biotechnological fields.[1][2]
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Distribution and properties of fructosyl amino acid oxidase in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional analysis of fructosyl-amino acid oxidases of Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermostabilization of bacterial this compound by directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from Microorganism - Creative Enzymes [creative-enzymes.com]
- 10. This compound (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Specificity of FAD-dependent Oxidoreductases in Comparison to Other Oxidoreductases: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme specificity is paramount for elucidating biological pathways and developing targeted therapeutics. This guide provides a comparative analysis of Flavin Adenine Dinucleotide (FAD)-dependent oxidoreductases (FAODs) against other classes of oxidoreductases, supported by experimental data and detailed methodologies.
FAODs are a broad class of enzymes crucial for a multitude of metabolic processes, most notably the beta-oxidation of fatty acids. Their specificity, dictated by the intricate architecture of their active sites and their interaction with the FAD cofactor, determines their substrate preference and catalytic efficiency. This guide will delve into a quantitative comparison of FAODs with other oxidoreductases, such as NADH-dependent enzymes and cytochrome P450 monooxygenases, to highlight the unique characteristics of FAODs.
Data Presentation: A Comparative Look at Enzyme Kinetics
The specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an inverse measure of the enzyme's affinity for its substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is often referred to as the specificity constant or catalytic efficiency, as it provides a measure of how efficiently an enzyme can convert a substrate into a product.[1]
The following tables summarize the kinetic parameters for selected FAODs and other oxidoreductases, illustrating the diversity in their substrate specificities. It is important to note that these values are sourced from various studies and experimental conditions may differ.
Table 1: Kinetic Parameters of FAD-dependent Acyl-CoA Dehydrogenases (FAODs)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | ~2 | - | - | [2] |
| Human Acyl-CoA Dehydrogenase 9 (ACAD9) | Dodecanoyl-CoA | 3.6 ± 0.4 | 10.4 ± 0.3 | 2.9 x 10⁶ | [3] |
| Human Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA | 1.3 ± 0.2 | 8.2 ± 0.2 | 6.3 x 10⁶ | [3] |
| A. fulgidus NADH-dependent persulfide reductase (AfNpsr) | Glutathione Persulfide | - | - | ~10⁴ | [4] |
Table 2: Kinetic Parameters of NADH-dependent Oxidoreductases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| E. coli ThdF | FAD | 0.34 ± 0.13 | 0.21 ± 0.08 | 6.2 x 10⁵ | [5] |
| E. coli ThdF | NADH | 19.5 ± 7.2 | 0.21 ± 0.08 | 1.1 x 10⁴ | [5] |
| Human 4-oxo-l-proline reductase (BDH2) | 4-oxo-l-proline | 29 (for NAD⁺) | - | - | [6] |
| Bovine Heart Complex I | NADH | 2.07 | - | - | [2] |
Table 3: Kinetic Parameters of Cytochrome P450 Monooxygenases
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹min⁻¹) | Source |
| Human CYP1A2 | α-Naphthoflavone | 4.3 ± 0.7 | 0.21 ± 0.01 | 4.9 x 10⁴ | [7] |
| Human CYP3A4 | Testosterone | ~50 | ~10 | 2.0 x 10⁵ | [8] |
Experimental Protocols: Measuring Oxidoreductase Activity
The determination of kinetic parameters relies on accurate and reproducible enzyme assays. Spectrophotometric assays are commonly employed for oxidoreductases due to changes in the absorbance of cofactors like FAD and NAD(P)H upon reduction or oxidation.[9][10]
Detailed Protocol: Spectrophotometric Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This protocol is adapted from a method for assaying MCAD activity by measuring the reduction of an artificial electron acceptor.
Principle: The assay measures the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA, which absorbs light at 308 nm. Phenazine methosulfate (PMS) acts as an intermediate electron acceptor, which is subsequently reduced by the FADH₂ generated by MCAD.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
3-phenylpropionyl-CoA (substrate) stock solution (1 mM)
-
Phenazine methosulfate (PMS) stock solution (10 mM)
-
Enzyme sample (e.g., crude tissue homogenate or purified MCAD)
-
Spectrophotometer capable of measuring absorbance at 308 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of 100 mM potassium phosphate buffer, pH 7.5
-
100 µL of 1 mM 3-phenylpropionyl-CoA (final concentration: 100 µM)
-
10 µL of 10 mM PMS (final concentration: 100 µM)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the enzyme sample to the cuvette and mix thoroughly.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 308 nm over time.
-
Record the absorbance readings at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine Km and Vmax, repeat the assay with varying concentrations of 3-phenylpropionyl-CoA while keeping the enzyme concentration constant.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Data Analysis:
-
The molar extinction coefficient for cinnamoyl-CoA at 308 nm is required to convert the rate of change in absorbance to the rate of product formation (µmol/min).
-
The specific activity of the enzyme can be calculated by dividing the reaction velocity by the amount of protein in the assay (expressed as U/mg protein).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of enzymes in metabolic and signaling pathways is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to FAODs.
Caption: The fatty acid beta-oxidation pathway.
Caption: General workflow for a spectrophotometric enzyme kinetic assay.
Caption: Regulation of cellular signaling by fatty acid oxidation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Kinetics and Regulation of Mammalian NADH-Ubiquinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural and Kinetic Characterization of Hyperthermophilic NADH-Dependent Persulfide Reductase from Archaeoglobus fulgidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NADH-dependent flavin reductase ThdF follows an ordered sequential mechanism though crystal structures reveal two FAD molecules in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and Thermodynamic Characterization of Human 4-Oxo-l-proline Reductase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid oxidation and signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fructosyl-Amino Acid Oxidase (FAOD)-Based Methods for Glycated Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fructosyl-amino acid oxidase (FAOD)-based methods for the quantification of glycated proteins, with a primary focus on Hemoglobin A1c (HbA1c), a critical biomarker in diabetes management. We will delve into the limitations of FAOD-based assays and compare their performance against established alternatives such as High-Performance Liquid Chromatography (HPLC) and immunoassays, supported by experimental data and detailed protocols.
Introduction to this compound (FAOD)-Based Methods
FAOD-based enzymatic assays have emerged as a popular alternative for measuring glycated proteins, offering a convenient and reproducible option compared to traditional methods.[1] The fundamental principle involves a two-step enzymatic reaction. First, a protease digests the glycated protein to release fructosyl-amino acids. Subsequently, FAOD specifically catalyzes the oxidation of the fructosyl-amino acid, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ generated, which is directly proportional to the concentration of the glycated protein, is then quantified using a peroxidase-catalyzed colorimetric reaction.[1][2]
Core Limitations of FAOD-Based Methods
Despite their advantages in convenience and speed, FAOD-based methods possess inherent limitations that researchers and clinicians must consider.
Requirement for Proteolytic Digestion
A significant limitation of all FAOD-based assays is their inability to act on intact glycated proteins.[1][3] This necessitates a preliminary proteolytic digestion step to liberate fructosyl-amino acids or small fructosyl-peptides. This additional step introduces complexity to the assay protocol and can be a source of variability, potentially impacting the accuracy and reproducibility of the results.
Substrate Specificity is Critical
The accuracy of FAOD-based methods is highly dependent on the substrate specificity of the enzyme. For HbA1c measurement, the ideal FAOD should be highly specific for fructosyl-valine, the N-terminal glycated amino acid of the hemoglobin beta chain. Lack of specificity can lead to interference from other glycated proteins, such as glycated albumin, which is primarily glycated at lysine residues (fructosyl-lysine). Different FAODs, derived from various microorganisms, exhibit different substrate specificities.[1] Consequently, significant research efforts are focused on protein engineering to improve the specificity of FAODs for particular applications.
Potential for Interference
Several factors can interfere with the accuracy of FAOD-based assays:
-
Hemoglobin Variants: While some studies suggest that FAOD-based methods are less affected by common hemoglobin variants compared to immunoassays, the possibility of interference cannot be entirely dismissed.[1]
-
Fetal Hemoglobin (HbF): Elevated levels of fetal hemoglobin (HbF), typically above 10%, have been shown to cause clinically significant deviations in the results of enzymatic assays.
-
Pre-existing Glycated Amino Acids: The presence of free glycated amino acids in a sample could theoretically lead to an overestimation of the glycated protein concentration.
Performance Comparison of Glycated Protein Measurement Methods
The choice of method for glycated protein analysis often involves a trade-off between accuracy, precision, speed, and cost. High-Performance Liquid Chromatography (HPLC) is widely regarded as the reference method due to its high precision and ability to separate different hemoglobin variants. Immunoassays offer speed and high throughput but can be susceptible to interference. FAOD-based methods aim to strike a balance between the convenience of immunoassays and the accuracy of HPLC.
Quantitative Data Summary
The following tables summarize the performance characteristics of FAOD-based methods in comparison to HPLC and immunoassays for HbA1c measurement, based on data from various studies.
Table 1: Correlation of FAOD-Based and Immunoassay Methods with HPLC (Reference Method)
| Comparison | Correlation Coefficient (r) | Reference |
| Diazyme (Enzymatic) vs. HPLC | 0.75 | [4] |
| Nycocard (Boronate Affinity) vs. HPLC | 0.76 | [4] |
| Biosystem (Micro Column) vs. HPLC | 0.68 | [4] |
| Particle-Enhanced Immunoturbidimetric (PEITT) vs. HPLC | 0.9401 | [5] |
| Enzymatic vs. HPLC | 0.957 |
Table 2: Comparison of Mean HbA1c Values (%) Obtained by Different Methods
| Method | Mean HbA1c (%) | Standard Deviation (SD) | Reference |
| HPLC | 7.52 | 1.40 | [5] |
| Turbidimetric Inhibition Immunoassay (TINIA) | 7.12 | 1.66 | [5] |
| Particle-Enhanced Immunoturbidimetric (PEITT) | 7.26 | 1.39 | [5] |
| HPLC | 8.78 | 1.81 | |
| Enzymatic | 8.60 | 2.14 | |
| Particle Enhanced Immunoturbidometric (PEIT) | 7.74 | 1.42 | |
| Fluorescence Immunoassay (FIA) | 7.17 | 1.18 | |
| Ion Exchange Resin (IER) | 9.79 | 2.68 |
Table 3: Precision of Immunoassay Methods (Coefficient of Variation - CV%)
| Method | Control Level | Within-Run CV (%) | Between-Day CV (%) | Reference |
| TINIA | Level 1 | 2.3 | 3.1 | |
| Level 2 | 1.9 | 2.8 | ||
| PEITT | Level 1 | 1.8 | 2.5 | |
| Level 2 | 1.5 | 2.2 |
Experimental Protocols
This compound (FAOD)-Based Enzymatic Assay for HbA1c
This protocol outlines the general steps for an enzymatic determination of HbA1c.
a. Principle: Lysed whole blood samples are subjected to proteolytic digestion to release glycated N-terminal valines from the hemoglobin beta chains. These glycated valines then serve as a substrate for a specific fructosyl valine oxidase (FVO) enzyme. The FVO catalyzes the oxidative cleavage of the N-terminal valine, producing hydrogen peroxide. The H₂O₂ is then measured in a peroxidase-catalyzed reaction with a suitable chromogen. The resulting color intensity is directly proportional to the %HbA1c.[2]
b. Materials:
-
Whole blood sample collected in an EDTA tube
-
Lysis buffer
-
Protease solution (e.g., from Bacillus sp.)
-
Reagent 1 (R1): Fructosyl Valine Oxidase (FVO) and other stabilizing components
-
Reagent 2 (R2): Peroxidase (POD) and a chromogenic substrate
-
Calibrators with known %HbA1c values
-
Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 720 nm)[2]
c. Procedure:
-
Sample Lysis: Lyse 20 µL of whole blood sample and calibrators with 250 µL of lysis buffer. Ensure complete lysis.[2]
-
Proteolytic Digestion: The protease in the reaction mixture digests the hemoglobin, releasing glycated valines.
-
Enzymatic Reaction:
-
Color Development:
-
Measurement: Read the absorbance at 720 nm.[2]
-
Calculation: Calculate the %HbA1c of the samples using the absorbance values of the calibrators to generate a standard curve.[2]
High-Performance Liquid Chromatography (HPLC) for HbA1c
a. Principle: HPLC separates hemoglobin components based on their charge differences using an ion-exchange column. The separated components, including HbA1c, are then detected and quantified. The result is reported as the percentage of HbA1c relative to the total hemoglobin.[6]
b. Materials:
-
Whole blood sample collected in an EDTA tube
-
HPLC system with an ion-exchange column
-
Mobile phases (buffers)
-
Hemolysis reagent
-
Calibrators and controls
c. Procedure:
-
Sample Preparation: Mix a small volume of whole blood (e.g., 5 µL) with a hemolysis reagent (e.g., 1250 µL).
-
Injection: Inject a specific volume of the hemolyzed sample (e.g., 20 µL) into the HPLC system.
-
Chromatographic Separation: The different hemoglobin fractions are separated on the column using a specific buffer gradient.
-
Detection: The eluted fractions are detected by a photometer at a specific wavelength (e.g., 415 nm).
-
Quantification: The area under the HbA1c peak is integrated and expressed as a percentage of the total hemoglobin peak area.
Immunoassay for HbA1c (Turbidimetric Method)
a. Principle: This method is based on the agglutination of latex particles. Total hemoglobin in the sample adsorbs to latex particles. A specific monoclonal antibody against HbA1c is added, which binds to the HbA1c on the latex particles. A second antibody (anti-mouse IgG) is then added, causing agglutination. The degree of agglutination is measured as an increase in turbidity, which is proportional to the HbA1c concentration.[7]
b. Materials:
-
Whole blood sample collected in an EDTA tube
-
Latex reagent (R1)
-
Anti-HbA1c antibody (R2a)
-
Goat anti-mouse polyclonal antibody (R2b)
-
Hemolyzing reagent (R3)
-
Calibrators and controls
-
Spectrophotometer or automated analyzer
c. Procedure:
-
Sample Hemolysis: Prepare a hemolysate of the whole blood sample using the hemolyzing reagent.
-
Reaction:
-
Pipette the latex reagent (R1) into a cuvette.
-
Add the lysed sample or calibrator.
-
Mix and incubate for 5 minutes at 37°C.
-
Add the antibody reagent (R2, pre-mixed R2a and R2b).
-
Mix and incubate for exactly 5 minutes at 37°C.
-
-
Measurement: Read the absorbance at 600 nm.[7]
-
Calculation: Determine the %HbA1c concentration from a calibration curve generated using the calibrators.
Visualizations
Caption: Biochemical pathway of the FAOD-based enzymatic assay for HbA1c.
Caption: General experimental workflow for a FAOD-based HbA1c assay.
Caption: Logical relationship of the core limitations of FAOD-based methods.
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. scribd.com [scribd.com]
- 4. Comparative evaluation of three different methods for HbA1c measurement with High-performance liquid chromatography in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.citius.technology [web.citius.technology]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. biolabo.fr [biolabo.fr]
A Comparative Guide to Fructosyl-amino acid Oxidase (FAOD) Based Tests for Glycated Albumin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fructosyl-amino acid oxidase (FAOD) based enzymatic assays for the determination of glycated albumin (GA), a key biomarker for monitoring short-to-medium term glycemic control. The performance of FAOD tests is compared with High-Performance Liquid Chromatography (HPLC), which is considered a reference method, and immunoassays. This guide includes supporting experimental data, detailed methodologies, and visualizations to aid in the assessment of these diagnostic tools.
Data Presentation: Performance Characteristics of Glycated Albumin Assays
The following table summarizes the key performance characteristics of FAOD-based enzymatic assays for glycated albumin compared to HPLC and immunoassays. The data is compiled from various studies to provide a comprehensive overview of their analytical and diagnostic accuracy.
| Performance Metric | FAOD-Based Enzymatic Assay | High-Performance Liquid Chromatography (HPLC) | Immunoassay |
| Diagnostic Accuracy (for Diabetes) | |||
| Sensitivity | 55.1% (at 17.1% cut-off)[1] - 73.6% (at 15% cut-off)[2] | Considered a reference method for HbA1c, data for GA is less common for direct diagnostic accuracy. | Data on diagnostic accuracy for GA is limited in the reviewed literature. |
| Specificity | 94.4% (at 17.1% cut-off)[1] - 74.5% (at 15% cut-off)[2] | High specificity for separating glycated and non-glycated forms. | Specificity can be affected by cross-reactivity. |
| Area Under the Curve (AUC) | 0.844[1][3] | N/A (often used as a reference) | N/A |
| Analytical Performance | |||
| Correlation with HPLC | r = 0.989 (serum)[4] | Gold Standard/Reference Method | Good correlation, but can show bias. |
| Within-Run Precision (CV%) | 0.45 - 0.93%[4][5] | High precision, typically <2% | Variable, generally <5% |
| Between-Run Precision (CV%) | 0.68 - 1.26%[4][5] | High precision, typically <3% | Variable, generally <10% |
| General Characteristics | |||
| Principle | Enzymatic oxidation of fructosyl-lysine | Separation based on charge and molecular size | Antigen-antibody binding |
| Throughput | High, suitable for automation[4] | Lower throughput | High, suitable for automation |
| Interferences | Minimal from hemoglobin variants, potential interference from high levels of ascorbic acid, uric acid, and triglycerides[4][6] | Can be affected by certain hemoglobin variants (for HbA1c) | Susceptible to cross-reactivity and matrix effects |
Experimental Protocols
Principle of the FAOD-Based Enzymatic Assay for Glycated Albumin
The enzymatic assay for glycated albumin using this compound (FAOD) is typically a two-step process[4][5][7].
-
Proteolytic Digestion: The serum or plasma sample is first treated with a specific protease. This enzyme selectively hydrolyzes the albumin protein, releasing glycated amino acids, primarily ε-fructosyl-lysine.
-
Enzymatic Oxidation and Detection: The liberated fructosyl-lysine serves as a substrate for FAOD. The oxidase catalyzes the oxidation of fructosyl-lysine, producing lysine, glucosone, and hydrogen peroxide (H₂O₂). The amount of H₂O₂ generated is directly proportional to the concentration of glycated albumin in the sample. The H₂O₂ is then quantified in a peroxidase-catalyzed colorimetric reaction. In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate to produce a colored product, the absorbance of which is measured spectrophotometrically[5][7][8]. The final glycated albumin value is typically expressed as a percentage of total albumin, which is measured in a separate reaction, often using the bromocresol purple (BCP) method[5].
Sample Collection and Preparation
Fresh serum or plasma (EDTA or heparinized) samples are used for the assay. For storage, samples are stable for up to 6 days at 4°C and for 4 weeks at -20°C[8]. It is crucial to process samples promptly to prevent in vitro glycation of albumin, especially in the presence of high glucose concentrations[6].
A Representative Experimental Workflow
The following is a generalized workflow for a commercially available FAOD-based glycated albumin assay performed on an automated analyzer[7][8]:
-
Reagent Preparation: All reagents are typically provided ready-to-use in commercial kits.
-
Sample Incubation with Reagent 1: A small volume of the sample (e.g., 3 µL) is mixed with a larger volume of Reagent 1 (e.g., 160 µL), which contains the specific protease. The mixture is incubated at 37°C for a defined period (e.g., 5 minutes) to allow for the complete digestion of albumin. An initial absorbance reading (A1) may be taken.
-
Enzymatic Reaction with Reagent 2: Reagent 2, containing FAOD and the chromogenic substrates, is added to the reaction mixture. The mixture is incubated again at 37°C for a set time (e.g., 5 minutes) to allow for the enzymatic reaction and color development. A final absorbance reading (A2) is then taken.
-
Calculation: The change in absorbance (ΔA = A2 - A1) is used to calculate the concentration of glycated albumin based on a calibrator curve. A separate measurement of total albumin is performed, and the final result is expressed as a percentage.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glycated albumin in diabetes mellitus: a meta-analysis of diagnostic test accuracy [ouci.dntb.gov.ua]
- 4. An enzymatic method for the measurement of glycated albumin in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basic Performance of an Enzymatic Method for Glycated Albumin and Reference Range Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. weldonbiotech.com [weldonbiotech.com]
A Comparative Analysis of Fructosyl-amino Acid Oxidase (FAOD) and Fructosamine Assays for Glycated Protein Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of glycated proteins is paramount for monitoring glycemic control in diabetes and other metabolic disorders. Two prominent methods employed for this purpose are the Fructosyl-amino acid oxidase (FAOD) enzymatic assay and the traditional fructosamine assay. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate assay for specific research and clinical needs.
The fructosamine assay provides a measure of total glycated serum proteins, primarily glycated albumin, reflecting average blood glucose levels over the preceding 2-3 weeks.[1][2] The this compound (FAOD) method is a more specific enzymatic assay that can be tailored to measure particular glycated amino acids, such as fructosyl-lysine (an indicator of total fructosamine or glycated albumin) or fructosyl-valine (a marker for glycated hemoglobin, HbA1c).[3][4]
Principle of the Assays
The fundamental difference between these two assays lies in their reaction principles. The most common fructosamine assay is a colorimetric method based on the reduction of nitroblue tetrazolium (NBT).[3] In an alkaline environment, the ketoamine groups of glycated proteins reduce the NBT dye to formazan, a colored product.[3] The rate of formazan formation is proportional to the total fructosamine concentration.[3]
In contrast, the FAOD assay is an enzymatic method. It typically involves an initial proteolytic digestion step to break down glycated proteins into smaller fructosyl-amino acids.[3][4] this compound then specifically catalyzes the oxidation of these fructosyl-amino acids, producing hydrogen peroxide (H₂O₂).[3] The resulting H₂O₂ is then quantified in a subsequent reaction, often a colorimetric one involving a peroxidase and a chromogenic substrate.[3]
Performance Characteristics
The choice between the FAOD and fructosamine assays often depends on their performance characteristics, including precision, linearity, sensitivity, and susceptibility to interferences.
| Performance Metric | This compound (FAOD) Assay | Fructosamine (NBT) Assay |
| Principle | Enzymatic oxidation of specific fructosyl-amino acids | Colorimetric reduction of nitroblue tetrazolium (NBT) by total glycated proteins |
| Specificity | High; can be specific for fructosyl-lysine (glycated albumin/fructosamine) or fructosyl-valine (HbA1c)[3][4] | Lower; measures total ketoamines, susceptible to other reducing substances[2][5] |
| Precision (Intra-assay CV) | 1.7% - 1.8%[6] | 3.8%[7] |
| Precision (Inter-assay CV) | 2.9%[6] | 2.5%[7] |
| Linearity | Reported to be excellent across a wide range (e.g., 21 to 1354 µmol/L for a GSP assay)[6] | Excellent linearity (R² > 0.99) has been reported[7] |
| Sensitivity | Can detect low concentrations of glycated proteins. | A study reported a sensitivity of 67.3% for diagnosing diabetes at a specific cutoff[8][9] |
| Specificity (Diagnostic) | Generally high due to enzymatic specificity. | A study reported a specificity of 97.3% for diagnosing diabetes at a specific cutoff[8][9] |
| Common Interferences | Less affected by non-glycated reducing substances.[4] Some enzymatic assays can be affected by flavonoids.[10] | Bilirubin, hemolysis, lipemia, and other endogenous reducing agents can interfere.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for both FAOD and NBT fructosamine assays.
This compound (FAOD) Assay Protocol (for Glycated Albumin)
This protocol is a generalized representation of an enzymatic assay for glycated albumin using FAOD.
1. Sample Preparation:
-
Serum or plasma samples are used.
-
A proteolytic enzyme (e.g., proteinase K) is added to the sample to digest the glycated albumin, releasing fructosyl-lysine.[4]
2. Enzymatic Reaction:
-
The digested sample is incubated with this compound (FAOD) specific for fructosyl-lysine.
-
FAOD catalyzes the oxidation of fructosyl-lysine to glucosone, lysine, and hydrogen peroxide (H₂O₂).[3]
3. Detection:
-
The generated H₂O₂ is measured in a colorimetric reaction.
-
A peroxidase enzyme and a chromogenic substrate (e.g., 4-aminoantipyrine and TOOS) are added.[11]
-
The peroxidase catalyzes the reaction between H₂O₂ and the substrate, producing a colored product.[11]
-
The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 555 nm).[11]
4. Quantification:
-
The concentration of glycated albumin is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of glycated albumin.
Nitroblue Tetrazolium (NBT) Fructosamine Assay Protocol
This protocol is based on the widely used colorimetric method.
1. Reagent Preparation:
-
An NBT reagent is prepared in an alkaline carbonate buffer.[2]
2. Reaction Mixture:
-
A small volume of serum or plasma is mixed with the NBT reagent.[1]
3. Incubation and Measurement:
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C).[1]
-
The absorbance is measured kinetically at a specific wavelength (e.g., 530 nm) at two time points (e.g., 10 and 15 minutes).[12]
4. Calculation:
-
The change in absorbance over time is proportional to the fructosamine concentration.[12]
-
The fructosamine concentration is calculated by comparing the rate of absorbance change of the sample to that of a calibrator with a known fructosamine concentration.[1]
Visualizing the Methodologies
To further clarify the distinct processes of each assay, the following diagrams illustrate their respective workflows.
Caption: Workflow of the this compound (FAOD) assay.
Caption: Workflow of the Nitroblue Tetrazolium (NBT) fructosamine assay.
Conclusion
Both the this compound and the nitroblue tetrazolium fructosamine assays are valuable tools for assessing short- to medium-term glycemic control. The FAOD assay offers higher specificity and is less prone to interferences from other reducing substances, making it a more robust method for specific applications, such as measuring glycated albumin. The NBT fructosamine assay, while less specific, is a simpler, faster, and more cost-effective method that is well-suited for routine monitoring.
The choice between these assays should be guided by the specific requirements of the study or clinical application. For research demanding high precision and specificity, the FAOD method is preferable. For routine clinical screening and monitoring where cost and ease of use are major considerations, the NBT fructosamine assay remains a viable option. As with any assay, it is crucial to be aware of the potential interferences and limitations of the chosen method to ensure accurate and reliable results.
References
- 1. content.abcam.com [content.abcam.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technical and clinical evaluation of fructosamine determination in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Comparison of serum fructosamine and glycated hemoglobin values for assessment of glycemic control in dogs with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Performance indicators and validity of serum fructosamine assay as a diagnostic test in a screening program for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. labtest.com.br [labtest.com.br]
Safety Operating Guide
Personal protective equipment for handling Fructosyl-amino acid oxidase
This document provides immediate and essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Fructosyl-amino acid oxidase. The following procedures are designed to ensure the safe handling, storage, and disposal of this enzyme.
I. Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety.[1] The following personal protective equipment should be worn at all times when handling the enzyme, particularly in its powdered form.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles.[2] |
| Hand Protection | Nitrile or latex gloves | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory coat | Protects clothing and skin from spills.[2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[2] |
II. Operational and Disposal Plans
A. Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.[2]
-
Handling:
-
Storage:
B. First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids occasionally. Seek medical attention if irritation persists.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician if feeling unwell.[1][3] |
C. Accidental Release Measures
In the event of a spill, follow these steps to ensure proper cleanup and containment:
-
Personal Precautions: Wear full personal protective equipment, including a respirator, safety goggles, and heavy rubber gloves.[3]
-
Containment: Prevent further leakage or spillage. Do not let the product enter drains.[1][3]
-
Cleanup:
-
Disposal: Dispose of contaminated material as hazardous waste in accordance with local, state, and federal regulations.[1][3]
D. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][2]
-
Waste Chemical: Do not allow the product to enter drains or waterways.[2] Dispose of as chemical waste through a licensed contractor.[2]
-
Contaminated Packaging: Dispose of in the same manner as the product itself.
III. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
